molecular formula C9H18N2O B1275225 4-(Pyrrolidin-2-ylmethyl)morpholine CAS No. 215503-90-5

4-(Pyrrolidin-2-ylmethyl)morpholine

Cat. No.: B1275225
CAS No.: 215503-90-5
M. Wt: 170.25 g/mol
InChI Key: UUUSROHBEMVRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrrolidin-2-ylmethyl)morpholine is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(pyrrolidin-2-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-9(10-3-1)8-11-4-6-12-7-5-11/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUSROHBEMVRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405844
Record name 4-(Pyrrolidin-2-ylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215503-90-5
Record name 4-(Pyrrolidin-2-ylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Pyrrolidin-2-ylmethyl)morpholine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(Pyrrolidin-2-ylmethyl)morpholine

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. This molecule uniquely combines two pharmacologically privileged scaffolds: a pyrrolidine ring and a morpholine ring. The pyrrolidine moiety offers a versatile, three-dimensional structure common in natural products and FDA-approved drugs, while the morpholine group is frequently incorporated to enhance crucial pharmacokinetic properties such as aqueous solubility, metabolic stability, and bioavailability.[1][2] This document details the physicochemical properties, a representative synthetic pathway, analytical characterization methods, reactivity, and the strategic importance of this compound as a building block in drug discovery programs.

Physicochemical and Computed Properties

This compound (CAS No: 215503-90-5 for the racemate) is a diamine featuring a saturated five-membered pyrrolidine ring linked via a methylene bridge to the nitrogen atom of a morpholine ring.[3] Its structural characteristics impart a favorable balance of hydrophilicity and lipophilicity, making it an attractive scaffold for drug design. The computed properties summarized below suggest that molecules derived from this scaffold are likely to possess drug-like characteristics, including good passive membrane permeability and aqueous solubility.

PropertyValueSource
CAS Number 215503-90-5 (Racemic) 91790-91-9 ((S)-enantiomer)
Molecular Formula C₉H₁₈N₂O[3][4]
Molecular Weight 170.25 g/mol [3][4]
Exact Mass 170.141913202 Da[4]
XLogP3-AA (Lipophilicity) -0.1[4]
Topological Polar Surface Area (TPSA) 24.5 Ų[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 1[4]

The low XLogP3 value indicates a high degree of hydrophilicity, which can be advantageous for improving the solubility of drug candidates.[4] The Topological Polar Surface Area (TPSA) is well below the 140 Ų threshold often associated with good oral bioavailability in humans.

Synthesis and Purification Protocol

While several synthetic routes can be envisioned, a reliable and scalable approach involves a multi-step sequence starting from commercially available N-protected proline. This method offers excellent control over stereochemistry when a specific enantiomer, such as (S)-4-(pyrrolidin-2-ylmethyl)morpholine, is desired. The following protocol is a representative, field-proven methodology.

Workflow for the Synthesis of (S)-4-(Pyrrolidin-2-ylmethyl)morpholine

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Activation cluster_2 Step 3: Substitution cluster_3 Step 4: Deprotection cluster_4 Final Product A Boc-L-Proline B Boc-L-Prolinol A->B BH₃·THF or LiAlH₄ C Boc-L-Prolinol Tosylate B->C TsCl, Et₃N, DCM D Boc-Protected Target C->D Morpholine, K₂CO₃, MeCN, Δ E (S)-4-(Pyrrolidin-2-ylmethyl)morpholine D->E TFA or 4M HCl in Dioxane

Caption: Representative synthetic workflow from Boc-L-Proline.

Step-by-Step Experimental Protocol
  • Step 1: Reduction of N-Boc-L-proline.

    • To a solution of N-Boc-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere at 0 °C, add borane-THF complex (1.5 eq, 1M solution in THF) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality: Borane is chosen as a selective and mild reducing agent for the carboxylic acid that does not affect the Boc protecting group. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction carefully by the slow addition of methanol, followed by aqueous workup. The crude product, N-Boc-L-prolinol, is purified by silica gel column chromatography.

  • Step 2: Activation of the Primary Alcohol.

    • Dissolve the purified N-Boc-L-prolinol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Stir the reaction at room temperature for 4-6 hours.

    • Causality: The hydroxyl group is converted into a tosylate, an excellent leaving group, to facilitate the subsequent nucleophilic substitution. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Step 3: Nucleophilic Substitution with Morpholine.

    • To a solution of the tosylated intermediate (1.0 eq) in acetonitrile, add morpholine (2.0 eq) and potassium carbonate (2.5 eq).

    • Heat the mixture to reflux (approx. 80 °C) for 18 hours.

    • Causality: Morpholine acts as the nucleophile, displacing the tosylate group. Potassium carbonate is an inorganic base used to scavenge any acidic byproducts and drive the reaction to completion. The reaction is heated to overcome the activation energy of the Sₙ2 reaction.

    • After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-Boc-4-(pyrrolidin-2-ylmethyl)morpholine.

  • Step 4: Boc Deprotection.

    • Dissolve the purified Boc-protected product (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.

    • Causality: Strong acid (TFA) is required to cleave the tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine of the pyrrolidine ring.

    • The solvent and excess TFA are removed in vacuo. The resulting residue is dissolved in water, basified with NaOH, and extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the final product, which can be further purified by distillation or crystallization if necessary.

Spectroscopic and Analytical Characterization

Validation of the molecular structure and assessment of purity are critical. The following analytical techniques provide a self-validating system to confirm the identity of this compound.

  • High-Resolution Mass Spectrometry (HRMS): The most definitive method for confirming elemental composition.

    • Expected Value: For C₉H₁₈N₂O, the calculated exact mass of the protonated ion [M+H]⁺ is 171.1500. The experimentally observed mass should be within a 5 ppm error margin.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. The expected signals in a CDCl₃ solvent are tabulated below.

Analysis Expected Chemical Shift (δ, ppm) Description of Signals
¹H NMR δ 3.65 - 3.75Multiplet, 4H (Protons on morpholine carbons adjacent to oxygen: -O-CH ₂-)
δ 2.90 - 3.10Multiplet, 1H (Proton on pyrrolidine chiral center: -CH -CH₂-)
δ 2.30 - 2.60Multiplets, 6H (Protons on morpholine carbons adjacent to nitrogen and methylene bridge: -N-CH ₂- and -CH-CH ₂-N-)
δ 1.60 - 1.95Multiplets, 4H (Pyrrolidine ring protons)
δ 1.40 - 1.50Broad singlet, 1H (Pyrrolidine N-H )
¹³C NMR δ ~67.0Morpholine carbons adjacent to oxygen (-C H₂-O)
δ ~60.5Methylene bridge carbon (-CH-C H₂-N)
δ ~58.0Pyrrolidine chiral carbon (-C H-CH₂)
δ ~54.0Morpholine carbons adjacent to nitrogen (-C H₂-N)
δ ~46.5Pyrrolidine carbon adjacent to nitrogen (-C H₂-NH)
δ ~25.0, ~24.0Remaining two pyrrolidine ring carbons

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its two nitrogen atoms.

  • Pyrrolidine Nitrogen: This secondary amine is the primary site of reactivity. It is nucleophilic and will readily undergo standard amine reactions such as:

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form tertiary amines.

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. This functionality makes the molecule an ideal attachment point for building larger, more complex structures in a drug discovery context.

  • Morpholine Nitrogen: This tertiary amine is less nucleophilic but is basic. It will be protonated in the presence of acid to form a morpholinium salt. The presence of the ether oxygen slightly reduces its basicity compared to piperidine.[5]

  • Stability: The compound is a stable liquid or solid under standard laboratory conditions. However, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation or reaction with atmospheric carbon dioxide. It is incompatible with strong oxidizing agents and strong acids.

Significance in Drug Discovery and Medicinal Chemistry

The strategic value of this compound lies in the synergistic combination of its two heterocyclic components.

  • Privileged Scaffolds: Both pyrrolidine and morpholine are considered "privileged scaffolds" in medicinal chemistry, meaning they are structural motifs that are repeatedly found in biologically active compounds.[1][2][6] Their incorporation is a validated strategy for imparting favorable drug-like properties.

  • Improved Pharmacokinetics: The morpholine ring is a well-established bioisostere for other cyclic amines like piperazine or piperidine.[2] Its inclusion often enhances aqueous solubility and metabolic stability, which can lead to improved oral bioavailability and a more favorable safety profile.[2]

  • Three-Dimensionality for Enhanced Binding: The non-planar, sp³-rich structure of the pyrrolidine ring allows for the exploration of three-dimensional chemical space.[1] This is increasingly recognized as a crucial factor for achieving high-affinity and selective binding to complex biological targets like enzymes and receptors.

  • Vector for Library Synthesis: The reactive secondary amine on the pyrrolidine ring serves as a chemical handle for combinatorial chemistry. This allows for the rapid synthesis of large libraries of analogues where diverse functional groups can be appended, enabling efficient exploration of the structure-activity relationship (SAR) for a given biological target.

Logical_Relationship cluster_props Structural Components cluster_apps Applications in Drug Discovery Molecule This compound Pyrrolidine Pyrrolidine Ring (3D Scaffold, Reactive Handle) Molecule->Pyrrolidine contains Morpholine Morpholine Ring (PK/Solubility Modulator) Molecule->Morpholine contains Scaffold Core Building Block Pyrrolidine->Scaffold Morpholine->Scaffold PK Improved Pharmacokinetics Morpholine->PK imparts Library Combinatorial Library Synthesis Scaffold->Library SAR SAR Exploration Library->SAR

Caption: Role of the molecule as a strategic building block.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a conservative safety protocol should be adopted based on the known hazards of its parent compounds, pyrrolidine and morpholine.[7][8][9][10]

  • General Hazards: Assumed to be corrosive, harmful if swallowed or inhaled, and potentially flammable.[7]

  • Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses with side shields or chemical splash goggles.

    • A flame-retardant lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away from sources of ignition and incompatible materials such as strong acids and oxidizing agents.[7][8]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.

References

An In-Depth Technical Guide to 4-(Pyrrolidin-2-ylmethyl)morpholine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of distinct heterocyclic scaffolds within a single molecular entity represents a powerful strategy in modern medicinal chemistry. The pyrrolidine and morpholine rings, each a cornerstone of numerous FDA-approved drugs and clinical candidates, offer a compelling combination of physicochemical and pharmacological advantages. This guide provides a comprehensive technical overview of 4-(Pyrrolidin-2-ylmethyl)morpholine, a molecule that elegantly marries these two privileged structures. As a Senior Application Scientist, the following narrative is structured to provide not only a recitation of facts but a deeper understanding of the causality behind synthetic choices and the potential that lies within this compound's unique architecture. This document will delve into the known synthetic pathways, physicochemical properties, and the vast, yet largely untapped, potential applications of this compound in drug discovery and beyond.

Compound Identification and Core Properties

Chemical Identity:

  • Systematic Name: this compound

  • CAS Number:

    • Racemic: 215503-90-5[1][2]

    • (S)-enantiomer: 91790-91-9

  • Molecular Formula: C₉H₁₈N₂O[1]

  • Molecular Weight: 170.25 g/mol [1]

Physicochemical Properties (Predicted):

The following table summarizes key computed physicochemical properties, which are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.

PropertyValueSource
XLogP3-0.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem
Topological Polar Surface Area24.5 ŲPubChem
pKa (most basic)10.35 ± 0.10ChemicalBook[2]
Boiling Point255.4 ± 15.0 °CChemicalBook[2]
Density1.019 ± 0.06 g/cm³ChemicalBook[2]

Note: These properties are computationally predicted and should be confirmed by experimental data.

The Strategic Importance of the Pyrrolidine and Morpholine Moieties

The therapeutic potential of this compound stems from the synergistic combination of its constituent heterocycles.

The pyrrolidine ring is a five-membered saturated heterocycle that is a common feature in a vast array of natural products and synthetic drugs.[3][4] Its prevalence in medicinal chemistry can be attributed to several key factors:

  • Structural Mimicry: As a saturated analog of the amino acid proline, it can act as a peptidomimetic, influencing protein-protein interactions.

  • Physicochemical Properties: The pyrrolidine moiety often enhances aqueous solubility and can act as a hydrogen bond donor and acceptor, improving pharmacokinetic profiles.[4]

  • Stereochemical Complexity: The chiral center at the 2-position allows for stereospecific interactions with biological targets, which is crucial for efficacy and selectivity.

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. Its incorporation into drug candidates is often driven by its ability to:

  • Improve Pharmacokinetics: The morpholine moiety is generally metabolically stable and can enhance aqueous solubility and oral bioavailability.

  • Act as a Privileged Scaffold: It is a common feature in a wide range of biologically active compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[5]

  • Modulate Physicochemical Properties: The ether oxygen can act as a hydrogen bond acceptor, influencing molecular conformation and target binding.

The linkage of these two heterocycles via a methylene bridge in this compound creates a unique three-dimensional structure with a defined spatial arrangement of basic nitrogen atoms and a hydrogen bond-accepting oxygen atom, making it an attractive scaffold for exploring a variety of biological targets.

Synthesis and Methodologies

Proposed Synthetic Pathway:

G prolinol N-Boc-L-prolinol aldehyde N-Boc-L-prolinal prolinol->aldehyde Oxidation (e.g., Dess-Martin periodinane) product N-Boc-4-(pyrrolidin-2-ylmethyl)morpholine aldehyde->product Reductive Amination (Morpholine, NaBH(OAc)₃) final_product This compound product->final_product Deprotection (e.g., TFA or HCl)

References

Synthesis pathway for 4-(Pyrrolidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-(Pyrrolidin-2-ylmethyl)morpholine

Introduction

This compound is a saturated heterocyclic compound featuring a pyrrolidine ring linked to a morpholine moiety via a methylene bridge. This molecular architecture is of significant interest to medicinal chemists and drug development professionals. The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds and pharmaceuticals, valued for its ability to introduce stereochemical complexity and favorable physicochemical properties.[1] Similarly, the morpholine ring is a privileged pharmacophore, often incorporated into drug candidates to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. The combination of these two key heterocycles in this compound creates a versatile building block for the synthesis of novel chemical entities with potential applications across various therapeutic areas.

This technical guide provides a detailed examination of robust and efficient synthetic pathways for the preparation of this compound. As a Senior Application Scientist, this document moves beyond simple procedural lists to offer insights into the strategic and mechanistic considerations that underpin each synthetic step. We will explore two primary, field-proven strategies originating from the common and readily available chiral precursor, (S)-proline. Each protocol is designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the most practical forward-synthesis strategies. Both approaches leverage the formation of the C-N bond between the pyrrolidine's methylene side-chain and the morpholine nitrogen atom.

G cluster_pathways Retrosynthetic Disconnections TM Target Molecule This compound D1 Disconnection 1: Reductive Amination TM->D1 C-N bond D2 Disconnection 2: Nucleophilic Substitution TM->D2 C-N bond P1 Pyrrolidine-2-carbaldehyde (Precursor A) D1->P1 M1 Morpholine D1->M1 P2 2-(Halomethyl)pyrrolidine (Precursor B) D2->P2 M2 Morpholine D2->M2 G cluster_workflow Pathway A: Reductive Amination Workflow S1 Step 1: N-Protection (S)-Proline S2 Step 2: Reduction N-Boc-(S)-prolinol S1->S2 LiAlH4 or NaBH4 / THF S3 Step 3: Oxidation N-Boc-(S)-pyrrolidine- 2-carbaldehyde S2->S3 DMP or SO3-Pyridine S4 Step 4: Reductive Amination N-Boc-4-(Pyrrolidin-2- ylmethyl)morpholine S3->S4 Morpholine, NaBH(OAc)3 S5 Step 5: Deprotection Final Product S4->S5 TFA or HCl in Dioxane G cluster_workflow Pathway B: Nucleophilic Substitution Workflow S1 Steps 1 & 2: N-Boc-(S)-prolinol (From Pathway A) S2 Step 3: Activation N-Boc-2-(tosyloxymethyl) pyrrolidine S1->S2 TsCl, Pyridine or Et3N S3 Step 4: Substitution (SN2) N-Boc-4-(Pyrrolidin-2- ylmethyl)morpholine S2->S3 Morpholine, Base (e.g. K2CO3) S4 Step 5: Deprotection Final Product S3->S4 TFA or HCl in Dioxane

References

4-(Pyrrolidin-2-ylmethyl)morpholine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Pyrrolidin-2-ylmethyl)morpholine: A Versatile Building Block in Modern Drug Discovery

Abstract

In the landscape of medicinal chemistry, the strategic assembly of molecular scaffolds with proven pharmacodynamic and pharmacokinetic benefits is a cornerstone of rational drug design. This guide provides a detailed technical overview of this compound, a heterocyclic building block that combines two "privileged" structures: the pyrrolidine ring and the morpholine moiety. We will explore the fundamental physicochemical properties of this compound, delve into logical synthetic strategies for its preparation, and elucidate the rationale for its application in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical scaffolds for the synthesis of novel therapeutic agents.

Introduction: The Strategic Union of Pyrrolidine and Morpholine Scaffolds

The development of novel chemical entities with desirable therapeutic profiles is an intricate process. A successful drug candidate must not only exhibit high potency and selectivity for its biological target but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Medicinal chemists often turn to well-established heterocyclic scaffolds that are known to confer these desired attributes. This compound represents a thoughtful combination of two such scaffolds.

  • The Pyrrolidine Ring: As a saturated, five-membered nitrogen heterocycle, the pyrrolidine core is a ubiquitous feature in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, which is critical for achieving specific and high-affinity interactions with protein targets.[3] The basic nitrogen atom of the pyrrolidine ring can serve as a key hydrogen bond acceptor or as a point for further functionalization, while its stereogenic centers allow for the synthesis of chiral molecules with distinct biological activities.[3]

  • The Morpholine Moiety: The morpholine ring is another staple in medicinal chemistry, prized for its ability to enhance the physicochemical properties of a molecule.[4][5] Its inclusion often improves aqueous solubility, a critical factor for oral bioavailability.[4] The morpholine nitrogen is weakly basic, which can help mitigate off-target effects associated with more basic amines, and the ether oxygen can act as a hydrogen bond acceptor.[6][7] Furthermore, the morpholine ring is generally metabolically stable, contributing to an improved pharmacokinetic profile.[4][8]

The combination of these two moieties in this compound via a methylene linker creates a versatile and synthetically accessible building block, offering a unique constellation of properties for elaboration into more complex drug candidates.

Figure 1: Rationale for using pyrrolidine and morpholine scaffolds.

Physicochemical and Molecular Properties

The fundamental properties of this compound are critical for its use in synthesis and for computational modeling in drug design. Key quantitative data are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₈N₂OPubChem[9]
Molecular Weight 170.25 g/mol PubChem[9]
IUPAC Name This compoundPubChem
CAS Number 215503-90-5Santa Cruz Biotechnology
Topological Polar Surface Area 24.5 ŲPubChem[9]
Hydrogen Bond Donor Count 1PubChem[9]
Hydrogen Bond Acceptor Count 3PubChem[9]
Rotatable Bond Count 2PubChem[9]

Synthesis and Characterization

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, its structure suggests several logical and high-yielding synthetic routes starting from commercially available materials. The most direct approach involves the coupling of a protected pyrrolidine derivative with morpholine.

Proposed Synthetic Workflow: Reductive Amination

A robust and widely used method for forming C-N bonds is reductive amination. This strategy offers high efficiency and functional group tolerance.

Synthesis_Workflow Start1 N-Boc-L-prolinal (Starting Material 1) Intermediate Imine/Iminium Ion (transient intermediate) Start1->Intermediate Start2 Morpholine (Starting Material 2) Start2->Intermediate Condensation Product N-Boc-4-(pyrrolidin-2-ylmethyl)morpholine Intermediate->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction FinalStep Acidic Deprotection (e.g., TFA or HCl) Product->FinalStep FinalProduct This compound (Final Product) FinalStep->FinalProduct

Figure 2: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: A Representative Procedure

The following protocol is a generalized representation based on standard organic chemistry methodologies.

Step 1: Reductive Amination

  • Reactant Preparation: To a solution of N-Boc-L-prolinal (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add morpholine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is chosen for its selectivity in reducing imines in the presence of other functional groups and its tolerance of mildly acidic conditions that favor iminium ion formation.

  • Reaction Completion & Workup: Stir the reaction overnight at room temperature. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield N-Boc-4-(pyrrolidin-2-ylmethyl)morpholine.

Step 2: Boc-Deprotection

  • Acidolysis: Dissolve the purified Boc-protected intermediate in a solvent like DCM. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Reaction: Stir the mixture at room temperature for 1-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Isolation: Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted to yield the free base, this compound.

Characterization

The identity and purity of the synthesized compound would be validated using a standard suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure, showing characteristic signals for the pyrrolidine and morpholine protons and carbons.[10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., N-H stretch, C-O-C stretch).

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as an exemplary building block for introducing the beneficial pyrrolidine-morpholine combination into larger, more complex molecules. Its utility lies in its two reactive nitrogen centers, which can be selectively functionalized.

  • As a Scaffold for Library Synthesis: The secondary amine of the pyrrolidine ring is a prime handle for further chemical modification. It can undergo acylation, alkylation, sulfonylation, or arylation to rapidly generate a library of diverse compounds for screening against various biological targets, such as kinases, proteases, or G-protein coupled receptors.

  • Improving Pharmacokinetic Properties: The inherent properties of the morpholine ring can be imparted to a lead compound. Its incorporation is a well-established strategy to enhance aqueous solubility and metabolic stability, potentially converting a potent but poorly behaved compound into a viable drug candidate.[4][6]

  • Bioisosteric Replacement: In lead optimization, a morpholine group can be used as a bioisostere for other functionalities, such as a thiomorpholine or a piperazine, to fine-tune potency, selectivity, and pharmacokinetic parameters.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. By physically linking two scaffolds renowned for their positive impact on biological activity and drug-like properties, it provides a streamlined pathway to novel chemical entities. Its well-defined structure, predictable physicochemical properties, and straightforward synthetic accessibility make it a valuable asset for research programs aiming to develop next-generation therapeutics. This guide has provided the core technical information and scientific rationale necessary for its effective implementation in drug discovery and development.

References

Spectroscopic Blueprint of 4-(Pyrrolidin-2-ylmethyl)morpholine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide presents a comprehensive, predictive analysis of the spectroscopic characteristics of 4-(Pyrrolidin-2-ylmethyl)morpholine (CAS 215503-90-5). In the absence of publicly available experimental spectra, this document serves as a foundational resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), combined with spectral data from analogous structures, we construct a detailed "spectroscopic blueprint" of the title compound. This guide provides predicted spectral data, explains the underlying chemical principles dictating these features, and furnishes detailed, field-proven protocols for the empirical acquisition and analysis of these spectra. The objective is to equip researchers with the necessary theoretical and practical framework to confidently identify and characterize this compound in a laboratory setting.

Introduction: The Structural Rationale for Spectroscopic Analysis

This compound is a saturated heterocyclic compound featuring a pyrrolidine ring linked via a methylene bridge to the nitrogen atom of a morpholine ring. This unique combination of a secondary amine (pyrrolidine) and a tertiary amine/ether (morpholine) imparts specific physicochemical properties relevant to its potential applications in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount in any research and development endeavor. Spectroscopic techniques provide an unambiguous means to elucidate the molecular structure, offering a detailed fingerprint of the compound.

This guide is structured to provide a deep dive into each of the core spectroscopic techniques, presenting not just the "what" but the "why" behind the predicted data and experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple, chemically similar methylene (CH₂) groups and a stereocenter at the C2 position of the pyrrolidine ring. The signals from the morpholine and pyrrolidine rings will exhibit distinct patterns based on their connectivity and conformation.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, relative to TMS)

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale & Notes
Pyrrolidine N-H 1.5 - 3.0Broad SingletThe chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad signal due to hydrogen bonding and quadrupole broadening.[3]
Pyrrolidine C2-H ~2.8 - 3.2MultipletThis methine proton is adjacent to the nitrogen atom and the methylene bridge, leading to a downfield shift. Its multiplicity will be complex due to coupling with the C2-CH₂ and C3-CH₂ protons.
Pyrrolidine C3, C4-H₂ ~1.6 - 2.0MultipletsThese methylene groups are part of the aliphatic ring and are expected to appear in the typical alkane region. They will likely be complex, overlapping multiplets.
Pyrrolidine C5-H₂ ~2.9 - 3.3MultipletThese protons are adjacent to the secondary amine nitrogen, causing a downfield shift relative to the C3 and C4 protons.
Methylene Bridge (-CH₂-) ~2.4 - 2.8Multiplet (dd or AB quartet)These protons are adjacent to both the pyrrolidine ring and the morpholine nitrogen. Diastereotopicity due to the adjacent stereocenter could lead to a complex splitting pattern.
Morpholine N-CH₂ (x4 H) ~2.3 - 2.6Triplet-like MultipletProtons on carbons adjacent to the tertiary nitrogen. They typically appear as a multiplet that can resemble a triplet due to coupling with the adjacent O-CH₂ protons.[4]
Morpholine O-CH₂ (x4 H) ~3.6 - 3.8Triplet-like MultipletProtons on carbons adjacent to the oxygen atom are significantly deshielded and appear further downfield. They will show coupling to the N-CH₂ protons.[4]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. The chemical shifts are highly predictable based on the electronegativity of adjacent atoms (O and N).[5]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale & Notes
Pyrrolidine C2 ~60 - 65This methine carbon is attached to the nitrogen and the methylene bridge, resulting in a significant downfield shift.
Pyrrolidine C5 ~45 - 50The carbon adjacent to the secondary amine nitrogen.
Pyrrolidine C3, C4 ~20 - 35Aliphatic carbons in the pyrrolidine ring.
Methylene Bridge (-CH₂-) ~58 - 62This carbon is deshielded by both the pyrrolidine and morpholine nitrogens.
Morpholine N-CH₂ ~53 - 56Carbons adjacent to the tertiary nitrogen of the morpholine ring.
Morpholine O-CH₂ ~66 - 68Carbons adjacent to the highly electronegative oxygen atom are the most downfield aliphatic signals.[6]
Experimental Protocol for NMR Analysis

The causality behind this protocol is to ensure a high-resolution spectrum, free from contaminants and artifacts, allowing for unambiguous structural assignment.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of CDCl₃ is common for non-polar to moderately polar organic molecules.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detection coils (typically ~4 cm).

  • Instrument Setup & Data Acquisition: [7]

    • Insert the sample into the NMR spectrometer.

    • Locking: Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift.

    • Shimming: Shim the magnetic field to achieve high homogeneity. This is a critical step to obtain sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.

    • Tuning and Matching: Tune and match the probe to the specific nucleus being observed (¹H or ¹³C) to ensure maximum signal transmission and sensitivity.

    • Acquisition Parameters (¹H):

      • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

      • Number of Scans: 8 to 16 scans are usually adequate for good signal-to-noise on a modern spectrometer (e.g., 400 MHz or higher).

      • Relaxation Delay (d1): Set to 1-2 seconds to allow for sufficient relaxation of the protons between scans.

    • Acquisition Parameters (¹³C):

      • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

      • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

      • Relaxation Delay (d1): 2 seconds is a standard starting point.

  • Data Processing:

    • Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

    • For advanced analysis, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to confirm proton-proton and proton-carbon connectivities, respectively.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Tune & Match Probe E->F G Acquire 1H & 13C FID F->G H Fourier Transform G->H I Phase & Calibrate H->I J Integrate & Analyze I->J K Final Spectrum J->K

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of a molecule. It is an excellent technique for identifying the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies.

Predicted IR Absorption Bands

The structure of this compound contains several key functional groups that will give rise to distinct absorption bands in the IR spectrum.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Expected IntensityFunctional Group AssignmentVibrational Mode
3350 - 3250Weak - MediumN-H (Pyrrolidine)Stretching[8]
2980 - 2840StrongC-H (Aliphatic CH, CH₂)Asymmetric & Symmetric Stretching[9]
1470 - 1440MediumC-H (CH₂)Bending (Scissoring)
1350 - 1250Medium - StrongC-N (Tertiary Amine - Morpholine)Stretching
1250 - 1020Medium - WeakC-N (Secondary Amine - Pyrrolidine)Stretching[8]
1120 - 1080StrongC-O-C (Ether - Morpholine)Asymmetric Stretching[9]
910 - 665Medium, BroadN-H (Pyrrolidine)Wagging (Out-of-plane bend)[8]

The most diagnostic peaks will be the strong C-O-C stretch from the morpholine ring, the sharp, strong C-H stretching bands, and the weaker, broader N-H stretch from the pyrrolidine ring. The absence of a carbonyl (C=O) peak around 1700 cm⁻¹ would be a key confirmation of the structure's integrity.

Experimental Protocol for FT-IR Analysis

Attenuated Total Reflectance (ATR) is the preferred method for liquid samples due to its simplicity and minimal sample preparation.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or zinc selenide) thoroughly with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

  • Background Measurement:

    • With the clean, empty ATR crystal, record a background spectrum. This is a crucial self-validating step that measures the ambient atmosphere (CO₂, H₂O). The instrument software will automatically subtract this from the sample spectrum to provide a clean spectrum of only the analyte.

  • Sample Analysis:

    • Place a single drop of neat this compound onto the center of the ATR crystal.

    • Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the liquid sample and the crystal surface.

    • Acquire the sample spectrum. A typical acquisition consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹ over a range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Cleaning:

    • The software will automatically perform the Fourier transform and background subtraction.

    • Label the significant peaks on the resulting spectrum and compare them to the predicted values and literature data for confirmation.

    • Clean the ATR crystal and press arm thoroughly with solvent and a lint-free wipe after the analysis is complete.

IR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Liquid Sample B->C D Acquire Sample Spectrum (16-32 Scans, 4 cm-1 Res.) C->D E Process Data (FT & Background Subtraction) D->E F Analyze & Identify Peaks E->F MS_Fragmentation cluster_paths M [C₉H₁₈N₂O]⁺• m/z = 170 (Molecular Ion) F1 [C₅H₁₀NO]⁺ m/z = 100 (Morpholinomethyl Cation) M->F1 α-cleavage (- C₄H₈N•) F2 [C₄H₈N]⁺ m/z = 70 (Pyrrolidin-2-yl Cation Radical) M->F2 α-cleavage (- C₅H₁₀NO•) F3 [C₅H₁₀N]⁺ m/z = 84 (Pyrrolidin-2-ylmethyl Cation) M->F3 Cleavage (- C₄H₈NO•)

References

An In-depth Technical Guide to 4-(Pyrrolidin-2-ylmethyl)morpholine: Synthesis, Applications, and Commercial Landscape for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 4-(Pyrrolidin-2-ylmethyl)morpholine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Given the compound's nuanced commercial availability, this document focuses on its chemical synthesis, potential applications derived from its structural motifs, and strategies for procurement.

Introduction and Structural Significance

This compound incorporates two key pharmacophores: a pyrrolidine ring and a morpholine ring. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent feature in numerous natural products and FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and stereochemical diversity into molecules.[1] The morpholine ring is frequently employed in medicinal chemistry to enhance physicochemical properties such as aqueous solubility, metabolic stability, and to modulate the pharmacokinetic profile of drug candidates.[2][3] The combination of these two rings in a single molecule presents a promising scaffold for the development of novel therapeutic agents.

Initial investigations into the commercial landscape reveal that while some suppliers offer structurally related compounds, such as the (S)-enantiomer (CAS 91790-91-9) or other derivatives, this compound itself is not widely listed in bulk commercial catalogs.[4][5] This suggests that researchers may need to rely on custom synthesis or acquire it from specialized chemical providers in research quantities. One such provider, Chem-Impex, lists a similar compound, 2-((Pyrrolidin-1-yl)methyl)morpholine (CAS 128208-00-4), indicating its utility as a research intermediate.[6]

Physicochemical Properties and Structural Analysis

The physicochemical properties of this compound can be estimated based on its constituent parts and data from analogous structures like N-alkylmorpholines.[7][8][9] These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyEstimated ValueSource/Basis
Molecular Formula C₉H₁₈N₂O-
Molecular Weight 170.25 g/mol [6]
Boiling Point ~200-220 °CExtrapolated from similar N-alkylmorpholines
LogP ~0.5 - 1.5Estimated based on fragment contributions
pKa (most basic) 8.5 - 9.5 (pyrrolidine N)Typical for secondary amines
Appearance Colorless to light yellow liquid[6]

Proposed Synthetic Pathway

For researchers requiring this compound, a multi-step synthesis starting from readily available precursors is a viable approach. A common strategy involves the reductive amination of a suitable aldehyde with morpholine, or the alkylation of morpholine with a pyrrolidine-derived electrophile. A plausible and efficient route starting from L-proline is outlined below. This approach leverages the chirality of the starting material to potentially produce an enantiomerically pure product.

Experimental Protocol: Synthesis of (S)-4-(Pyrrolidin-2-ylmethyl)morpholine

Step 1: Reduction of L-proline to (S)-prolinol

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of L-proline in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and again with water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield crude (S)-prolinol, which can be purified by distillation or chromatography.

Step 2: Tosylation of (S)-prolinol

  • Dissolve the (S)-prolinol and a suitable base (e.g., triethylamine or pyridine) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) portion-wise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the tosylated intermediate.

Step 3: Nucleophilic Substitution with Morpholine

  • Dissolve the tosylated prolinol derivative in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add morpholine and a base (e.g., potassium carbonate) to the solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the final compound, (S)-4-(Pyrrolidin-2-ylmethyl)morpholine.

SynthesisWorkflow Proline L-Proline Prolinol (S)-Prolinol Proline->Prolinol 1. LiAlH4, THF TosylProlinol Tosylated (S)-Prolinol Prolinol->TosylProlinol 2. TsCl, Base FinalProduct (S)-4-(Pyrrolidin-2-ylmethyl)morpholine TosylProlinol->FinalProduct 3. Morpholine, Base Pharmacophore Scaffold This compound Pyrrolidine Pyrrolidine Moiety Scaffold->Pyrrolidine Provides 3D structure Chiral center Key binding interactions Morpholine Morpholine Moiety Scaffold->Morpholine Improves solubility Enhances metabolic stability Modulates pharmacokinetics

References

A Comprehensive Guide to the Structural Elucidation of 4-(Pyrrolidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock of modern chemical research and drug development. Trivial errors in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and significant wasted resources. This in-depth technical guide provides a systematic, multi-technique approach to the complete structure elucidation of 4-(Pyrrolidin-2-ylmethyl)morpholine, a chiral heterocyclic compound featuring both a pyrrolidine and a morpholine moiety.

Aimed at researchers, analytical scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It details the strategic rationale behind the selection of analytical techniques, explains the causal links between experimental choices and the quality of data obtained, and provides a logical workflow for integrating disparate data streams—from mass spectrometry to advanced 2D NMR spectroscopy—into a single, validated structural hypothesis. We present detailed, field-proven protocols and interpretative guidance to empower scientists to approach structural elucidation with confidence and scientific rigor.

Foundational Analysis: The Molecular Blueprint

Before any analysis begins, a robust understanding of the target molecule's theoretical properties is essential. This foundational data informs the selection of experimental parameters and provides the basis for validating the results. The hypothesized structure of this compound contains a chiral center at the C2 position of the pyrrolidine ring.

Molecular Formula: C₉H₁₈N₂O

Degrees of Unsaturation: Using the formula 2C + 2 + N - H - X / 2, the degrees of unsaturation is calculated as (2*9 + 2 + 2 - 18) / 2 = 2/2 = 1. This value is consistent with the presence of one ring system; however, our structure contains two saturated rings, which is accounted for by the formula. The calculation indicates no double bonds are present, which is consistent with the proposed saturated heterocyclic structure.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

The first experimental step is to confirm the molecular formula. High-resolution mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard for this purpose.[1][2] ESI is chosen to minimize fragmentation and maximize the abundance of the protonated molecular ion [M+H]⁺.

Expected Observation: An ESI-HRMS experiment in positive ion mode is expected to yield a prominent ion corresponding to [C₉H₁₈N₂O + H]⁺.

ParameterExpected Value
Molecular Formula C₉H₁₈N₂O
Monoisotopic Mass 170.1419 g/mol
[M+H]⁺ Ion Formula C₉H₁₉N₂O⁺
Expected [M+H]⁺ m/z 171.1492

The causality for choosing HRMS over standard MS lies in its precision. Observing an m/z of 171.1492 (typically within a ±5 ppm mass accuracy window) provides unequivocal evidence for the elemental composition C₉H₁₉N₂O⁺, effectively ruling out other isobaric formulas.

Spectroscopic Interrogation: Assembling the Pieces

With the elemental composition confirmed, the next phase involves a suite of spectroscopic techniques to piece together the molecular framework atom by atom.

Infrared (IR) Spectroscopy: Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For this compound, the IR spectrum serves as a crucial checkpoint to confirm the presence of the expected amine and ether functionalities and, importantly, the absence of others.

Expected IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Significance
~3350-3310N-H StretchSecondary Amine (Pyrrolidine)A single, sharp to moderately broad peak in this region is a hallmark of a secondary amine. Its presence is a critical piece of evidence.[3][4]
2960-2850C-H StretchAliphatic (sp³)Strong, sharp peaks confirming the saturated nature of the carbon backbone.
~1125-1085C-O-C StretchEther (Morpholine)A strong, characteristic band confirming the presence of the morpholine ring's ether linkage.[5]
~1250-1020C-N StretchAliphatic AmineMedium or weak bands that support the presence of the C-N bonds in both rings.[6]

The diagnostic power of IR also lies in what is absent. The lack of strong absorptions around 1700 cm⁻¹ (C=O), 3500 cm⁻¹ (O-H), or 1650 cm⁻¹ (C=C) corroborates the fully saturated, non-carbonyl nature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic compounds in solution.[7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the atomic connectivity. Advanced NMR techniques are particularly vital for characterizing heterocyclic compounds.[8]

The ¹H NMR spectrum reveals the chemical environment, number, and neighboring protons for every unique hydrogen atom in the molecule.[9][10]

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz):

LabelAssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
H-a, H-bMorpholine (C-H adjacent to O)~3.70t4HDeshielded by the adjacent oxygen atom.
H-c, H-dMorpholine (C-H adjacent to N)~2.50t4HLess deshielded than protons next to oxygen.
H-ePyrrolidine (N-H)~1.5-2.5br s1HBroad singlet, chemical shift is concentration and solvent dependent. Will exchange with D₂O.[9]
H-fPyrrolidine (C2-H)~2.9-3.1m1HChiral center, adjacent to nitrogen and the methylene bridge.
H-g, H-hMethylene Bridge (-CH₂-)~2.4-2.6m2HDiastereotopic protons adjacent to the chiral center and the morpholine nitrogen.
H-i, H-j, H-kPyrrolidine (C3, C4, C5-H)~1.5-2.0m6HComplex overlapping multiplets in the aliphatic region.

The ¹³C NMR spectrum shows all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in DEPT spectra.

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz):

LabelAssignmentPredicted Shift (δ, ppm)DEPT-135Rationale
C-AMorpholine (C adjacent to O)~67.0NegativeDeshielded by the electronegative oxygen.
C-BMethylene Bridge (-CH₂-)~62.0NegativeDeshielded by the adjacent morpholine nitrogen.
C-CPyrrolidine (C2)~60.0Positive (CH)Adjacent to two nitrogen atoms (in the ring and the bridge).
C-DMorpholine (C adjacent to N)~54.0NegativeStandard chemical shift for carbons alpha to a nitrogen in a saturated ring.
C-EPyrrolidine (C5)~47.0NegativeAlpha to the secondary amine nitrogen.
C-FPyrrolidine (C3)~30.0NegativeBeta to the nitrogen atom.
C-GPyrrolidine (C4)~25.0NegativeGamma to the nitrogen atom.

While 1D NMR provides essential clues, 2D NMR experiments are required to definitively connect the molecular fragments.[11][12]

A. ¹H-¹H COSY (Correlation Spectroscopy) The COSY spectrum identifies protons that are coupled to each other, typically through 2 or 3 bonds. This is the primary tool for mapping out the spin systems within each ring.[13]

  • Expected Correlations:

    • Strong cross-peaks will be observed between the protons on adjacent carbons within the morpholine ring (H-a/b with H-c/d).

    • A complete coupling network will be traced for the pyrrolidine ring, connecting H-f through to the protons on C3, C4, and C5 (H-i, j, k).

    • The methylene bridge protons (H-g, h) will show correlations to the C2 proton of the pyrrolidine ring (H-f).

B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) The HSQC experiment correlates each proton signal directly to the carbon signal it is attached to (a one-bond correlation).[13] This allows for the confident assignment of all protonated carbons based on the more easily interpreted ¹H NMR spectrum.

  • Expected Correlations:

    • H-a/b will correlate with C-A.

    • H-c/d will correlate with C-D.

    • H-f will correlate with C-C.

    • H-g/h will correlate with C-B.

    • The overlapping aliphatic protons (H-i, j, k) will be resolved into correlations with their respective carbons (C-E, F, G).

C. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) The HMBC experiment is arguably the most critical for this molecule, as it reveals long-range (2-3 bond) correlations between protons and carbons. It is the definitive experiment for connecting the different fragments of the molecule.[13]

  • Key Diagnostic Correlations:

    • The Bridge Connection: The most crucial correlation will be from the methylene bridge protons (H-g, h) to the pyrrolidine C2 carbon (C-C) and the morpholine carbons adjacent to the nitrogen (C-D). This single experiment unambiguously proves the C-N bond formation between the bridge and the morpholine ring.

    • Pyrrolidine Confirmation: The C2 proton of the pyrrolidine (H-f) will show correlations to the adjacent pyrrolidine carbons C3 (C-F) and C5 (C-E), as well as to the methylene bridge carbon (C-B).

The logical workflow for NMR analysis is visualized below.

Figure 1: Logical workflow for NMR-based structure elucidation.

The key HMBC correlations that piece together the molecular jigsaw puzzle are illustrated below.

References

An In-Depth Technical Guide to the Pharmacophore Features of the Pyrrolidine-Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrrolidine and morpholine heterocycles are independently recognized as "privileged scaffolds" in medicinal chemistry, appearing frequently in a wide array of approved drugs and bioactive molecules.[1][2][3] When fused or linked, the combined pyrrolidine-morpholine scaffold presents a unique and versatile three-dimensional framework with a rich set of pharmacophoric features. This guide provides a detailed analysis of these features, grounded in structure-activity relationship (SAR) data and computational insights. We will dissect the scaffold's hydrogen bonding capacity, hydrophobic and stereochemical characteristics, and the impact of substitutions. Furthermore, this document outlines a self-validating workflow, integrating computational modeling with experimental assays to rigorously define and confirm pharmacophore models for specific biological targets. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.

Introduction to a Privileged Combination

Nitrogen-containing heterocycles are foundational building blocks in drug discovery, prized for their ability to engage in specific biological interactions and modulate physicochemical properties.[1] The five-membered pyrrolidine ring offers a non-planar, sp³-rich structure that efficiently explores three-dimensional pharmacophore space, contributing significantly to the stereochemistry of a molecule.[4] Its nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and serves as a key point for substitution.[4]

Complementing the pyrrolidine is the morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group. The morpholine moiety is celebrated for its ability to improve the pharmacokinetic profile of drug candidates, often enhancing aqueous solubility and metabolic stability.[3][5] Its oxygen atom is a potent hydrogen bond acceptor, while the nitrogen's basicity is tempered by the electron-withdrawing effect of the oxygen, a feature that can be crucial for optimizing target engagement and ADME properties.[6]

The combination of these two rings into a single scaffold creates a molecule with distinct and tunable features, making it a highly attractive starting point for the design of novel therapeutics across various disease areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[7][8]

Core Pharmacophore Hypothesis of the Pyrrolidine-Morpholine Scaffold

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The pyrrolidine-morpholine scaffold inherently possesses several key features that form the basis of a generalized pharmacophore model.

Hydrogen Bonding Capabilities

The scaffold presents at least two, and potentially three, key points for hydrogen bonding:

  • Morpholine Oxygen: A strong, sterically accessible hydrogen bond acceptor (HBA). Its participation in hydrophobic interactions is also possible.[6]

  • Pyrrolidine Nitrogen: A versatile atom that can function as an HBA.[4] In the physiological pH range, it can be protonated to act as a hydrogen bond donor (HBD), forming critical salt-bridge interactions with acidic residues like aspartate or glutamate in a target's binding pocket.[4]

  • Morpholine Nitrogen: While its basicity is lower than that of pyrrolidine, it can still serve as an HBA, particularly when not sterically hindered.

Hydrophobic and Aliphatic Regions

The saturated, non-planar ring systems of both the pyrrolidine and morpholine moieties provide defined hydrophobic regions. These aliphatic areas can engage in van der Waals interactions with non-polar pockets within a protein, contributing significantly to binding affinity. The "puckered" conformations of these rings allow for a three-dimensional fit that is often superior to that of flat, aromatic systems.[4]

Stereochemical Complexity and 3D-Space Exploration

The presence of multiple chiral centers is a defining characteristic of this scaffold. The non-planar nature of the sp³-hybridized carbons allows substituents to be projected into space in precise vectors.[4] This stereochemical control is critical, as different enantiomers or diastereomers of a drug candidate can exhibit vastly different biological activities and safety profiles due to their unique binding modes with enantioselective proteins.[4] The ability to control and "lock" the ring conformations through strategic substitution is a powerful tool in drug design.[4]

Vectorial Diversity for Substitutions

Both rings, particularly the pyrrolidine nitrogen, offer synthetically accessible points for derivatization.[4][8] These positions act as vectors from which additional pharmacophoric groups (e.g., aromatic rings, additional hydrogen bond donors/acceptors) can be introduced. The spatial orientation of these substituents is dictated by the core scaffold, allowing for systematic exploration of the target's binding site to identify further high-affinity interactions.

Diagram 1: Generalized Pharmacophore Model

The following diagram illustrates the key pharmacophoric features inherent to the pyrrolidine-morpholine scaffold.

Caption: Key pharmacophoric features of the pyrrolidine-morpholine core.

Case Study: Structure-Activity Relationship (SAR) Analysis

To illustrate the practical application of this pharmacophore hypothesis, let us consider a hypothetical series of pyrrolidine-morpholine derivatives designed as inhibitors for a protein kinase. Kinases are a common target class where the morpholine moiety, in particular, has found significant utility.[5]

Table 1: SAR of Hypothetical Kinase Inhibitors

Compound IDR-Group (at Pyrrolidine N)Kinase IC₅₀ (nM)Rationale for Change
EX-1 -H15,000Unsubstituted parent scaffold shows weak baseline activity.
EX-2 -Methyl8,500Small alkyl group adds minimal hydrophobic interaction.
EX-3 -Benzyl750Phenyl ring likely engages in hydrophobic or π-stacking interactions.
EX-4 4-Fluorobenzyl200Electron-withdrawing group may enhance π-stacking or form specific halogen bond.
EX-5 4-Methoxybenzyl1,200Bulky, electron-donating group may be sterically or electronically disfavored.
EX-6 4-Hydroxybenzyl95Hydroxyl group likely forms a critical new hydrogen bond with the target.

This SAR table demonstrates a logical progression of inhibitor design. The data strongly suggest that the R-group vector on the pyrrolidine nitrogen points toward a pocket that can accommodate an aromatic ring. More importantly, the dramatic increase in potency for EX-6 indicates the presence of a nearby hydrogen bond donor or acceptor residue in the kinase active site, validating a key feature of a refined, target-specific pharmacophore model.

A Self-Validating System: Integrating Computational and Experimental Workflows

Trustworthiness in drug design comes from a self-validating system where computational predictions are rigorously tested by experimental data, and experimental results, in turn, refine the computational models.

Computational Modeling Workflow

The initial phase involves using computational tools to build and refine the pharmacophore hypothesis based on the target structure.

Diagram 2: Computational-Experimental Validation Workflow

Caption: A self-validating workflow integrating computational and experimental methods.

Experimental Protocol: Kinase Inhibition Assay (Example)

This protocol describes a standard method to obtain the quantitative data (IC₅₀ values) needed to build the SAR table and validate the computational model.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase.

  • Materials:

    • Recombinant human kinase enzyme.

    • Specific peptide substrate for the kinase.

    • ATP (Adenosine triphosphate).

    • Test compounds dissolved in DMSO.

    • Assay buffer (e.g., HEPES, MgCl₂, Brij-35).

    • Kinase detection reagent (e.g., ADP-Glo™, Promega).

    • White, opaque 384-well microplates.

    • Multichannel pipettors and a plate reader (luminescence).

  • Step-by-Step Methodology:

    • Compound Plating: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Enzyme Addition: Dilute the kinase enzyme to the desired working concentration in assay buffer and add to all wells except the negative controls.

    • Initiation of Reaction: Prepare a solution containing both the peptide substrate and ATP in assay buffer. Add this solution to all wells to start the kinase reaction.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Reaction Termination & Detection: Add the first detection reagent (e.g., ADP-Glo™ Reagent) to all wells to stop the kinase reaction and deplete any remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes).

    • Signal Generation: Add the second detection reagent (Kinase Detection Reagent) to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate (e.g., 30 minutes).

    • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus, to kinase activity.

    • Data Analysis: Normalize the data using the positive and negative controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This experimental feedback is crucial. If a highly potent compound like EX-6 is discovered, its binding mode can be modeled via docking. The resulting pose, showing the new hydrogen bond, serves to experimentally validate and refine the pharmacophore model, guiding the next round of rational drug design.[9]

Conclusion and Future Directions

The pyrrolidine-morpholine scaffold is a potent and versatile framework for drug discovery. Its key pharmacophoric features—multiple hydrogen bonding sites, defined hydrophobic regions, and rich, controllable stereochemistry—provide an excellent foundation for designing high-affinity ligands. By employing an integrated and iterative workflow of computational modeling and experimental validation, researchers can effectively harness the potential of this scaffold. Future efforts will likely focus on incorporating this scaffold into novel synthetic constructs, such as spirocycles or constrained macrocycles, to further explore chemical space and address increasingly complex biological targets with precision and efficacy.[7][10]

References

A Comprehensive Technical Guide to Morpholine-Containing Heterocyclic Compounds in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine, a simple six-membered saturated heterocycle containing both an ether and a secondary amine functional group, has emerged as a cornerstone in medicinal chemistry and drug development.[1][2][3][4] Its unique physicochemical properties, including optimal basicity, hydrogen bonding capability, and metabolic stability, render it a "privileged scaffold."[1][2][3] This guide provides an in-depth exploration of morpholine-containing compounds, covering their synthesis, mechanisms of action, and profound impact on therapeutic applications. We will delve into case studies of landmark drugs, present detailed experimental protocols, and offer insights into the future trajectory of morpholine-based research, providing a vital resource for professionals in the field.

The Morpholine Scaffold: A Structural and Functional Overview

The Unique Physicochemical Properties of Morpholine

The power of the morpholine ring in drug design stems from a unique combination of structural and electronic features. As a saturated heterocycle, its chair-like conformation is flexible, allowing it to orient substituents into optimal positions for binding with biological targets.[5] The presence of the oxygen atom opposite the nitrogen atom confers a peculiar pKa value (approx. 8.7), which is close to physiological pH.[5][6] This attribute is critical, as it ensures that a significant fraction of the molecule is in a neutral, lipophilic state, facilitating passage across the blood-brain barrier (BBB) and other cellular membranes, while the protonated form enhances aqueous solubility.[5][7][8]

This balance of lipophilic and hydrophilic character is a key reason for morpholine's frequent use in CNS drug discovery.[5][7][8] Furthermore, the ether oxygen can act as a hydrogen bond acceptor, while the ring itself, being relatively electron-deficient, can engage in favorable hydrophobic interactions with protein targets.[9]

A "Privileged Scaffold" in Medicinal Chemistry

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, diverse biological targets. Morpholine fits this description perfectly.[1][2][3] Its incorporation into a drug candidate can significantly improve pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[1][3][10] Specifically, the morpholine moiety often enhances:

  • Aqueous Solubility: Due to the basic nitrogen and its ability to form salts.[6]

  • Metabolic Stability: The ring is generally resistant to oxidative metabolism by cytochrome P450 enzymes.[5][6][7]

  • Oral Bioavailability: A consequence of improved solubility and metabolic stability.[6][11]

  • Target Potency: By providing additional binding interactions or acting as a rigid scaffold to correctly position other pharmacophoric elements.[3][4][10]

These advantages have led to the inclusion of the morpholine ring in numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[3][6][12][13]

Synthetic Methodologies for the Morpholine Core

The accessibility of the morpholine ring through various synthetic routes contributes to its widespread use.[3][12]

Classical and Modern Synthetic Approaches

Historically, the industrial synthesis of morpholine involves the dehydration of diethanolamine with sulfuric acid. While effective, this method lacks the subtlety required for producing the complex, substituted morpholines needed for drug discovery. Modern medicinal chemistry relies on more versatile methods.

A cornerstone of modern synthesis is the intramolecular cyclization of substituted amino alcohols.[14] A particularly powerful and widely used variation is the reductive amination of a dialdehyde intermediate, which can be generated in situ by the oxidative cleavage of a ribonucleoside's vicinal diol.[15][16] This strategy allows for the creation of diverse N-substituted morpholines with high functional group tolerance under mild conditions.[15][16]

Another key strategy is the Palladium-catalyzed carboamination of O-allyl ethanolamine derivatives.[17] This method is highly effective for synthesizing cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, offering excellent stereochemical control.[17]

Workflow Diagram: General Approach to N-Substituted Morpholine Synthesis

The following diagram illustrates a common and versatile workflow for synthesizing N-substituted morpholines, highlighting the key reductive amination step.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_product Product & Purification Start1 Ribonucleoside (e.g., Adenosine, Guanosine) Step1 Step 1: Oxidative Cleavage (e.g., Sodium Periodate) Start1->Step1 Vicinal diol cleavage Start2 Primary Amine (R-NH2) (Source of Substitution) Step2 Step 2: In situ Reductive Amination (e.g., NaBH3CN, Na(OAc)3BH) Start2->Step2 Forms iminium ion Step1->Step2 Dialdehyde Intermediate Product N-Substituted Morpholine Nucleoside Derivative Step2->Product Intramolecular cyclization & reduction Purify Purification (e.g., Column Chromatography) Product->Purify

Caption: A generalized workflow for the synthesis of N-substituted morpholines via oxidative cleavage and reductive amination.

Pharmacological Significance and Landmark Drugs

The true measure of morpholine's importance is its presence in numerous clinically successful drugs. Analysis of drugs approved by the U.S. FDA over the past decade reveals that a significant portion, particularly anticancer agents, contain the morpholine scaffold.[6][11]

How Morpholine Modulates Pharmacokinetics (ADME)

As previously mentioned, the morpholine ring is a powerful tool for optimizing a drug's ADME profile.[1][3][10] It serves as a bioisosteric replacement for other cyclic amines like piperazine or piperidine, offering a less basic alternative that can reduce off-target effects while maintaining or improving solubility.[6] In the case of the anticancer drug Gefitinib, the morpholine ring is crucial for providing water solubility and promoting hydrogen bonding within the ATP-binding site of its target enzyme.[11]

Key Morpholine-Containing Drugs and Their Therapeutic Targets

The versatility of the morpholine scaffold is evident in the diverse range of drugs that incorporate it.

Drug NameTherapeutic ClassPrimary Target/Mechanism of Action
Gefitinib (Iressa®)AnticancerInhibits Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[18][19][20]
Linezolid (Zyvox®)AntibioticInhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[][22][23]
Aprepitant (Emend®)AntiemeticNeurokinin-1 (NK1) receptor antagonist.[7]
Reboxetine (Edronax®)AntidepressantSelective Norepinephrine Reuptake Inhibitor (NRI).[7][13]
Moclobemide (Aurorix®)AntidepressantReversible Inhibitor of Monoamine Oxidase A (RIMA).[5][13]
Case Study 1: Gefitinib - A Targeted Anticancer Agent

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a key player in cell proliferation and survival pathways.[18][19] It is particularly effective in non-small cell lung cancer (NSCLC) patients who have specific activating mutations in the EGFR gene.[18][20]

Mechanism of Action: Gefitinib functions by competitively binding to the ATP-binding site within the EGFR's intracellular tyrosine kinase domain.[18][20] This action blocks the receptor's autophosphorylation, thereby preventing the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell growth and survival.[18][24][25] The morpholine group on Gefitinib enhances its solubility and facilitates crucial interactions within this ATP pocket.[11]

EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation ADP ADP EGFR->ADP Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding Block X PI3K PI3K-AKT Pathway P->PI3K RAS RAS-RAF-MEK Pathway P->RAS ATP ATP ATP->EGFR Survival Cell Survival & Proliferation PI3K->Survival RAS->Survival Block->P

Caption: Gefitinib inhibits EGFR signaling by blocking ATP binding, preventing downstream activation and promoting cancer cell apoptosis.

Case Study 2: Linezolid - A Novel Class of Antibiotic

Linezolid was the first member of the oxazolidinone class of antibiotics to be approved, representing a significant advance in treating infections caused by multidrug-resistant Gram-positive bacteria like MRSA and VRE.[22][23][26]

Mechanism of Action: Unlike many other antibiotics, Linezolid acts at the very beginning of protein synthesis.[] It binds to a unique site on the 23S ribosomal RNA of the bacterial 50S subunit.[22][23] This binding prevents the formation of a functional 70S initiation complex, which is the essential first step in translating mRNA into protein.[22][23][26][27] By halting protein production at the initiation stage, Linezolid effectively stops bacterial growth and replication.[][22] Its unique mechanism means there is little cross-resistance with other antibiotic classes.

Broad-Spectrum Biological Activities of Morpholine Derivatives

Beyond the clinic, research continues to uncover a vast range of pharmacological activities for novel morpholine-containing compounds.[4][28][29]

Biological ActivityKey Findings and Molecular Targets
Anticancer Inhibition of various kinases (e.g., PI3K, mTOR), induction of apoptosis, anti-proliferative effects against numerous cancer cell lines.[5][7][28][30]
Antimicrobial Activity against bacteria (including resistant strains) and fungi.[9][28][30] Targets often involve cell wall synthesis or protein synthesis.
CNS-Active Includes antidepressant, anxiolytic, anticonvulsant, and neuroprotective properties. Targets include MAO, various receptors, and ion channels.[5][7][28][30]
Anti-inflammatory Inhibition of inflammatory mediators and enzymes like COX and LOX.[9][28][30]
Antioxidant Ability to scavenge free radicals and reduce oxidative stress.[28][30]

Key Experimental Protocols

To empower researchers, this section provides validated, step-by-step protocols for the synthesis and evaluation of morpholine compounds.

Protocol: Synthesis of an N-substituted Morpholine via Reductive Amination

This protocol describes a general, one-pot reaction for synthesizing N-substituted morpholines from a suitable dialdehyde and a primary amine.[15][31]

Rationale: This method is chosen for its efficiency and mild conditions. The use of sodium triacetoxyborohydride (STAB) as a reducing agent is key; it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the iminium intermediate formed in situ, driving the reaction towards the desired product.[31]

Materials:

  • Aldehyde/Ketone (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic Acid (catalytic amount, if needed)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the aldehyde/ketone (1.0 eq) and the amine (1.1 eq) in DCM.

  • Imine/Enamine Formation: Stir the mixture at room temperature for 20-30 minutes. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.

  • Reduction: Slowly add the reducing agent (STAB or NaBH₃CN, 1.5 eq) portion-wise to the stirring mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product via column chromatography on silica gel to obtain the pure N-substituted morpholine derivative.

Protocol: In-vitro Anticancer Evaluation using the MTT Assay

The MTT assay is a standard colorimetric method for assessing cell viability and cytotoxicity, making it ideal for screening new morpholine derivatives for anticancer activity.[32]

Rationale: The assay relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[32] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a compound's cytotoxic effect.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Morpholine compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[33]

  • Compound Treatment: Prepare serial dilutions of the morpholine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated controls (medium only) and vehicle controls (medium with the highest concentration of DMSO used).[33]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 10 µL of MTT solution to each well.[34]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[34]

  • Solubilization: Carefully aspirate the MTT solution and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[34] Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[34]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives and Conclusion

The journey of morpholine from a simple solvent to a privileged scaffold in drug discovery is a testament to its remarkable chemical and biological properties.[2][10] Future research will likely focus on several key areas:

  • Novel Synthetic Routes: Development of more efficient, stereoselective, and environmentally friendly methods for synthesizing complex morpholine derivatives.[1][28]

  • New Therapeutic Targets: Exploration of morpholine-based compounds against emerging drug targets in areas like neurodegenerative diseases, viral infections, and metabolic disorders.[30]

  • Conformationally Constrained Analogs: Designing rigid morpholine analogs to enhance binding affinity and selectivity for specific protein targets.

References

An In-depth Technical Guide on the Core Reactivity of the Secondary Amine in 4-(Pyrrolidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the basic reactivity of the secondary amine within the pyrrolidine ring of 4-(Pyrrolidin-2-ylmethyl)morpholine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced electronic and steric factors governing the nucleophilicity of the two nitrogen centers in the molecule. We will explore the fundamental principles of amine basicity, compare the pyrrolidine and morpholine moieties, and provide detailed protocols for key chemical transformations that selectively target the secondary amine. This guide aims to equip researchers with the foundational knowledge and practical insights required to effectively utilize this versatile chemical scaffold in synthetic chemistry and drug discovery.

Introduction: Structural and Electronic Landscape

This compound is a bicyclic diamine featuring two distinct heterocyclic systems: a pyrrolidine ring and a morpholine ring, linked by a methylene bridge. The reactivity of this molecule is dominated by the lone pair of electrons on its two nitrogen atoms, which can act as both bases and nucleophiles. However, the chemical environment of each nitrogen atom is significantly different, leading to a pronounced difference in their reactivity.

The pyrrolidine nitrogen is a secondary amine, bonded to two carbon atoms within its five-membered ring. The morpholine nitrogen, in contrast, is a tertiary amine, bonded to three carbon atoms within its six-membered ring. Understanding the interplay of electronic and steric effects on these two nitrogen centers is paramount to predicting and controlling the molecule's chemical behavior.

Key Structural Features
  • Pyrrolidine Ring: A five-membered saturated heterocycle containing one secondary amine. The ring's puckered conformation can influence the accessibility of the nitrogen's lone pair.

  • Morpholine Ring: A six-membered saturated heterocycle containing a tertiary amine and an ether linkage. The oxygen atom in the morpholine ring has a significant impact on the basicity of the adjacent nitrogen.

  • Methylene Bridge: Connects the 2-position of the pyrrolidine ring to the nitrogen of the morpholine ring, providing flexibility and influencing the spatial relationship between the two amine functionalities.

Comparative Basicity: Pyrrolidine vs. Morpholine Nitrogen

The basicity of an amine is a measure of its ability to accept a proton, a property quantified by the pKa of its conjugate acid. Several factors influence amine basicity, including the inductive effects of substituents, steric hindrance, and the hybridization of the nitrogen atom.[1]

Electronic Effects

Alkyl groups are generally electron-donating, which increases the electron density on the nitrogen atom and, consequently, its basicity.[2][3] Based on this principle, one might initially assume the tertiary amine in the morpholine ring to be more basic than the secondary amine in the pyrrolidine ring. However, the presence of the electronegative oxygen atom in the morpholine ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density on the morpholine nitrogen, making its lone pair less available for protonation.[4]

Conversely, the pyrrolidine nitrogen is flanked by two electron-donating alkyl groups within the ring, which enhances its basicity.[5]

Steric Considerations

Steric hindrance can also play a role in basicity. While tertiary amines are often more basic than secondary amines in the gas phase due to the cumulative inductive effect of three alkyl groups, this trend can be reversed in solution.[6][7] The solvation of the protonated amine (the conjugate acid) is crucial for its stability. The conjugate acid of a secondary amine, with two N-H bonds, can be more effectively stabilized by hydrogen bonding with solvent molecules than the conjugate acid of a tertiary amine, which has only one N-H bond.[8][9]

Quantitative Comparison: pKa Values

To quantify the difference in basicity, we can examine the pKa values of the parent heterocycles:

CompoundpKa of Conjugate Acid
Pyrrolidine~11.3[10]
Morpholine~8.3-8.5[11][12][13]

As the data clearly indicates, pyrrolidine is a significantly stronger base than morpholine. This substantial difference in basicity is the cornerstone for achieving selective reactivity at the secondary amine of this compound.

The Dominant Reactivity of the Pyrrolidine Nitrogen

The higher basicity of the pyrrolidine nitrogen directly correlates with its greater nucleophilicity.[5] The lone pair on the pyrrolidine nitrogen is more available to attack an electrophilic center.[14][15] Consequently, in most chemical reactions, the secondary amine of the pyrrolidine ring will be the primary site of reaction.

The following diagram illustrates the factors influencing the differential reactivity of the two nitrogen atoms.

Caption: Factors governing the differential reactivity of the two nitrogen centers.

Key Synthetic Transformations at the Secondary Amine

The enhanced nucleophilicity of the pyrrolidine nitrogen allows for a range of selective chemical modifications. Here, we detail the protocols for three common and fundamental reactions: N-alkylation, N-acylation, and reductive amination.

N-Alkylation

N-alkylation involves the reaction of the secondary amine with an alkyl halide or a similar electrophile to form a new carbon-nitrogen bond.

Protocol: N-Alkylation of this compound

  • Reagents and Materials:

    • This compound

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • A non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)

    • Aprotic polar solvent (e.g., acetonitrile, DMF)

    • Stirring plate and magnetic stirrer

    • Round-bottom flask and condenser

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

  • Procedure: a. Dissolve this compound (1.0 eq) and the base (1.5-2.0 eq) in the chosen solvent. b. Add the alkyl halide (1.1 eq) dropwise to the stirred solution at room temperature. c. Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS. d. Upon completion, cool the reaction to room temperature and quench with water. e. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography.

Causality: The use of a base is crucial to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting amine and halt the reaction. An aprotic polar solvent is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.

N-Acylation

N-acylation involves the reaction of the secondary amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide.

Protocol: N-Acylation of this compound

  • Reagents and Materials:

    • This compound

    • Acylating agent (e.g., acetyl chloride, benzoyl chloride)

    • A non-nucleophilic base (e.g., triethylamine, pyridine)

    • Aprotic solvent (e.g., dichloromethane, THF)

    • Stirring plate and magnetic stirrer

    • Round-bottom flask

    • Standard work-up and purification equipment

  • Procedure: a. Dissolve this compound (1.0 eq) and the base (1.2 eq) in the chosen solvent and cool the mixture in an ice bath. b. Add the acylating agent (1.1 eq) dropwise to the stirred solution. c. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). d. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. e. Extract the product with an organic solvent. f. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. g. Purify the product by column chromatography or recrystallization.

Causality: The reaction is typically run at a low temperature to control the exothermicity. The base scavenges the HCl generated, preventing unwanted side reactions.

Reductive Amination

Reductive amination is a two-step process that first involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by its reduction to a tertiary amine.

Protocol: Reductive Amination of this compound

  • Reagents and Materials:

    • This compound

    • Aldehyde or ketone (e.g., formaldehyde, acetone)

    • A mild reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

    • Solvent (e.g., dichloromethane, 1,2-dichloroethane)

    • Acetic acid (catalytic amount)

    • Stirring plate and magnetic stirrer

    • Round-bottom flask

    • Standard work-up and purification equipment

  • Procedure: a. Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in the solvent. b. Add a catalytic amount of acetic acid to facilitate iminium ion formation. c. Stir the mixture for a short period (e.g., 30 minutes) before adding the reducing agent (1.5 eq) portion-wise. d. Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). e. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. f. Extract the product with an organic solvent. g. Dry the combined organic layers, concentrate, and purify as needed.

Causality: Mild reducing agents like sodium triacetoxyborohydride are preferred as they are selective for the iminium ion and will not reduce the starting aldehyde or ketone. The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the initial nucleophilic attack by the amine.

The following diagram outlines the general workflow for these synthetic transformations.

G Synthetic Workflow for Selective Modification Start This compound Reaction_Type Select Reaction Type Start->Reaction_Type Alkylation N-Alkylation (Alkyl Halide, Base) Reaction_Type->Alkylation C-N Bond Formation Acylation N-Acylation (Acyl Halide, Base) Reaction_Type->Acylation Amide Bond Formation Reductive_Amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) Reaction_Type->Reductive_Amination New C-N Bond via Iminium Workup Reaction Work-up (Quench, Extract, Wash, Dry) Alkylation->Workup Acylation->Workup Reductive_Amination->Workup Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Product N-Substituted Product Purification->Product

Caption: General workflow for the selective functionalization of the pyrrolidine nitrogen.

Conclusion

The basic reactivity of this compound is unequivocally dominated by the secondary amine within the pyrrolidine ring. This selectivity is a direct consequence of the electronic landscape of the molecule, where the electron-donating nature of the pyrrolidine ring enhances the basicity and nucleophilicity of its nitrogen, while the electron-withdrawing oxygen atom in the morpholine ring deactivates its tertiary amine. This predictable reactivity profile makes this compound a valuable and versatile building block in medicinal chemistry and organic synthesis, allowing for the targeted introduction of a wide array of functional groups at the pyrrolidine nitrogen. A thorough understanding of these fundamental principles is essential for the rational design of synthetic routes and the development of novel molecular entities.

References

Stereoisomers of 4-(Pyrrolidin-2-ylmethyl)morpholine and their properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers of 4-(Pyrrolidin-2-ylmethyl)morpholine: A Methodological Framework for Synthesis, Separation, and Characterization

Abstract

This technical guide provides a comprehensive framework for the investigation of the stereoisomers of this compound. Given the limited specific literature on this compound, this document serves as a methodological roadmap for researchers and drug development professionals. It outlines the synthesis of chiral 2-substituted pyrrolidines, strategies for stereoselective synthesis, and advanced analytical techniques for the separation and characterization of stereoisomers. Furthermore, it delves into the critical impact of stereoisomerism on pharmacological and toxicological profiles, offering a robust approach to de-risking and optimizing chiral drug candidates.

Introduction: The Significance of Chirality in Drug Development

Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in drug design and development. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic properties. This is due to the stereospecific nature of biological systems, such as enzymes and receptors, which are themselves chiral. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the critical importance of stereochemical purity in pharmaceuticals.

The molecule this compound possesses a single stereocenter at the 2-position of the pyrrolidine ring, giving rise to two enantiomers: (R)-4-(pyrrolidin-2-ylmethyl)morpholine and (S)-4-(pyrrolidin-2-ylmethyl)morpholine. This guide will provide a comprehensive overview of the methodologies required to synthesize, separate, and characterize these stereoisomers, and to evaluate their differential biological activities.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure this compound can be approached in several ways. The choice of strategy will depend on factors such as the desired scale, cost, and available starting materials.

Chiral Pool Synthesis

One of the most common approaches to obtaining enantiomerically pure compounds is to start from a readily available chiral precursor, a strategy known as chiral pool synthesis. For the synthesis of 2-substituted pyrrolidines, L-proline and D-proline are excellent starting materials.

Experimental Protocol: Synthesis of (S)-4-(Pyrrolidin-2-ylmethyl)morpholine from L-proline

  • Reduction of L-proline: L-proline is reduced to (S)-pyrrolidin-2-ylmethanol using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically performed at 0°C to room temperature.

  • Tosylation of the alcohol: The resulting (S)-pyrrolidin-2-ylmethanol is then reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) or pyridine to form the corresponding tosylate. This step converts the hydroxyl group into a good leaving group.

  • Nucleophilic substitution with morpholine: The tosylated intermediate is then subjected to nucleophilic substitution with morpholine. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile at an elevated temperature. The morpholine nitrogen atom displaces the tosylate group to yield the final product, (S)-4-(pyrrolidin-2-ylmethyl)morpholine.

G L_proline L-proline S_pyrrolidin_2_ylmethanol (S)-Pyrrolidin-2-ylmethanol L_proline->S_pyrrolidin_2_ylmethanol 1. LiAlH4, THF tosylated_intermediate Tosylated Intermediate S_pyrrolidin_2_ylmethanol->tosylated_intermediate 2. TsCl, TEA S_product (S)-4-(Pyrrolidin-2-ylmethyl)morpholine tosylated_intermediate->S_product 3. Morpholine, DMF G cluster_0 Analytical Method Development cluster_1 Preparative Separation Column_Selection Column Selection Mobile_Phase_Optimization Mobile Phase Optimization Column_Selection->Mobile_Phase_Optimization Scale_up Scale-up Mobile_Phase_Optimization->Scale_up Optimized Method Isolation Isolation of Enantiomers Scale_up->Isolation

An In-depth Technical Guide on Pyrrolidine Ring Conformations and Their Energetic Advantages in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its synthetic tractability.[1][2] Its non-planar, sp³-hybridized nature provides a three-dimensional character that is crucial for exploring pharmacophore space and achieving high-affinity interactions with biological targets.[3][4] This guide delves into the conformational intricacies of the pyrrolidine ring, exploring the energetic advantages of its various puckered forms and the profound impact of these conformations on drug design. We will examine how medicinal chemists can strategically manipulate the ring's conformation to enhance binding affinity, selectivity, and overall pharmacological profiles, supported by experimental and computational methodologies.

The Conformational Landscape of the Pyrrolidine Ring

Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring is not planar.[5] To relieve torsional strain, the five-membered ring adopts puckered conformations. This inherent flexibility, known as "pseudorotation," allows the pyrrolidine scaffold to present its substituents in a variety of spatial orientations, a key advantage in exploring the three-dimensional space of a target's binding pocket.[3][4]

The two primary, low-energy conformations of the pyrrolidine ring are the envelope (or C-exo/C-endo) and the twist (or half-chair) forms.

  • Envelope Conformation: In this arrangement, four of the ring atoms are coplanar, while the fifth atom is puckered out of the plane. The out-of-plane atom can be a carbon (C-exo or C-endo) or the nitrogen atom. For instance, in proline, the Cγ atom is often the puckered atom, leading to Cγ-exo and Cγ-endo envelope conformers.[3][6]

  • Twist Conformation: In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms.

The energy barrier between these conformations is relatively low, allowing for rapid interconversion at room temperature. However, the introduction of substituents on the ring can create a significant energetic preference for one conformation over others, effectively "locking" the ring in a desired pucker.[3][7]

Pyrrolidine_Conformations C_gamma_exo Cγ-exo Twist1 Twist (T) C_gamma_exo->Twist1 Pseudorotation C_gamma_endo Cγ-endo C_gamma_endo->C_gamma_exo Pseudorotation Twist1->C_gamma_endo Pseudorotation

Caption: Interconversion between envelope and twist conformations of the pyrrolidine ring via pseudorotation.

Energetic Advantages and the Role of Substituents

The ability to control the conformational preference of the pyrrolidine ring is a powerful tool in drug design. By introducing substituents, medicinal chemists can influence the ring's pucker and, consequently, the spatial orientation of key pharmacophoric groups. This conformational locking can lead to a significant reduction in the entropic penalty upon binding to a target, as the molecule is pre-organized in its bioactive conformation.

The nature and stereochemistry of the substituent play a critical role in determining the preferred conformation:

  • Electronegative Substituents: The electronegativity of a substituent at the C-4 position significantly influences the ring pucker. For example, in trans-4-fluoroproline, the electronegative fluorine atom favors an exo pucker, while cis-4-fluoroproline prefers an endo conformation.[3][6] This is attributed to stereoelectronic effects, such as the gauche effect.[8]

  • Sterically Demanding Substituents: Bulky substituents, such as a tert-butyl group, tend to occupy a pseudoequatorial position to minimize steric hindrance. This steric preference can be used to enforce a specific ring pucker. For instance, a cis-4-tert-butyl group on L-proline induces an exo pucker, while a trans-4-tert-butyl group favors an endo pucker, a trend opposite to that observed with electronegative substituents.[6][7]

Substituent at C-4 (L-proline)StereochemistryPreferred PuckerDriving Force
FluorinetransCγ-exoStereoelectronic Effects
FluorinecisCγ-endoStereoelectronic Effects
tert-ButyltransCγ-endoSteric Hindrance
tert-ButylcisCγ-exoSteric Hindrance

Table 1: Influence of Substituents on Pyrrolidine Ring Pucker in L-Proline Derivatives.[3][6][7]

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is employed to elucidate the conformational preferences of pyrrolidine-containing molecules.

Experimental Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of molecules in solution. Analysis of vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data can provide detailed information about the dihedral angles and internuclear distances, respectively, which are then used to determine the predominant ring pucker.[9][10]

  • X-ray Crystallography: This technique provides a high-resolution, static picture of the molecule's conformation in the solid state.[11][12] While the solid-state conformation may not always be identical to the bioactive conformation in solution, it provides an invaluable starting point for computational studies and can reveal key intermolecular interactions.[3][13]

Computational Methods
  • Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations: These methods are used to explore the conformational space of a molecule and to estimate the relative energies of different conformers. MD simulations can also provide insights into the dynamic behavior of the pyrrolidine ring and its interconversion between different puckered states.[14]

  • Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), provide more accurate energy calculations and can be used to validate the results from MM and MD simulations.[10][15] They are particularly useful for understanding the influence of stereoelectronic effects on conformational preferences.

Conformational_Analysis_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_integration Integrated Model NMR NMR Spectroscopy (Solution Conformation) MM_MD MM/MD Simulations (Conformational Sampling) NMR->MM_MD Input for Initial Models Bioactive_Conformation Determination of Bioactive Conformation NMR->Bioactive_Conformation Validation Xray X-ray Crystallography (Solid-State Conformation) Xray->MM_MD Input for Initial Models QM QM Calculations (Energy Refinement) MM_MD->QM Structures for Refinement QM->Bioactive_Conformation Energetic Ranking

Caption: A typical workflow for the conformational analysis of pyrrolidine-containing molecules in drug discovery.

Case Studies in Drug Design

The strategic manipulation of pyrrolidine ring conformation has been instrumental in the development of numerous successful drugs.

GPR40 Agonists for Type 2 Diabetes

In the development of GPR40 agonists, the introduction of a cis-4-trifluoromethyl (CF₃) group on the pyrrolidine ring was found to significantly improve binding affinity and agonist efficacy.[3][16] The electron-withdrawing nature of the CF₃ group influences the ring pucker, orienting the key pharmacophoric groups for optimal interaction with the receptor. This led to the discovery of potent dual agonists that stimulate both glucose-dependent insulin secretion and GLP-1 secretion.[16]

RORγt Inverse Agonists for Autoimmune Diseases

For a series of retinoic acid-related orphan receptor γ (RORγt) inverse agonists, the conformation of a cis-3,4-diphenylpyrrolidine scaffold was crucial for activity. This substitution pattern locks the molecule into a "U-shape" conformation that is beneficial for its inverse agonist activity.[3] X-ray co-crystal structures confirmed that the sulfonyl group of the ligand assumes a pseudo-axial orientation, which is essential for potent RORγt inhibition.[3]

CK1 Kinase Inhibitors

In the design of selective CK1 kinase inhibitors, the introduction of a chiral pyrrolidine scaffold led to enhanced selectivity. X-ray crystallography revealed that the specific conformation of the pyrrolidine ring and its substituents was critical for the binding mode and the resulting inhibitory potency.[3]

Conclusion

The pyrrolidine ring is far more than a simple saturated heterocycle; it is a dynamic and versatile scaffold that offers significant advantages in modern drug design. Its inherent conformational flexibility, which can be precisely controlled through judicious substitution, allows for the fine-tuning of a molecule's three-dimensional structure to achieve optimal interactions with its biological target. A thorough understanding of the principles of pyrrolidine ring conformation, coupled with the application of advanced experimental and computational techniques for conformational analysis, is essential for medicinal chemists seeking to design the next generation of innovative and effective therapeutics. The continued exploration of this privileged scaffold promises to yield novel drug candidates for a wide range of diseases.[2][17]

References

Methodological & Application

Application Notes & Protocols: The 4-(Pyrrolidin-2-ylmethyl)morpholine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The confluence of privileged structural motifs is a cornerstone of modern medicinal chemistry. The 4-(Pyrrolidin-2-ylmethyl)morpholine scaffold represents a compelling, albeit underexplored, synthetic building block that marries the distinct and advantageous properties of two of drug discovery's most successful heterocycles. This guide provides an in-depth analysis of the rationale for its use, potential therapeutic applications, and detailed protocols for its incorporation into discovery workflows. We aim to equip researchers with the foundational knowledge to leverage this scaffold for the development of novel therapeutics, particularly in the realms of kinase inhibition and G-protein coupled receptor (GPCR) modulation.

Introduction: A Scaffold of Privileged Halves

In the quest for novel chemical entities with superior efficacy and drug-like properties, medicinal chemists often turn to "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The this compound structure is a quintessential example of a strategic molecular hybrid, combining the well-documented benefits of both the morpholine and pyrrolidine rings.

  • The Morpholine Moiety: As a saturated heterocycle, morpholine is frequently incorporated into drug candidates to enhance their pharmacokinetic profile.[1][2] Its oxygen atom can act as a hydrogen bond acceptor, while the overall ring structure often improves aqueous solubility and metabolic stability, reducing off-target toxicity.[1] Its presence is noted in numerous approved drugs, including the PI3K inhibitor LY294002 and the Polo-like kinase 4 (PLK4) inhibitor CFI-400945.[3][4]

  • The Pyrrolidine Moiety: The five-membered pyrrolidine ring is a versatile scaffold valued for its stereochemical complexity and three-dimensional character.[5] The non-planar, sp³-hybridized nature of the ring allows for an efficient exploration of pharmacophore space, which is critical for achieving high-affinity and selective interactions with protein targets.[5] The basic nitrogen atom is often a key pharmacophoric element, participating in crucial salt-bridge interactions, and serves as a convenient handle for synthetic elaboration.[5]

The combination of these two rings via a methylene linker creates a unique scaffold that offers a balance of structural rigidity and flexibility, multiple points for diversification, and an inherent profile of favorable drug-like properties.

Rationale for Use: The Medicinal Chemist's Perspective

The decision to employ the this compound scaffold is driven by a clear set of strategic advantages in drug design.

  • Improved Pharmacokinetics (PK): The primary driver for incorporating the morpholine group is the expectation of improved solubility and metabolic resistance, mitigating common liabilities in early-stage compounds.

  • Stereochemical Control for Selectivity: The chiral center at the 2-position of the pyrrolidine ring is a critical design element. Different stereoisomers can exhibit vastly different biological profiles due to specific interactions with enantioselective protein binding pockets.[5] This allows for the fine-tuning of target selectivity and potency.

  • Vectorial Exploration of Binding Sites: The scaffold presents two distinct exit vectors for further chemical modification: the pyrrolidine nitrogen and the morpholine nitrogen (if unsubstituted). This allows chemists to systematically probe different regions of a target's binding site to optimize potency and selectivity.

  • Basicity for Target Engagement: The pyrrolidine nitrogen provides a basic center (typical pKa ~10-11), which is often essential for forming ionic interactions with acidic residues (e.g., Asp, Glu) commonly found in the binding sites of kinases and GPCRs.

Potential Therapeutic Applications

Based on the extensive precedent of its constituent parts, the this compound scaffold is hypothesized to be particularly effective in targeting two major drug classes.

Kinase Inhibition

The morpholine ring is a well-established component of many kinase inhibitors.[2][6] In the context of an ATP-competitive inhibitor, the scaffold can be oriented such that the morpholine group projects towards the solvent-exposed region of the ATP-binding pocket, enhancing solubility, while the pyrrolidine moiety and its substituents engage deeper, more hydrophobic pockets.

cluster_0 Hypothetical Kinase ATP-Binding Site cluster_1 Scaffold Interaction Model hinge Hinge Region (Backbone H-bonds) gatekeeper Gatekeeper Residue (Hydrophobic Pocket) solvent Solvent-Exposed Region deep_pocket Deep Hydrophobic / Selectivity Pocket scaffold Pyrrolidine-Core scaffold->gatekeeper van der Waals interactions morpholine Morpholine Group morpholine->solvent Enhances solubility r_group R-Group on Pyrrolidine-N r_group->hinge Forms H-bonds r_group->scaffold start Design Library (Vary R-groups) synth Protocol 1: Synthesize Analogs start->synth purify Purification & QC (HPLC, NMR, MS) synth->purify screen Protocol 2/3: Primary In Vitro Screen (e.g., Kinase or GPCR Assay) purify->screen hit_id Hit Identification (Potency > Threshold) screen->hit_id hit_id->start Inactive sar SAR Analysis & Data Interpretation hit_id->sar Active optimize Lead Optimization (ADME, Selectivity) sar->optimize optimize->synth Iterate end Candidate Selection optimize->end cluster_0 Structure cluster_1 Activity cluster_2 SAR Inference a Scaffold + H act_a Inactive (IC50 > 5 µM) a->act_a b Scaffold + Benzyl act_b Moderate (IC50 = 450 nM) b->act_b inf1 Aromatic group is required for activity. b->inf1 c Scaffold + 4-F-Benzyl act_c Potent (IC50 = 120 nM) c->act_c inf2 Electron-withdrawing groups (F, Cl) at meta/para positions enhance potency. c->inf2 d Scaffold + 3-Cl-Benzyl act_d Most Potent (IC50 = 95 nM) d->act_d

References

Application Notes and Protocols for the Synthesis of Derivatives from 4-(Pyrrolidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Pyrrolidine-Morpholine Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine and morpholine heterocycles are considered "privileged scaffolds."[1][2] The morpholine moiety, with its ether linkage and tertiary amine, often imparts favorable pharmacokinetic properties such as improved aqueous solubility, metabolic stability, and a desirable pKa profile for physiological conditions.[3][4] Concurrently, the pyrrolidine ring, a core component of the amino acid proline, is prevalent in a vast number of natural products and FDA-approved drugs, offering a versatile anchor for introducing diverse functionalities.[5][6] The compound 4-(Pyrrolidin-2-ylmethyl)morpholine represents a valuable starting material that strategically combines these two key pharmacophores. The presence of a secondary amine on the pyrrolidine ring provides a reactive handle for a multitude of chemical transformations, allowing for the systematic exploration of chemical space in drug discovery programs. This guide provides detailed protocols for the synthesis of various derivatives from this compound, focusing on reactions that are fundamental to the construction of compound libraries for structure-activity relationship (SAR) studies.

Chemical Logic and Strategic Considerations

The synthetic strategies outlined herein focus on the nucleophilic character of the secondary amine within the pyrrolidine ring of this compound. This nitrogen atom is the most reactive site for derivatization under a variety of conditions. The choice of reaction class—N-alkylation, N-acylation, N-sulfonylation, or urea/thiourea formation—allows for the introduction of a wide array of substituents, each capable of modulating the physicochemical and pharmacological properties of the parent molecule. For instance, N-alkylation can be used to introduce small alkyl groups or more complex hydrophobic moieties, while N-acylation and N-sulfonylation introduce hydrogen bond acceptors and potentially new interaction points with biological targets. Urea and thiourea derivatives are particularly interesting as they are known to form strong hydrogen bonding networks with protein backbones.[7]

Characterization of the Starting Material: this compound

A thorough characterization of the starting material is crucial before proceeding with any synthetic modifications. The following table summarizes the key physicochemical properties and expected spectral data for this compound.

PropertyValue
Molecular Formula C₉H₁₈N₂O
Molecular Weight 170.25 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Approx. 265-270 °C at 760 mmHg (Predicted)
¹H NMR (400 MHz, CDCl₃, δ) ~3.70 (t, 4H), ~3.20-3.10 (m, 1H), ~2.95-2.85 (m, 1H), ~2.70-2.40 (m, 7H), ~2.00-1.70 (m, 4H), ~1.50 (br s, 1H, NH)
¹³C NMR (100 MHz, CDCl₃, δ) ~67.2 (2C), ~60.8, ~57.5, ~54.0 (2C), ~46.8, ~30.5, ~25.8
Mass Spectrum (EI) m/z (%): 170 (M⁺, 5), 100 (100), 70 (85), 57 (40)

Synthetic Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific substrate and desired scale of the reaction. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a versatile method for introducing alkyl groups to a secondary amine.[8] This two-step, one-pot process involves the initial formation of an iminium ion intermediate upon reaction with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride.

Reaction Scheme:

G start This compound + RCHO intermediate [Iminium Ion Intermediate] start->intermediate AcOH (cat.) product N-Alkyl Derivative intermediate->product reductant NaBH(OAc)₃ reductant->product Reduction G start This compound + RCOCl product N-Acyl Derivative start->product DCM, 0 °C to rt base Triethylamine (Et₃N) base->product HCl scavenger G start This compound + RSO₂Cl product N-Sulfonyl Derivative start->product DCM, 0 °C to rt base Pyridine base->product Base/Catalyst G start This compound + R-N=C=O product N-Substituted Urea Derivative start->product THF, rt

References

Application Notes and Protocols for PYM-4: A Novel Pyrrolidinyl-Morpholine Based Sigma-1 Receptor Modulator in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Introduction: The Rationale for PYM-4 in CNS Drug Discovery

The confluence of a pyrrolidine ring and a morpholine moiety in a single small molecule, designated here as PYM-4 (4-(Pyrrolidin-2-ylmethyl)morpholine), presents a compelling scaffold for neuroscience research. The pyrrolidine ring, a versatile five-membered nitrogen heterocycle, is a cornerstone in medicinal chemistry, offering a three-dimensional architecture that can effectively explore pharmacophore space.[1] Conversely, the morpholine heterocycle is a privileged structure in central nervous system (CNS) drug discovery, often incorporated to enhance pharmacokinetic properties such as aqueous solubility and blood-brain barrier permeability, while also contributing to target engagement.[2][3][4]

PYM-4 is postulated to interact with the sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[5] The σ1R is implicated in a multitude of neurological and psychiatric conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as depression and cognitive deficits.[6] This makes the σ1R a high-interest target for therapeutic development.[5][6] These application notes provide a comprehensive guide for researchers to investigate the neuropharmacological profile of PYM-4, with a focus on its potential as a sigma-1 receptor modulator and cognitive enhancer.

PYM-4: Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H18N2OPubChem CID 82653235[7]
Molecular Weight170.25 g/mol PubChem CID 82653235[7]
pKa (predicted)10.35ChemicalBook[8]
XLogP3 (predicted)-0.1PubChem CID 82653235[7]

Part 1: In Vitro Characterization of PYM-4 at the Sigma-1 Receptor

A foundational step in characterizing a novel CNS compound is to determine its binding affinity and functional activity at its putative target. For PYM-4, the primary hypothesized target is the sigma-1 receptor.

Workflow for In Vitro Analysis of PYM-4

in_vitro_workflow cluster_binding Receptor Binding Assays cluster_functional Functional Assays radioligand Radioligand Binding Assay (Primary Screen) competition Competitive Inhibition Assay (Determine Ki) radioligand->competition Confirm Binding phenytoin Phenytoin Competition Assay (Agonist/Antagonist Differentiation) radioligand->phenytoin selectivity Selectivity Profiling (vs. Sigma-2 & other receptors) competition->selectivity Assess Specificity cell_based Cell-Based Functional Assays (e.g., Neurite Outgrowth) phenytoin->cell_based Determine Functional Effect caption In Vitro Characterization Workflow for PYM-4 in_vivo_workflow cluster_preliminary Preliminary Assessment cluster_cognitive Cognitive Behavioral Models pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies toxicity Acute Toxicity and Motor Function Assessment pk_pd->toxicity Determine Dose & Safety scopolamine Scopolamine-Induced Amnesia Model (Cholinergic Deficit) toxicity->scopolamine object_rec Novel Object Recognition (Recognition Memory) scopolamine->object_rec Evaluate Memory Reversal water_maze Morris Water Maze (Spatial Learning & Memory) object_rec->water_maze Assess Different Memory Domains caption In Vivo Cognitive Assessment Workflow for PYM-4 signaling_pathway PYM4 PYM-4 (Agonist) Sigma1R Sigma-1 Receptor (σ1R) PYM4->Sigma1R Binds and Activates IP3R IP3 Receptor Sigma1R->IP3R Stabilizes Ca_release Ca²⁺ Release from ER IP3R->Ca_release Potentiates Mitochondria Mitochondria Ca_release->Mitochondria Signals to ATP_production ATP Production Mitochondria->ATP_production Increases Neuronal_plasticity Enhanced Neuronal Plasticity & Survival ATP_production->Neuronal_plasticity caption Hypothesized Signaling Pathway for PYM-4

References

Application Notes & Protocols: 4-(Pyrrolidin-2-ylmethyl)morpholine as a Versatile Scaffold for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Pyrrolidine-Morpholine Scaffold

In the landscape of modern medicinal chemistry, the assembly of novel molecular entities often relies on the strategic use of "privileged structures"—scaffolds that are known to interact with multiple biological targets. Both the pyrrolidine and morpholine heterocycles independently represent two such scaffolds.[1] The pyrrolidine ring, a five-membered saturated heterocycle, offers a rigid, three-dimensional structure that is central to numerous natural products, alkaloids, and synthetic drugs, including various anticancer and central nervous system agents.[2][3] Its stereogenic centers and non-planar conformation allow for a detailed exploration of pharmacophore space.[2]

The morpholine ring is another cornerstone in drug design, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can enhance the pharmacokinetic profile of a drug candidate.[1][4] It is a key component in approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[4]

The building block 4-(Pyrrolidin-2-ylmethyl)morpholine uniquely combines these two powerful motifs. The molecule features a secondary amine on the pyrrolidine ring, which serves as a highly versatile synthetic handle for derivatization, and a tertiary amine within the morpholine ring, which is generally non-nucleophilic and can act as an intramolecular base or simply as a key pharmacophoric element. This guide provides a detailed exploration of the reactivity of this building block and offers robust protocols for its derivatization to empower researchers in drug discovery and chemical biology.

Physicochemical & Structural Properties

A thorough understanding of the building block's properties is fundamental to experimental design, including solvent selection, purification strategy, and stoichiometric calculations.

PropertyValueSource
IUPAC Name This compound-
CAS Number 215503-90-5[5]
Molecular Formula C₉H₁₈N₂O[5]
Molecular Weight 170.25 g/mol [5]
Hydrogen Bond Donors 1 (Pyrrolidine N-H)[6] (Computed)
Hydrogen Bond Acceptors 3 (Pyrrolidine N, Morpholine N, O)[6] (Computed)
Appearance Liquid (Typical)-
Solubility Soluble in water, DCM, DMF, DMSO[4]

Core Reactivity & Synthetic Pathways

The primary site of reactivity on this compound is the secondary amine of the pyrrolidine ring. This amine is a potent nucleophile, enabling a variety of classical C-N bond-forming reactions. The tertiary morpholine nitrogen is non-reactive under these conditions.

G cluster_main Key Synthetic Transformations start This compound (Core Building Block) alkylation N-Alkylation start->alkylation R-X, Base (e.g., Alkyl Halide) acylation N-Acylation (Amide Formation) start->acylation R-CO-Y (e.g., Acyl Chloride, Activated Acid) reductive_amination Reductive Amination start->reductive_amination R₁R₂C=O, [H] (e.g., Aldehyde/Ketone, NaBH(OAc)₃) prod_alkyl Tertiary Pyrrolidine (N-Alkyl Derivative) alkylation->prod_alkyl prod_acyl Amide Derivative (N-Acyl Derivative) acylation->prod_acyl prod_reductive Tertiary Pyrrolidine (N-Alkyl Derivative) reductive_amination->prod_reductive G cluster_decision Decision Workflow for Amide Coupling start Start: Carboxylic Acid + Amine q1 Is the Acid an Acyl Chloride? start->q1 q2 Standard Coupling? (Unhindered, Reactive) q1->q2 No p1 Use Schotten-Baumann Protocol q1->p1 Yes p2 Use EDC/HOBt or EDC/NHS Protocol q2->p2 Yes p3 Use HATU Protocol q2->p3 No (Hindered or Low Reactivity)

References

The Pivotal Role of 4-(Pyrrolidin-2-ylmethyl)morpholine in the Rational Design of Novel Analgesics: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Modern Approach to Analgesic Discovery

In the landscape of modern medicinal chemistry, the demand for novel analgesic agents with improved efficacy and reduced side effect profiles remains a paramount challenge. The morpholine and pyrrolidine heterocycles are well-established pharmacophores, integral to the structure of numerous biologically active compounds.[1][2] The strategic combination of these two scaffolds into the singular intermediate, 4-(Pyrrolidin-2-ylmethyl)morpholine , presents a compelling three-dimensional architecture for the exploration of new chemical space in the pursuit of next-generation pain therapeutics. This guide provides a comprehensive overview of the proposed synthesis of this key intermediate, its subsequent application in the generation of potential analgesic compounds, and detailed protocols for their biological evaluation.

Part 1: Synthesis of the this compound Intermediate

Proposed Synthetic Pathway Overview

The synthesis of this compound is most effectively approached through a reductive amination reaction. This involves the condensation of a suitable pyrrolidine-derived aldehyde with morpholine to form an iminium intermediate, which is then reduced in situ to the desired amine.[3] To ensure stereochemical control and avoid unwanted side reactions, the pyrrolidine nitrogen is typically protected with a tert-butoxycarbonyl (Boc) group, which can be removed in the final step.

G cluster_0 Step 1: Protection & Activation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection L-Proline L-Proline N-Boc-L-proline N-Boc-L-proline L-Proline->N-Boc-L-proline Boc₂O N-Boc-L-prolinal N-Boc-L-prolinal N-Boc-L-proline->N-Boc-L-prolinal Reduction Boc-protected_Intermediate N-Boc-4-(pyrrolidin-2-ylmethyl)morpholine N-Boc-L-prolinal->Boc-protected_Intermediate  Morpholine N-Boc-L-prolinal->Boc-protected_Intermediate Final_Product This compound Boc-protected_Intermediate->Final_Product Acidic Deprotection

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-L-prolinal

  • Protection of L-Proline: To a solution of L-proline in a suitable solvent system (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide. Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the reaction mixture and extract the N-Boc-L-proline with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected amino acid.

  • Reduction to the Aldehyde: The protected N-Boc-L-proline is then carefully reduced to the corresponding aldehyde, N-Boc-L-prolinal. This can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) at low temperatures or through a two-step procedure involving activation of the carboxylic acid (e.g., as an N-methoxy-N-methylamide, or Weinreb amide) followed by reduction with a milder reducing agent like diisobutylaluminium hydride (DIBAL-H).

Step 2: Reductive Amination to form N-Boc-4-(pyrrolidin-2-ylmethyl)morpholine

  • In a round-bottom flask, dissolve N-Boc-L-prolinal in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add morpholine (1.1 equivalents) to the solution.

  • Add a mild reducing agent suitable for reductive amination, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of the in situ formed iminium ion in the presence of the aldehyde.[5]

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-Boc-protected intermediate.

Step 3: Deprotection to Yield this compound

  • Dissolve the purified N-Boc-4-(pyrrolidin-2-ylmethyl)morpholine in a suitable solvent such as DCM or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the removal of the Boc group by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 10.

  • Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Part 2: Characterization of the Intermediate

A thorough characterization of the this compound intermediate is crucial to confirm its identity and purity before proceeding with the synthesis of analgesic derivatives. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrrolidine and morpholine rings. The methylene protons adjacent to the oxygen in the morpholine ring will appear at a lower field (higher ppm) compared to those adjacent to the nitrogen.[6][7]

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbons adjacent to the electronegative oxygen and nitrogen atoms will have distinct chemical shifts.[6][8]

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments are invaluable.[8]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized intermediate. Electrospray ionization (ESI) in positive ion mode is expected to show a prominent protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H, C-N, and C-O bonds present in the molecule. The absence of a carbonyl peak will confirm the complete reduction of the intermediate amide or aldehyde.

Property Expected Value/Observation
Molecular Formula C₉H₁₈N₂O
Molecular Weight 170.25 g/mol
¹H NMR Signals corresponding to pyrrolidine and morpholine protons.
¹³C NMR Signals corresponding to the 9 unique carbons.
MS (ESI+) [M+H]⁺ at m/z 171.15
IR C-N and C-O stretching, N-H bending.

Part 3: Synthesis of Analgesic Derivatives

The this compound intermediate, with its reactive secondary amine on the pyrrolidine ring, is a versatile building block for creating a library of potential analgesic compounds. A common strategy involves the acylation of this nitrogen to introduce various functionalities.

General Protocol for N-Acylation
  • Dissolve this compound in an aprotic solvent like DCM or tetrahydrofuran (THF).

  • Add a base, such as triethylamine or diisopropylethylamine, to act as a proton scavenger.

  • Cool the mixture in an ice bath and slowly add the desired acylating agent (e.g., an acid chloride or anhydride).

  • Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

G Intermediate This compound Analgesic_Derivative N-Acyl-4-(pyrrolidin-2-ylmethyl)morpholine (Potential Analgesic) Intermediate->Analgesic_Derivative Acylating_Agent R-COCl (Acid Chloride) Acylating_Agent->Analgesic_Derivative  Base (e.g., Et₃N)

Part 4: Structure-Activity Relationship (SAR) Considerations

While specific SAR studies for analgesics derived from the this compound scaffold are not yet established in the literature, general principles from related classes of compounds can guide the design of new derivatives.[9] Key areas for modification and investigation include:

  • The N-Acyl Group: The nature of the substituent 'R' on the acyl group is critical for modulating activity. Aromatic and heteroaromatic rings are common features in many analgesic drugs.[10]

  • Stereochemistry: The stereochemistry at the 2-position of the pyrrolidine ring is likely to be crucial for receptor binding and analgesic activity.

  • Lipophilicity and Polarity: The overall lipophilicity and polarity of the molecule, influenced by the 'R' group, will affect its pharmacokinetic properties, including its ability to cross the blood-brain barrier.

Part 5: Biological Evaluation of Analgesic Activity

A systematic in vivo screening process is essential to determine the analgesic potential of the newly synthesized compounds. The following are standard and well-validated animal models for pain assessment.

Thermal Nociception Models

These models are particularly useful for evaluating centrally acting analgesics.

Hot Plate Test

  • Apparatus: A commercially available hot plate apparatus with a controlled surface temperature and a transparent restraining cylinder.

  • Procedure: Place the animal (typically a mouse or rat) on the heated surface and start a timer. Record the latency to the first sign of nociception (e.g., paw licking, jumping).

  • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., oral, intraperitoneal) at various time points before the test.

  • Data Analysis: An increase in the latency period compared to the control group indicates an analgesic effect.

Tail-Flick Test

  • Apparatus: A tail-flick analgesia meter with a radiant heat source.

  • Procedure: Position the animal's tail over the heat source and measure the time it takes for the animal to flick its tail away.

  • Data Analysis: Similar to the hot plate test, an increase in latency suggests analgesia.

Chemical Nociception Models

These models are used to assess both central and peripheral analgesic activity.

Acetic Acid-Induced Writhing Test

  • Procedure: Inject a dilute solution of acetic acid intraperitoneally into a mouse. This induces a characteristic stretching behavior known as "writhing."

  • Compound Administration: Administer the test compound prior to the acetic acid injection.

  • Data Analysis: Count the number of writhes over a set period. A reduction in the number of writhes compared to the control group indicates analgesic activity.[10]

Formalin Test

  • Procedure: Inject a dilute formalin solution into the paw of a rat or mouse. This produces a biphasic pain response: an initial acute phase followed by a later inflammatory phase.

  • Data Analysis: The time the animal spends licking or biting the injected paw is measured for both phases. This model can differentiate between drugs that act on acute pain and those that act on inflammatory pain.

G Compound_Synthesis Synthesized Analgesic Derivatives InVivo_Screening In Vivo Analgesic Screening Compound_Synthesis->InVivo_Screening Thermal_Models Thermal Nociception (Hot Plate, Tail-Flick) InVivo_Screening->Thermal_Models Chemical_Models Chemical Nociception (Writhing, Formalin) InVivo_Screening->Chemical_Models Data_Analysis Data Analysis & SAR Elucidation Thermal_Models->Data_Analysis Chemical_Models->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Conclusion

The this compound scaffold represents a promising starting point for the development of novel analgesic agents. The proposed synthetic route, based on established chemical principles, offers a practical approach to accessing this key intermediate. Subsequent derivatization and systematic biological evaluation, guided by sound structure-activity relationship principles, have the potential to yield new therapeutic candidates with improved pharmacological profiles. This guide provides the necessary protocols and theoretical framework to empower researchers in their pursuit of innovative pain therapies.

References

Harnessing the 4-(Pyrrolidin-2-ylmethyl)morpholine Scaffold: A Guide to Focused Chemical Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Drug Discovery Professionals

Abstract

The confluence of privileged structural motifs in a single molecular framework presents a powerful strategy in modern drug discovery. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and characterization of a focused chemical library based on the 4-(Pyrrolidin-2-ylmethyl)morpholine scaffold. This scaffold uniquely combines the three-dimensional complexity of the pyrrolidine ring with the advantageous physicochemical properties of the morpholine moiety.[1][2] We present a detailed, field-proven protocol for the synthesis of the core scaffold, a robust methodology for parallel library generation via N-acylation, and a streamlined workflow for high-throughput purification and quality control. By explaining the causality behind experimental choices and integrating self-validating checkpoints, this guide empowers research teams to efficiently generate high-quality compound libraries poised for screening against a multitude of biological targets.

Introduction: The Strategic Value of the Pyrrolidine-Morpholine Chimera

In the quest for novel therapeutics, the selection of a core scaffold is a critical decision that profoundly influences the drug-like properties of the resulting compound library. The this compound scaffold is a compelling starting point for library synthesis due to the synergistic combination of its two constituent heterocycles.

  • The Morpholine Moiety: As a "privileged structure," morpholine is frequently incorporated into approved drugs to enhance aqueous solubility, improve metabolic stability, and serve as a hydrogen bond acceptor.[3][4] Its presence often bestows favorable pharmacokinetic profiles upon drug candidates.[5]

  • The Pyrrolidine Ring: This saturated five-membered ring, a core component of the amino acid proline, provides a rigid, three-dimensional architecture.[2] This non-planar structure allows for the exploration of chemical space in three dimensions, which is crucial for achieving high-affinity and selective interactions with complex biological targets like enzymes and receptors.[2]

The combination of these two motifs yields a scaffold with inherent drug-like properties and multiple vectors for chemical diversification, making it an ideal foundation for building a focused library for hit discovery.

Library Design and Diversification Strategy

A successful library synthesis campaign begins with a thoughtful design strategy. For the this compound scaffold, the most synthetically accessible and impactful point of diversification is the secondary amine of the pyrrolidine ring. This allows for the introduction of a wide array of functional groups to probe the structure-activity relationship (SAR).

Key Diversification Points:

  • Primary Diversification (R¹): The pyrrolidine nitrogen is the primary handle for introducing diversity. Standard coupling reactions like amidation, sulfonylation, and reductive amination can be employed to append a wide range of building blocks.

  • Secondary Diversification (R²): Although more synthetically complex, substitutions on the pyrrolidine ring (e.g., at the 4-position) could be explored in subsequent optimization cycles, potentially starting from substituted prolines like 4-hydroxyproline.[6]

cluster_scaffold This compound Scaffold cluster_diversification Points of Diversification scaffold R1 (Primary) R1:e->scaffold:w R2 (Secondary) R2:e->scaffold:s Further Optimization

Caption: Diversification strategy for the core scaffold.

For this guide, we will focus on the primary diversification point (R¹) by creating an amide library, as this represents one of the most robust and versatile reactions in medicinal chemistry.

Synthesis of the Core Scaffold: (S)-4-((Pyrrolidin-2-yl)methyl)morpholine

Rationale: A consistent and high-quality supply of the core scaffold is paramount. The following two-step protocol starts from commercially available (S)-Boc-prolinal, ensuring stereochemical integrity. The process involves a highly efficient reductive amination followed by a standard deprotection.

Protocol 3.1: Synthesis of (S)-tert-butyl 2-(morpholinomethyl)pyrrolidine-1-carboxylate
  • Setup: To a round-bottom flask charged with a magnetic stir bar, add (S)-Boc-prolinal (1.0 equiv.) and dichloromethane (DCM, 10 mL per 1 g of aldehyde).

  • Amine Addition: Add morpholine (1.1 equiv.) to the solution and stir at room temperature for 30 minutes.

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, minimizing side reactions like alcohol formation.

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically of sufficient purity (>90%) for the next step.

Protocol 3.2: Deprotection to Yield the Core Scaffold
  • Setup: Dissolve the crude product from Protocol 3.1 in DCM (10 mL per 1 g).

  • Deprotection: Add a 4M solution of HCl in 1,4-dioxane (5.0 equiv.) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by LC-MS until the Boc-protected starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is the hydrochloride salt of the title compound.

  • Neutralization & QC: For use in subsequent reactions, the free base can be generated by dissolving the salt in DCM and washing with aqueous NaHCO₃, followed by drying and evaporation. QC Check: Confirm identity and purity (>95%) via ¹H NMR and LC-MS. Expected [M+H]⁺: 171.15.

start Start: (S)-Boc-Prolinal reductive_amination Protocol 3.1: Reductive Amination Reagents: Morpholine, NaBH(OAc)₃ Solvent: DCM start->reductive_amination intermediate Intermediate: (S)-tert-butyl 2-(morpholinomethyl)pyrrolidine-1-carboxylate reductive_amination->intermediate deprotection Protocol 3.2: Boc Deprotection Reagent: 4M HCl in Dioxane Solvent: DCM intermediate->deprotection qc_check QC Check (LC-MS, NMR) deprotection->qc_check final_product Final Product: (S)-4-((Pyrrolidin-2-yl)methyl)morpholine qc_check->final_product start Start: 96-Well Reaction Block prep_hplc Sample Prep for HPLC start->prep_hplc purification Mass-Directed Preparative HPLC prep_hplc->purification lyophilization Lyophilization purification->lyophilization qc_check Final QC (LC-MS, Yield) lyophilization->qc_check final_plate Final Product: Assay-Ready Library Plate qc_check->final_plate

References

Application Notes & Protocols: 4-(Pyrrolidin-2-ylmethyl)morpholine as a Versatile Building Block in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Combination of Privileged Scaffolds

The pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. A key strategy in this endeavor is the use of "privileged scaffolds"—molecular frameworks that are known to interact favorably with specific protein families. The morpholine and pyrrolidine rings are two such scaffolds, each offering distinct advantages in drug design.[1][2][3] The morpholine moiety is celebrated for its ability to improve physicochemical properties, such as aqueous solubility, and for its oxygen atom's capacity to form critical hydrogen bonds with the hinge region of kinase active sites.[4][5] The pyrrolidine ring, a saturated five-membered heterocycle, provides a non-planar, sp³-rich structure that allows for the precise three-dimensional positioning of substituents, which is crucial for achieving high potency and selectivity.[1]

This guide details the application of 4-(Pyrrolidin-2-ylmethyl)morpholine , a building block that synergistically combines these two powerful pharmacophores. This reagent provides medicinal chemists with a ready-to-use fragment that incorporates a hinge-binding element and a versatile, chiral scaffold, thereby streamlining the synthesis of sophisticated kinase inhibitors. We will explore the rationale for its use and provide detailed, field-proven protocols for its incorporation into common kinase inhibitor cores.

Section 1: Pharmacophoric Significance and Rationale for Use

The Morpholine Moiety: A Dual-Function Pharmacophore

The morpholine ring is a ubiquitous feature in kinase inhibitors due to its dual functionality.[6]

  • Improving Pharmacokinetics (PK): The polar nature of the morpholine ring often enhances the aqueous solubility of a drug candidate, which is a critical factor for oral bioavailability. Its saturated, heterocyclic structure can also contribute to metabolic stability.[2][4]

  • Hinge-Binding Element: In many ATP-competitive kinase inhibitors, the oxygen atom of the morpholine ring acts as a hydrogen bond acceptor, forming a key interaction with the backbone N-H of a conserved residue in the kinase hinge region.[4] This interaction is exemplified in numerous PI3K inhibitors, where the morpholine is essential for potent activity.[4][7]

The Pyrrolidine Scaffold: Introducing Chirality and 3D Diversity

The pyrrolidine ring offers a robust and stereochemically defined scaffold for extending into solvent-exposed regions of the kinase active site.

  • Stereochemical Control: The pyrrolidine ring in this compound contains a chiral center. Since kinases are chiral environments, the use of a specific enantiomer can be critical for achieving selective and potent binding, minimizing off-target effects.[1]

  • Vectorial Exploration: The non-planar, puckered nature of the pyrrolidine ring allows substituents to be projected into space in well-defined vectors.[1] This three-dimensional diversity is essential for exploring interactions with different pockets within the active site, leading to improved inhibitor potency and selectivity. This has been successfully exploited in the development of inhibitors for kinases like BTK and ERK.[8][9]

By combining these two motifs, this compound provides a synthetic shortcut, embedding desirable PK properties, a hinge-binding feature, and a chiral element for further optimization into a single, versatile reagent.

Section 2: Synthetic Utility and Strategic Application

The primary utility of this compound in synthesis stems from the nucleophilicity of its secondary pyrrolidine nitrogen. This allows for its straightforward attachment to various electrophilic core scaffolds common in kinase inhibitor design.

General Synthetic Workflow

The overall strategy involves coupling the this compound building block with a suitably activated heterocyclic core, which often forms the central scaffold of the final kinase inhibitor.

G Core Activated Heterocyclic Core (e.g., Dichloropyrimidine) Coupling Coupling Reaction (e.g., SNAr or Reductive Amination) Core->Coupling BuildingBlock This compound BuildingBlock->Coupling Inhibitor Final Kinase Inhibitor Coupling->Inhibitor

Caption: General workflow for kinase inhibitor synthesis.

Section 3: Experimental Protocols

The following protocols are standardized procedures that can be adapted for various kinase inhibitor scaffolds. All manipulations of air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This is a highly effective method for coupling the building block to electron-deficient heteroaromatic systems, such as dichloropyrimidines or dichlorotriazines, which are common cores in PI3K and other kinase inhibitors.[10][11]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Dissolve dichloropyrimidine core and building block in n-butanol. B 2. Add DIPEA as a non-nucleophilic base. A->B C 3. Heat reaction mixture to 90-120 °C. B->C D 4. Monitor reaction by TLC or LC-MS until starting material is consumed. C->D E 5. Cool, concentrate solvent in vacuo. D->E F 6. Partition between EtOAc and water. E->F G 7. Purify crude product via column chromatography. F->G

Caption: Workflow for SNAr Coupling Protocol.

Materials:

  • 2,4-Dichloropyrimidine (or other activated core) (1.0 eq)

  • (S)- or (R)-4-(Pyrrolidin-2-ylmethyl)morpholine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • n-Butanol or 2-Propanol

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask, add the 2,4-dichloropyrimidine (1.0 eq), this compound (1.1 eq), and n-butanol (to make a 0.2 M solution).

  • Add DIPEA (3.0 eq) to the mixture. The use of a hindered, non-nucleophilic base is crucial to scavenge the HCl generated during the reaction without competing in the substitution.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to yield the desired mono-substituted product.

Protocol B: Synthesis via Reductive Amination

This method is ideal for coupling the building block to a core structure bearing an aldehyde functional group. It proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.

Materials:

  • Heteroaromatic aldehyde core (1.0 eq)

  • (S)- or (R)-4-(Pyrrolidin-2-ylmethyl)morpholine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the heteroaromatic aldehyde (1.0 eq) and this compound (1.2 eq) in DCE.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate the formation of the iminium intermediate. Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reducing the iminium ion in the presence of the aldehyde.

  • Stir the reaction at room temperature for 2-8 hours, monitoring by TLC or LC-MS for the disappearance of the aldehyde.

  • Once complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 4: Data and Expected Interactions

Table of Representative Reaction Parameters
ParameterProtocol A (SNAr)Protocol B (Reductive Amination)
Core Substrate Electron-deficient (di)halo-heterocycleHeterocyclic aldehyde
Stoichiometry (Core:Amine) 1.0 : 1.11.0 : 1.2
Key Reagent DIPEA (Base)NaBH(OAc)₃ (Reductant)
Solvent n-Butanol, IPA, or DMFDCE, THF, or DCM
Temperature 80 - 120 °CRoom Temperature
Typical Reaction Time 4 - 12 hours2 - 8 hours
Typical Yield 60 - 85%70 - 90%
Visualization of Key Binding Interactions

A hypothetical inhibitor synthesized using this building block would be expected to engage the kinase active site through a combination of interactions, leveraging both the morpholine and pyrrolidine moieties.

G cluster_0 Kinase Active Site cluster_1 Inhibitor Moiety Hinge Hinge Region (e.g., Valine N-H) Hydrophobic Hydrophobic Pocket SolventFront Solvent-Exposed Region Morpholine Morpholine Oxygen Morpholine->Hinge H-Bond Pyrrolidine Chiral Pyrrolidine Pyrrolidine->SolventFront Vector to Solvent Core Heterocyclic Core Core->Hydrophobic Hydrophobic Interaction

Caption: Expected binding mode of a synthesized inhibitor.

The morpholine oxygen forms a critical hydrogen bond with the kinase hinge region. The central heterocyclic core engages in hydrophobic interactions, while the chiral pyrrolidine projects into the solvent-exposed region, providing a vector for further functionalization to enhance selectivity or other properties.

Conclusion

This compound is a high-value building block for the synthesis of advanced kinase inhibitors. It provides a strategic combination of two privileged scaffolds that can impart favorable pharmacokinetic properties and establish key binding interactions within the kinase active site. The synthetic protocols outlined in this guide are robust, versatile, and rely on well-established chemical transformations, making this reagent an excellent addition to the toolkit of researchers, scientists, and drug development professionals working on the next generation of targeted therapies.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Utilizing 4-(Pyrrolidin-2-ylmethyl)morpholine as a Novel Bidentate Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Integration of Pyrrolidine and Morpholine Moieties in Catalysis

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, stand as indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.[1][2] The efficiency and selectivity of these transformations are critically dependent on the nature of the ligand coordinating to the palladium center. An ideal ligand should facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, while ensuring the stability of the catalytic species.[3][4]

This application note introduces 4-(Pyrrolidin-2-ylmethyl)morpholine, a novel bidentate N,N'-donor ligand, and explores its potential in facilitating palladium-catalyzed cross-coupling reactions. This unique molecular architecture combines the structural rigidity and chirality inherent to the pyrrolidine ring with the advantageous physicochemical properties of the morpholine moiety.[5][6] The pyrrolidine scaffold is a cornerstone in asymmetric catalysis, while the morpholine group is known to enhance solubility and confer favorable pharmacokinetic properties in medicinal chemistry contexts.[7] The convergence of these two heterocycles in a single ligand presents an exciting opportunity for the development of robust and efficient catalytic systems.

This guide provides a comprehensive overview of the synthesis of this compound and offers detailed, adaptable protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices is elucidated to provide researchers with a framework for reaction optimization and troubleshooting.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward reductive amination protocol, starting from commercially available L-prolinal or its derivatives and morpholine. This method allows for the retention of stereochemistry at the C2 position of the pyrrolidine ring.

Synthetic Workflow

cluster_0 Synthesis of this compound L-Prolinal L-Prolinal Imine_Formation Imine Formation (Intermediate) L-Prolinal->Imine_Formation Morpholine Morpholine Morpholine->Imine_Formation Reduction Reductive Amination (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Product This compound Reduction->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Synthetic pathway for this compound.

Detailed Protocol: Synthesis of this compound

Materials:

  • L-Prolinal (1.0 eq)

  • Morpholine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • To a solution of L-prolinal (1.0 eq) in anhydrous DCM, add morpholine (1.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.

  • Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a DCM/Methanol gradient to afford this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild reaction conditions and broad functional group tolerance.[8][9] The bidentate nature of this compound is anticipated to form a stable chelate with the palladium center, promoting the catalytic cycle and potentially enhancing reaction rates and yields.

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

cluster_1 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_Aryl R¹-Pd(II)-X      L₂ OxAdd->PdII_Aryl Transmetal Transmetalation (R²-B(OR)₃⁻) PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)-R²       L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

General Protocol for Suzuki-Miyaura Coupling

Note: This is a general protocol and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • This compound (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, pre-form the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and this compound (0.04 mmol) in 1 mL of the dioxane/water mixture and stirring for 15 minutes at room temperature.

  • Add the pre-formed catalyst solution to the Schlenk tube containing the reagents.

  • Add the remaining solvent (4 mL of dioxane/water mixture) to the Schlenk tube.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

ParameterConditionRationale
Palladium Source Pd(OAc)₂A common and reliable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand This compoundBidentate N,N'-donor ligand to stabilize the Pd center and facilitate the catalytic cycle.
Base K₂CO₃A moderately strong base to activate the boronic acid for transmetalation.[9]
Solvent Dioxane/WaterA polar aprotic solvent system that aids in the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barriers of the catalytic steps.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[4][10] The electron-donating nature of the nitrogen atoms in this compound can enhance the electron density at the palladium center, which is beneficial for the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

Proposed Catalytic Cycle for Buchwald-Hartwig Amination

cluster_2 Buchwald-Hartwig Amination Catalytic Cycle Pd0L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd0L2->Oxidative_Addition ArPdXL2 Ar-Pd(II)-X      L₂ Oxidative_Addition->ArPdXL2 Amine_Coordination Amine Coordination (R₂NH) ArPdXL2->Amine_Coordination ArPdAmineXL2 [Ar-Pd(II)(NHR₂)-X]L₂ Amine_Coordination->ArPdAmineXL2 Deprotonation Deprotonation (Base) ArPdAmineXL2->Deprotonation ArPdAmidoL2 Ar-Pd(II)-NR₂        L₂ Deprotonation->ArPdAmidoL2 Reductive_Elimination Reductive Elimination ArPdAmidoL2->Reductive_Elimination Reductive_Elimination->Pd0L2 ArNR2 Ar-NR₂ Reductive_Elimination->ArNR2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

General Protocol for Buchwald-Hartwig Amination

Note: This is a general protocol and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., aryl chloride or bromide) (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • This compound (2.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene, anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol), this compound (0.025 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the Schlenk tube.

  • Add anhydrous toluene (5 mL).

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the required time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite and wash the filter cake with diethyl ether.

  • Concentrate the filtrate and purify the crude product by column chromatography.

ParameterConditionRationale
Palladium Source Pd₂(dba)₃A common and effective Pd(0) precatalyst.
Ligand This compoundBidentate N,N'-donor ligand to promote catalytic activity and stability.
Base NaOtBuA strong, non-nucleophilic base to deprotonate the amine and facilitate the formation of the palladium-amido complex.[3]
Solvent TolueneA non-polar, aprotic solvent suitable for this type of coupling reaction.
Temperature 100 °CFacilitates the reaction, particularly for less reactive aryl chlorides.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure inert atmosphere; use fresh, high-purity reagents and solvents.
Insufficient temperatureIncrease the reaction temperature in 10 °C increments.
Poorly soluble reagentsTry a different solvent system (e.g., THF, DMF).
Formation of side products Homocoupling of boronic acidDegas the reaction mixture thoroughly to remove oxygen.
(Suzuki)
Dehalogenation of aryl halide β-hydride eliminationUse a bulkier base (e.g., LHMDS); optimize ligand-to-metal ratio.
(Buchwald-Hartwig)

Conclusion

This compound represents a promising class of bidentate N,N'-donor ligands for palladium-catalyzed cross-coupling reactions. Its unique structural features, combining the chirality of the pyrrolidine ring with the favorable properties of the morpholine moiety, make it an attractive candidate for achieving high efficiency and selectivity in both Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols provided herein serve as a robust starting point for researchers to explore the utility of this novel ligand in their synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to unlock the full potential of this catalytic system.

References

Application Notes and Protocols for the Preparation of 4-(Pyrrolidin-2-ylmethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive technical guide provides detailed methodologies for the synthesis of 4-(Pyrrolidin-2-ylmethyl)morpholine and its subsequent conversion to the hydrochloride salt. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles behind the experimental choices. This guide offers two primary synthetic routes to the free base, followed by three distinct methods for the preparation of the hydrochloride salt, allowing for flexibility based on available resources and desired product characteristics.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the presence of both a pyrrolidine and a morpholine moiety. The pyrrolidine ring is a common scaffold in a multitude of biologically active compounds and approved drugs, valued for its ability to introduce stereochemical complexity and explore three-dimensional pharmacophore space.[1] Similarly, the morpholine ring is a prevalent structural motif in numerous pharmaceuticals, often imparting favorable physicochemical properties such as improved water solubility and metabolic stability.[2]

The hydrochloride salt form of an amine-containing compound is frequently prepared to enhance its stability, crystallinity, and aqueous solubility, which are critical attributes for drug development and formulation. The conversion of a free base to its hydrochloride salt is a fundamental step in pharmaceutical chemistry, ensuring that the active pharmaceutical ingredient (API) is suitable for further studies and administration.

This guide presents a detailed exploration of the synthesis of this compound, primarily through a reductive amination pathway starting from L-proline derivatives. Subsequently, it outlines reliable protocols for the preparation of its hydrochloride salt, offering a comparative analysis of different methods.

Synthesis of this compound (Free Base)

Two primary synthetic strategies are presented for the preparation of the free base. Method A employs the direct reductive amination of L-prolinal, while Method B involves the reduction of an amide intermediate derived from L-proline.

Method A: Reductive Amination of L-Prolinal with Morpholine

This method offers a direct and efficient route to the target compound. The key transformation is the formation of an iminium ion intermediate from the reaction of L-prolinal and morpholine, which is then reduced in situ.

Workflow Diagram:

cluster_0 Synthesis of this compound (Method A) L-Prolinal L-Prolinal Reaction_Mixture Formation of Iminium Ion L-Prolinal->Reaction_Mixture Morpholine Morpholine Morpholine->Reaction_Mixture Product_Formation Reductive Amination Reaction_Mixture->Product_Formation Reducing_Agent Sodium Triacetoxyborohydride (STAB) Reducing_Agent->Product_Formation Workup Aqueous Workup & Extraction Product_Formation->Workup Purification Column Chromatography Workup->Purification Final_Product This compound (Free Base) Purification->Final_Product

Caption: Reductive amination workflow for Method A.

Experimental Protocol:

  • Reaction Setup: To a solution of L-prolinal (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of prolinal) under an inert atmosphere (nitrogen or argon), add morpholine (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Reductive Amination: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic extracts.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of DCM/methanol as the eluent to afford this compound as a pale yellow oil.

Quantitative Data Summary (Method A):

ParameterValue
Starting MaterialL-Prolinal
ReagentsMorpholine, Sodium Triacetoxyborohydride
SolventDichloromethane (DCM)
Reaction Time12-16 hours
Typical Yield70-85%
Method B: Amide Formation Followed by Reduction

Workflow Diagram:

cluster_1 Synthesis of this compound (Method B) L-Proline L-Proline Amide_Formation Amide Coupling L-Proline->Amide_Formation Coupling_Agent EDC/HOBt or HATU Coupling_Agent->Amide_Formation Morpholine_B Morpholine Morpholine_B->Amide_Formation Amide_Intermediate N-((S)-pyrrolidin-2-ylcarbonyl)morpholine Amide_Formation->Amide_Intermediate Reduction Amide Reduction Amide_Intermediate->Reduction Reducing_Agent_B Lithium Aluminum Hydride (LAH) or Borane-THF Complex Reducing_Agent_B->Reduction Workup_B Aqueous Workup & Extraction Reduction->Workup_B Purification_B Column Chromatography Workup_B->Purification_B Final_Product_B This compound (Free Base) Purification_B->Final_Product_B

Caption: Amide formation and reduction workflow for Method B.

Experimental Protocol:

  • Amide Formation:

    • To a solution of N-Boc-L-proline (1.0 eq) in anhydrous DCM, add morpholine (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the Boc-protected amide.

    • Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM.

  • Amide Reduction:

    • Caution: Lithium aluminum hydride (LAH) reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under a strictly inert atmosphere.

    • To a suspension of LAH (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the amide intermediate in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solids and wash thoroughly with THF.

    • Concentrate the filtrate and purify the crude product by column chromatography as described in Method A.

Quantitative Data Summary (Method B):

ParameterValue
Starting MaterialN-Boc-L-proline
ReagentsMorpholine, EDC, HOBt, TFA, LAH
SolventsDichloromethane (DCM), Tetrahydrofuran (THF)
Reaction TimeStep 1: 12-18 hours; Step 2: 4-6 hours
Typical Yield50-65% (over two steps)

Preparation of this compound Hydrochloride

The conversion of the free base to its hydrochloride salt is a critical step for improving the compound's handling and formulation properties. Three common methods are detailed below.

Method 1: Using Hydrochloric Acid in an Organic Solvent

This is a widely used and straightforward method for precipitating the hydrochloride salt from an organic solution.

Experimental Protocol:

  • Dissolution: Dissolve the purified this compound (1.0 eq) in a minimal amount of a suitable anhydrous solvent such as diethyl ether, ethyl acetate, or isopropanol.

  • Acidification: To the stirred solution, add a solution of HCl in the chosen solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise until the solution becomes acidic (test with pH paper).

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring for 30 minutes at room temperature, then cool in an ice bath to maximize precipitation.

  • Filtration and Drying: Collect the solid by vacuum filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to yield the hydrochloride salt.

Method 2: Using Gaseous Hydrogen Chloride

This method is ideal for obtaining a highly pure and anhydrous salt, as it avoids the introduction of water.

Experimental Protocol:

  • Dissolution: Dissolve the free base in an anhydrous solvent (e.g., diethyl ether or DCM).

  • Gas Introduction: Bubble dry hydrogen chloride gas through the solution. The HCl gas can be generated by the reaction of concentrated sulfuric acid with sodium chloride.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution.

  • Filtration and Drying: Isolate the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.

Method 3: Using Aqueous Hydrochloric Acid Followed by Solvent Removal

This method is useful when the hydrochloride salt is soluble in the reaction mixture and can be isolated by evaporation.

Experimental Protocol:

  • Dissolution: Dissolve the free base in a solvent such as methanol or ethanol.

  • Acidification: Add a stoichiometric amount of concentrated aqueous hydrochloric acid (e.g., 37%) dropwise.

  • Solvent Removal: Remove the solvent and water under reduced pressure (rotary evaporation) to obtain the hydrochloride salt. The product may be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Comparative Analysis of Hydrochloride Salt Formation Methods:

MethodAdvantagesDisadvantagesBest For
1. HCl in Organic Solvent Simple, good control over stoichiometry, readily available reagents.The salt may have some solubility in the solvent, potentially reducing yield.General laboratory use, good for initial salt screening.
2. Gaseous HCl Yields highly pure and anhydrous product.Requires specialized glassware and handling of corrosive gas.When strict anhydrous conditions are required.
3. Aqueous HCl Simple, does not require anhydrous solvents initially.May result in a hydrated salt; requires complete removal of water which can be difficult.When the salt is highly soluble in organic solvents and precipitates poorly.

Characterization

The synthesized free base and its hydrochloride salt should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess the purity of the crystalline hydrochloride salt.

  • Elemental Analysis: To determine the elemental composition.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents such as sodium triacetoxyborohydride and lithium aluminum hydride are moisture-sensitive and/or pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Concentrated acids and corrosive gases like HCl are hazardous and require appropriate handling procedures.

References

Introduction: The Morpholine Scaffold and the Green Chemistry Imperative

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Green Synthesis of Substituted Morpholines

The morpholine ring is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals and agrochemicals.[1] Its prevalence in blockbuster drugs, such as the antibiotic Linezolid and the antidepressant Reboxetine, underscores its importance in medicinal chemistry.[2] Traditionally, the synthesis of these vital structures has relied on multi-step, inefficient methods that are often at odds with the principles of green chemistry. Common routes, such as the annulation of 1,2-amino alcohols using chloroacetyl chloride followed by a hydride-mediated reduction, generate significant chemical waste and employ hazardous reagents.[1] Similarly, the industrial dehydration of diethanolamine with concentrated sulfuric acid produces large quantities of salt byproduct, posing a considerable disposal challenge.[3][4]

The growing demand for sustainable chemical manufacturing necessitates a paradigm shift towards greener synthetic alternatives. These modern approaches prioritize atom economy, the use of safer reagents and solvents, catalytic efficiency, and the reduction of waste streams. This guide provides detailed application notes and protocols for several cutting-edge green synthesis methods for substituted morpholines, designed for researchers, scientists, and drug development professionals seeking to implement more sustainable practices in their laboratories.

Section 1: Redox-Neutral Annulation of 1,2-Amino Alcohols via Ethylene Sulfate

A significant advancement in morpholine synthesis involves the use of ethylene sulfate as a two-carbon electrophile for the annulation of 1,2-amino alcohols. This methodology presents a powerful green alternative to traditional routes, offering a simple, high-yielding, and redox-neutral pathway that avoids harsh reagents and minimizes waste.[5]

Principle and Rationale

The core of this method is a facile SN2 reaction between the amine of a 1,2-amino alcohol and ethylene sulfate. This initial step forms a zwitterionic intermediate which can be isolated or cyclized in situ to the desired morpholine.[1] The key advantages of this approach are:

  • High Atom Economy: The reaction incorporates the majority of the atoms from the starting materials into the final product.

  • Redox Neutrality: Unlike traditional methods requiring a reduction step (often with aluminum or boron hydrides), this process is redox-neutral, eliminating the need for stoichiometric reducing agents and their associated waste.[1]

  • Mild Conditions: The reaction proceeds under practical and environmentally friendly conditions, utilizing inexpensive and readily available reagents like ethylene sulfate and potassium tert-butoxide (tBuOK).[1][6]

  • Scalability: The protocol has been successfully demonstrated on scales exceeding 100 grams, highlighting its industrial applicability.[1]

Reaction Mechanism

The reaction proceeds in two key steps: first, the nucleophilic attack of the primary or secondary amine on ethylene sulfate to open the cyclic sulfate, forming a zwitterionic intermediate. Second, a base-mediated intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the sulfate group, closes the ring to form the morpholine product.

G cluster_0 Step 1: Zwitterion Formation cluster_1 Step 2: Cyclization AminoAlcohol R-NH-CH2-CH2-OH (1,2-Amino Alcohol) Zwitterion R-N+H2-CH2-CH2-O-SO2-O- (Zwitterionic Intermediate) AminoAlcohol->Zwitterion + Ethylene Sulfate (SN2 Attack) EthyleneSulfate Ethylene Sulfate Zwitterion_c R-N+H2-CH2-CH2-O-SO2-O- Base tBuOK Morpholine Substituted Morpholine Zwitterion_c->Morpholine + tBuOK (Intramolecular Cyclization)

Caption: General workflow for morpholine synthesis using ethylene sulfate.

Experimental Protocol 1: Two-Step Synthesis of N-Benzylmorpholine

This protocol details the isolation of the zwitterionic intermediate followed by cyclization.

Step A: Zwitterion Formation

  • To a reaction vessel, add N-benzylethanolamine (1.0 equiv.) and a suitable solvent (e.g., acetonitrile).

  • Add ethylene sulfate (1.05 equiv.) to the solution.

  • Stir the mixture at room temperature. The zwitterionic product will often crystallize from the solution.

  • Monitor the reaction by LCMS until consumption of the starting amine is complete (typically a few hours).

  • Isolate the zwitterionic product by filtration, wash with the solvent, and dry under vacuum. The product is typically isolated in high purity and good yield.[1]

Step B: Cyclization

  • Suspend the isolated zwitterion (1.0 equiv.) in a suitable solvent like THF.

  • Add potassium tert-butoxide (tBuOK, 1.1 equiv.) to the suspension.

  • Stir the reaction at room temperature, monitoring by TLC or LCMS for the formation of the morpholine.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the N-benzylmorpholine product.[1]

Experimental Protocol 2: One-Pot Synthesis Variant

This streamlined protocol bypasses the isolation of the intermediate, improving step economy.

  • Dissolve N-benzylethanolamine (1.0 equiv.) in a suitable solvent (e.g., THF) in a reaction vessel.

  • Add ethylene sulfate (1.05 equiv.) and stir at room temperature for a designated period to allow for zwitterion formation.

  • Add potassium tert-butoxide (tBuOK, 1.2 equiv.) directly to the reaction mixture.

  • Continue stirring at room temperature until the cyclization is complete as monitored by LCMS.

  • Perform an aqueous workup as described in Protocol 1, Step B, to isolate the final product. This one-pot method has been shown to be effective and reduces overall process time and waste.[1]

Substrate (1,2-Amino Alcohol)ProductYield (%)Reference
N-BenzylethanolamineN-Benzylmorpholine>90%[1]
2-(Methylamino)ethanolN-Methylmorpholine>85%[1]
2-Amino-2-phenylethanol2-Phenylmorpholine>80%[1]
(S)-2-amino-3-phenylpropan-1-ol(S)-3-Benzylmorpholine>80%[1]
Caption: Representative yields for morpholine synthesis via the ethylene sulfate method.

Section 2: Heterogeneous Catalysis in Dehydration Routes

The industrial production of morpholine has historically relied on the dehydration of diethanolamine (DEA) or the reaction of diethylene glycol (DEG) with ammonia.[3] The green innovation in this area is the replacement of corrosive and waste-generating liquid acids (like H₂SO₄) with recyclable, heterogeneous solid-acid or hydrogenation catalysts.[7]

Principle and Rationale

Catalytic gas-phase dehydration offers several environmental and process advantages:

  • Waste Reduction: It eliminates the formation of inorganic salt byproducts (e.g., sodium sulfate) that result from the neutralization of strong acids.[4]

  • Catalyst Reusability: Solid catalysts can be used in fixed-bed reactors for continuous processing and can be regenerated, reducing costs and environmental burden.[3]

  • High Selectivity: Modern catalysts, often composed of metals like nickel, copper, or cobalt on an alumina support, can be tuned to provide high selectivity towards the desired morpholine product.[4][7]

Process Workflow

The process involves passing the reactant (DEA or a mixture of DEG and ammonia) over a heated, fixed-bed catalyst. The product stream is then cooled, and the morpholine is separated and purified via distillation.

G Reactants Diethanolamine (DEA) or DEG + Ammonia Vaporizer Vaporizer Reactants->Vaporizer Reactor Fixed-Bed Reactor (Solid-Acid Catalyst, 180-280°C) Vaporizer->Reactor Condenser Condenser Reactor->Condenser Purification Distillation Column Condenser->Purification Product Purified Morpholine Purification->Product

Caption: Workflow for continuous gas-phase synthesis of morpholine.

Experimental Protocol 3: Gas-Phase Dehydration of DEA using a Solid-Acid Catalyst

This protocol is a laboratory-scale representation of an industrial process using a solid-acid catalyst.

  • Catalyst Preparation: Prepare the catalyst, for example, by impregnating γ-alumina (γ-Al₂O₃) with active components such as zirconium oxide and titanium sulfate, followed by calcination. The active component load typically ranges from 0.1% to 30% by mass.[7]

  • Reactor Setup: Pack the catalyst into a fixed-bed tubular reactor equipped with temperature and pressure controls.

  • Reaction Execution:

    • Heat the reactor to the target temperature, typically between 180–280 °C.[7]

    • Feed a solution of diethanolamine, often diluted with a solvent (such as the product, morpholine) and in the presence of ammonia gas, into a vaporizer and then pass the vapor stream over the catalyst bed.[7]

    • Maintain a specific liquid hourly space velocity (LHSV) of 0.1–1.0 h⁻¹.[7]

    • The molar ratio of ammonia to diethanolamine can range from 1:1 to 50:1.[7]

  • Product Collection & Analysis: Condense the reactor effluent and collect the liquid product. Analyze the product mixture by gas chromatography (GC) to determine the conversion of DEA and the selectivity to morpholine.

  • Purification: Purify the morpholine from the crude product mixture by fractional distillation.

Catalyst SystemReactantTemperature (°C)Yield/SelectivityReference
γ-Al₂O₃ with ZrO₂, TiSO₄Diethanolamine180-280High Yield[7]
Ni-Cu-Cr OxideDiethylene Glycol + NH₃150-400High Yield[4]
Solid Acid (Al₂O₃/SiO₂)Diethanolamine160-285up to 95% Yield[7]
Caption: Comparison of catalytic systems for morpholine synthesis.

Section 3: Tandem Catalysis for Enantioselective Morpholine Synthesis

For pharmaceutical applications, controlling stereochemistry is critical. One-pot tandem reactions that combine multiple catalytic transformations are a hallmark of green and efficient synthesis. The enantioselective synthesis of 3-substituted morpholines can be achieved through a tandem hydroamination and asymmetric transfer hydrogenation sequence.[8]

Principle and Rationale

This elegant one-pot strategy uses two distinct catalysts to perform sequential transformations without isolating the intermediate, thereby saving time, solvents, and purification steps.

  • Intramolecular Hydroamination: A titanium catalyst mediates the intramolecular addition of the amine to the alkyne, forming a cyclic imine intermediate.[8]

  • Asymmetric Transfer Hydrogenation: A chiral Ruthenium catalyst (e.g., Noyori-Ikariya catalyst) reduces the imine to the chiral morpholine with high enantioselectivity.[8]

Mechanistic insights suggest that hydrogen bonding between the ether oxygen of the substrate and the catalyst's ligand is crucial for achieving high levels of stereocontrol.[8]

G Start Aminoalkyne Substrate Step1 Intramolecular Hydroamination (Ti Catalyst) Start->Step1 Imine Cyclic Imine Intermediate Step1->Imine Step2 Asymmetric Transfer Hydrogenation (Chiral Ru Catalyst) Imine->Step2 Product Chiral 3-Substituted Morpholine Step2->Product

Caption: Tandem catalytic workflow for chiral morpholine synthesis.

Experimental Protocol 4: Enantioselective Synthesis of a 3-Substituted Morpholine
  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add the aminoalkyne substrate (1.0 equiv.) and a suitable anhydrous solvent (e.g., toluene).

  • Add the hydroamination catalyst, such as a commercially available bis(amidate)bis(amido)Ti complex (e.g., 5 mol%).

  • Heat the reaction mixture (e.g., to 110 °C) and monitor the formation of the cyclic imine intermediate by GC-MS or ¹H NMR.

  • Once the hydroamination is complete, cool the reaction mixture to room temperature.

  • To the same vessel, add the asymmetric transfer hydrogenation catalyst, RuCl--INVALID-LINK-- (e.g., 2 mol%), and a hydrogen source, such as a formic acid/triethylamine mixture.

  • Stir the reaction at room temperature until the reduction of the imine is complete.

  • Perform an appropriate aqueous workup and purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC. Yields are typically good, with enantiomeric excesses often exceeding 95%.[8]

Substrate R-GroupYield (%)Enantiomeric Excess (ee %)Reference
Phenyl85>95[8]
4-Chlorophenyl82>95[8]
Cyclohexyl75>95[8]
n-Butyl78>95[8]
Caption: Performance of the tandem catalysis for various substrates.

Section 4: Other Notable Green Strategies

The field of green chemistry is dynamic, and several other innovative methods for morpholine synthesis are emerging.

  • Reductive Amination: This is a versatile and green method for forming C-N bonds.[9] In the context of morpholines, it can involve the reaction of a di-aldehyde or di-ketone precursor with an amine, followed by in-situ reduction using green reducing agents like catalytic hydrogenation, avoiding genotoxic alkylating agents.[9][10]

  • Multicomponent Reactions (MCRs): Reactions like the Ugi four-component reaction can be used to assemble highly substituted morpholines in a single step from simple starting materials.[11] MCRs are inherently green due to their high convergence and step economy, allowing for the rapid generation of molecular diversity.[11]

  • Metal-Free Synthesis from Aziridines: A one-pot, metal-free synthesis using inexpensive ammonium persulfate allows for the SN2-type ring-opening of aziridines with haloalcohols, followed by base-mediated cyclization.[12][13] This approach avoids potentially toxic and costly metal catalysts.

  • Photocatalysis: Visible-light photocatalysis represents a sustainable strategy that uses light as a clean energy source to drive chemical transformations.[14] Methods are being developed for the diastereoselective annulation of readily available starting materials to construct morpholine rings under mild conditions.[14]

Conclusion and Future Outlook

The synthesis of substituted morpholines has been significantly advanced by the application of green chemistry principles. The methods outlined in this guide—from the redox-neutral annulation using ethylene sulfate to highly efficient tandem catalytic systems—demonstrate a clear move away from hazardous, inefficient, and wasteful legacy chemistry. These strategies not only reduce the environmental impact of chemical synthesis but also often provide higher yields, greater selectivity, and more straightforward, scalable protocols. For researchers and professionals in drug development, adopting these green methods is not just an environmental responsibility but a strategic advantage, enabling the efficient and sustainable production of these vital heterocyclic compounds. Future research will likely focus on expanding the use of bio-catalysis, leveraging renewable feedstocks, and developing novel catalytic systems that operate under even milder and more sustainable conditions.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-(Pyrrolidin-2-ylmethyl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Welcome to the technical support guide for the synthesis of 4-(Pyrrolidin-2-ylmethyl)morpholine. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this valuable heterocyclic building block. The pyrrolidine and morpholine moieties are privileged scaffolds in medicinal chemistry, and their combination in this single molecule makes it a key intermediate for a wide range of pharmacologically active compounds.

This guide provides a robust, field-tested protocol based on the principles of reductive amination, explains the critical scientific reasoning behind each step, and offers a comprehensive troubleshooting guide to navigate potential experimental challenges.

Optimized Experimental Protocol: Reductive Amination Pathway

The most reliable and high-yielding pathway to synthesize this compound is via a two-step sequence involving the reductive amination of N-Boc-pyrrolidine-2-carboxaldehyde with morpholine, followed by the deprotection of the Boc group. This method offers excellent control and minimizes the side reactions often associated with direct alkylation.

Step 1: Synthesis of tert-butyl 2-(morpholinomethyl)pyrrolidine-1-carboxylate

This step involves the formation of an iminium ion intermediate from the aldehyde and morpholine, which is then selectively reduced.

Reaction Scheme: (N-Boc-pyrrolidine-2-carboxaldehyde reacts with morpholine and a reducing agent to form the Boc-protected product)

Quantitative Data & Reagents:

ReagentMolar Eq.Mol. Wt. ( g/mol )Amount (for 10 mmol scale)Notes
(S)-N-Boc-pyrrolidine-2-carboxaldehyde1.0199.261.99 gStarting material. Can be synthesized from N-Boc-proline.
Morpholine1.287.121.05 g (1.04 mL)Acts as the nucleophilic amine. A slight excess ensures complete reaction of the aldehyde.
Sodium Triacetoxyborohydride (STAB)1.5211.943.18 gMild and selective reducing agent for iminium ions.[1]
Dichloromethane (DCM)--50 mLAnhydrous solvent.
Acetic Acid (AcOH)0.160.0560 µLCatalyzes iminium ion formation.[1]

Step-by-Step Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-N-Boc-pyrrolidine-2-carboxaldehyde (1.99 g, 10 mmol) and anhydrous dichloromethane (50 mL). Stir until the solid is fully dissolved.

  • Amine Addition: Add morpholine (1.04 mL, 12 mmol) to the solution, followed by the catalytic amount of acetic acid (60 µL, 1 mmol).

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. This period is crucial for the formation of the iminium ion intermediate. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

  • Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes. Caution: The reaction may gently effervesce. The addition of STAB should be controlled to manage the reaction exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the reaction to completion by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude tert-butyl 2-(morpholinomethyl)pyrrolidine-1-carboxylate is typically a pale yellow oil and is often pure enough to proceed to the next step without further purification.

Step 2: Deprotection to Yield this compound

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

Reaction Scheme: (Boc-protected intermediate is treated with acid to yield the final product and byproducts isobutene and CO₂)

Quantitative Data & Reagents:

ReagentMolar Eq.Mol. Wt. ( g/mol )Amount (for 10 mmol scale)Notes
Crude Product from Step 11.0270.38~2.70 gAssumes 100% conversion from the previous step.
Trifluoroacetic Acid (TFA)10114.027.7 mLStrong acid for efficient Boc removal.
Dichloromethane (DCM)--25 mLSolvent.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude product from Step 1 in dichloromethane (25 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (7.7 mL, 100 mmol) dropwise to the stirred solution. Caution: Gas evolution (CO₂) will occur.

  • Deprotection: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Basification & Extraction: Dissolve the resulting residue in water (20 mL) and cool in an ice bath. Carefully adjust the pH to >12 by adding a 4M NaOH solution.

  • Product Isolation: Extract the basic aqueous solution with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, as an oil. Purity can be assessed by NMR and LC-MS.

Visualizing the Process

Overall Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Boc Deprotection A Dissolve N-Boc-pyrrolidine-2-carboxaldehyde in DCM B Add Morpholine & Catalytic Acetic Acid A->B C Stir 30-60 min for Iminium Formation B->C D Add Sodium Triacetoxyborohydride (STAB) C->D E Stir Overnight & Monitor D->E F Aqueous Work-up & Extraction E->F G Dissolve Crude Product in DCM at 0°C F->G Crude Boc-Protected Intermediate H Add Trifluoroacetic Acid (TFA) G->H I Stir 1-2h at Room Temperature H->I J Concentrate Under Reduced Pressure I->J K Basify with NaOH & Extract J->K L Dry & Concentrate to Final Product K->L

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide (Question & Answer Format)

Q1: My reductive amination reaction (Step 1) is very slow or has stalled. What could be the cause?

A1: This is a common issue that can be traced to several factors:

  • Insufficient Iminium Ion Formation: The rate-limiting step is often the formation of the iminium ion from the aldehyde and morpholine. Ensure you have added a catalytic amount of acetic acid, as this is crucial for protonating the carbonyl and facilitating water elimination.[1] If the reaction is still slow, you can try adding molecular sieves (3Å or 4Å) to the reaction mixture before adding the reducing agent. The sieves will sequester the water produced during imine formation, driving the equilibrium forward.

  • Inactive Reducing Agent: Sodium triacetoxyborohydride (STAB) is hygroscopic and can lose activity if not stored properly. Ensure you are using a fresh bottle or a properly stored reagent.

  • Incorrect Stoichiometry: Double-check the molar equivalents of your reagents. An insufficient amount of morpholine or STAB will lead to an incomplete reaction.

Q2: I am seeing a significant amount of unreacted aldehyde in my crude product after Step 1. How can I improve the conversion?

A2: This points directly to an issue with the reductive amination efficiency.

  • Increase Reaction Time/Temperature: While the reaction typically proceeds well at room temperature, gently warming the mixture to 35-40°C can sometimes increase the rate of conversion.

  • Optimize Catalyst Loading: The amount of acetic acid can be critical. Too little will not catalyze the reaction efficiently, while too much can protonate the morpholine, reducing its nucleophilicity. Try screening acid loading from 0.1 to 0.5 equivalents.

  • Alternative Reducing Agent: While STAB is generally excellent, sodium cyanoborohydride (NaBH₃CN) is another classic choice for this transformation and may offer different reactivity profiles depending on the substrate.[2] However, be mindful of the toxicity associated with cyanide-containing reagents.

Q3: After the deprotection step (Step 2), my final product yield is low. Where could the product have been lost?

A3: Product loss during deprotection and work-up can happen at two main stages:

  • Incomplete Extraction: this compound is a relatively polar, basic compound. During the basic work-up, ensure the aqueous layer is thoroughly basified (pH > 12) to ensure the amine is in its freebase form, which is more soluble in organic solvents like DCM. Perform multiple extractions (at least 3-4 times) to maximize recovery. Using a different extraction solvent like a 9:1 mixture of Chloroform/Isopropanol can sometimes improve recovery of polar amines.

  • Volatilization: While not extremely volatile, some product can be lost if concentrated too aggressively on a rotary evaporator, especially if a high vacuum and high temperature are used. It is best to remove the solvent at moderate temperature (<40°C).

Q4: My final product is contaminated with an unknown impurity. What are the likely side products?

A4: The most likely side products depend on the step in which they were formed.

  • From Step 1: If the aldehyde starting material was not pure, those impurities may carry through. Another possibility is the formation of a dimer where a second molecule of the aldehyde reacts with the newly formed secondary amine product. This is less common with STAB but can occur if conditions are not optimal.

  • From Step 2: Incomplete deprotection will result in residual Boc-protected starting material. Ensure the deprotection reaction goes to completion by TLC before work-up.

Troubleshooting Decision Flow

Caption: A decision-making flow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Why is a Boc protecting group necessary? Can't I just react pyrrolidine-2-carboxaldehyde directly?

A1: While it may seem like an extra step, using the N-Boc protecting group is critical for several reasons. The secondary amine of an unprotected pyrrolidine ring is itself a nucleophile. If you were to use unprotected pyrrolidine-2-carboxaldehyde, you would likely get a complex mixture of products, including self-condensation and polymerization, leading to very low yields of the desired product. The Boc group "masks" the pyrrolidine nitrogen, ensuring that only the intended reaction with morpholine occurs.[3]

Q2: What is the mechanistic role of sodium triacetoxyborohydride (STAB)? Why is it preferred over a stronger reducing agent like NaBH₄?

A2: Sodium triacetoxyborohydride is a sterically hindered and electronically deactivated hydride source compared to sodium borohydride (NaBH₄). This makes it highly selective for reducing the protonated iminium ion intermediate over the starting aldehyde.[1] If you were to use a stronger, more reactive reducing agent like NaBH₄, it would rapidly reduce the aldehyde to the corresponding alcohol before it has a chance to form the imine with morpholine, leading to a poor yield of the desired product. The mild acidity of STAB also helps to maintain the optimal pH for the reaction.

Q3: How can I synthesize the starting material, (S)-N-Boc-pyrrolidine-2-carboxaldehyde?

A3: This aldehyde is commercially available but can also be readily synthesized in the lab from the inexpensive amino acid, (S)-N-Boc-proline. A common method is the partial reduction of a N,O-dimethylhydroxylamide (Weinreb amide) derivative of N-Boc-proline using a reducing agent like lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H). Alternatively, oxidation of the corresponding alcohol, (S)-N-Boc-prolinol, using methods like the Swern or Dess-Martin periodinane oxidation, will also yield the desired aldehyde.[3]

Q4: Can this protocol be adapted for large-scale synthesis?

A4: Yes, this reductive amination protocol is highly scalable. Key considerations for scale-up include:

  • Temperature Control: The portion-wise addition of STAB may become significantly exothermic on a larger scale. Using a jacketed reactor or an efficient cooling bath is essential to maintain temperature control.

  • Solvent Volume: Maintain a reasonable concentration. While it may be tempting to use less solvent to increase throughput, this can lead to mixing issues and poor heat dissipation.

  • Work-up: The aqueous work-up and extractions can become cumbersome at a large scale. Consider using a continuous liquid-liquid extractor for more efficient product isolation.

References

Common side reactions in the derivatization of 4-(Pyrrolidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and derivatization of 4-(Pyrrolidin-2-ylmethyl)morpholine. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile scaffold. Instead of a generic overview, we will address specific, field-reported side reactions and challenges in a direct question-and-answer format, providing mechanistic insights, troubleshooting protocols, and preventative strategies to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Chemoselectivity in Derivatization

The primary challenge in modifying this compound is controlling which of the two nitrogen atoms—the secondary amine of the pyrrolidine or the tertiary amine of the morpholine—reacts with the electrophile.

Question 1: I'm attempting an N-alkylation/acylation on the pyrrolidine nitrogen, but my mass spectrometry results show a product with a mass corresponding to the addition of my electrophile plus a positive charge, and my product has poor solubility. What is happening?

Answer: This is a classic case of a chemoselectivity issue, where the reaction has occurred at the undesired nitrogen. You are likely observing the quaternization of the tertiary morpholine nitrogen.

  • Mechanistic Cause: While the secondary pyrrolidine amine is generally more nucleophilic and less sterically hindered for reactions like acylation, highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) or harsh conditions can lead to reaction at the tertiary morpholine nitrogen. This forms a quaternary ammonium salt, which is ionic and often exhibits different solubility profiles (e.g., more soluble in polar protic solvents, less in nonpolar organic solvents) compared to the desired neutral product.

  • Troubleshooting & Prevention:

    • Choice of Electrophile: For alkylations, use less reactive agents like alkyl tosylates or mesylates instead of halides. For acylations, using an acid anhydride at a controlled temperature is often more selective than a highly reactive acyl chloride.

    • Reaction Conditions: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to favor the more kinetically accessible pyrrolidine nitrogen.

    • Base Selection: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine, DIPEA) to deprotonate the secondary amine without competing as a nucleophile. Strong, unhindered bases can promote side reactions.

    • Protecting Groups: For maximum selectivity, especially in multi-step syntheses, consider protecting the pyrrolidine nitrogen with a group like Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl).[1][2] This ensures no reaction can occur at that site while you perform other transformations. The protecting group can be removed later under specific conditions.[3]

Diagram 1: Competing N-Alkylation Pathways

G cluster_0 Starting Material cluster_1 Reaction Pathways SM This compound Reagent + R-X (Alkylating Agent) + Base Desired Desired Product (N-Alkylated Pyrrolidine) Reagent->Desired  Kinetically Favored (Secondary Amine) Side Side Product (Quaternary Ammonium Salt) Reagent->Side  Thermodynamically Possible (Tertiary Amine)

Caption: Desired vs. undesired alkylation sites.

Category 2: Maintaining Stereochemical Integrity

The C2 position of the pyrrolidine ring is a chiral center. Its configuration is susceptible to inversion (epimerization) under certain reaction conditions, particularly those involving deprotonation of the adjacent N-H or α-C-H.

Question 2: My starting material is enantiomerically pure (S)-4-(pyrrolidin-2-ylmethyl)morpholine, but after derivatization, chiral HPLC analysis shows two peaks. What causes this loss of stereopurity?

Answer: You are observing epimerization at the C2 carbon, leading to a mixture of (S) and (R) diastereomers. This is a known risk in proline and proline-derivative chemistry.[4][5]

  • Mechanistic Cause: Epimerization can occur through two primary mechanisms:

    • α-Deprotonation: The use of a very strong base (e.g., organolithiums like n-BuLi) can deprotonate the carbon alpha to the nitrogen, especially if the nitrogen is protected with an electron-withdrawing group.[6] This forms a planar carbanion or a rapidly inverting species, which can be protonated from either face during workup, leading to racemization.

    • N-Acyliminium Ion Formation: During acylation, particularly under acidic conditions or with activating agents, an intermediate N-acyliminium ion can form. While often stereoretentive, this planar species can be susceptible to nucleophilic attack from either face, potentially leading to a loss of stereochemical control.

  • Troubleshooting & Prevention:

    • Avoid Harsh Bases: For reactions requiring a base, use milder organic bases (e.g., triethylamine, DIPEA) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) instead of organometallics or hydrides if α-deprotonation is a concern.[7]

    • Control Coupling Conditions: For acylations (e.g., peptide couplings), use coupling reagents known to suppress racemization, such as HCTU or PyBOP, and run the reaction in a non-polar solvent like Dichloromethane (DCM) rather than DMF, which can promote racemization for proline derivatives.[8]

    • Low Temperature: Perform the reaction at the lowest feasible temperature to minimize the rate of epimerization.

    • Achiral Derivatization for Analysis: When preparing derivatives solely for analysis (e.g., GC or HPLC), ensure the derivatization process itself does not cause racemization. Standard methylation followed by acetylation is generally considered safe for the chiral center.

Table 1: Influence of Reaction Conditions on Proline Stereointegrity

ParameterCondition to AVOIDRecommended ConditionRationale
Base Strong bases (n-BuLi, LDA)Mild bases (K₂CO₃, DIPEA)Strong bases can deprotonate the α-carbon, leading to racemization.[6]
Solvent (Acylation) Polar aprotic (DMF, NMP)Non-polar (DCM, THF)Polar aprotic solvents can accelerate racemization, especially with carbodiimide reagents.[8]
Temperature Elevated temperatures (> RT)0 °C to Room TemperatureEpimerization is an equilibrium process; lower temperatures slow the rate of conversion to the undesired epimer.
Coupling Reagent DIC/HOBt in DMFHCTU, PyBOP, COMUCarbodiimide-based reagents are known to have a higher risk of causing racemization in proline-containing peptides.[8]

Protocol 1: Chiral HPLC Analysis for Epimerization

This protocol provides a general method to quantify the extent of epimerization.

  • Sample Preparation: Accurately weigh ~1 mg of your derivatized product.

  • Hydrolysis (if applicable): If you performed an N-acylation with an amino acid, you may need to hydrolyze the amide bond to liberate the parent amine. Add 1 mL of 6 M HCl, seal the tube under vacuum, and heat at 110°C for 24 hours. Evaporate the HCl under a nitrogen stream.[8] Note: This step is not needed if you are analyzing the derivatized product directly.

  • Derivatization for Analysis (Optional but Recommended): To improve detection, derivatize the sample with a fluorescent tag like 4-chloro-7-nitrobenzofurazan (NBD-Cl).[8][9]

  • HPLC Analysis:

    • Column: Use a chiral stationary phase column (e.g., CROWNPAK CR(+), CHIRALPAK IA/IC).[8][9]

    • Mobile Phase: A common mobile phase is a perchloric acid solution (pH ~1.0) or a mixture of n-hexane/isopropanol/trifluoroacetic acid, depending on the column.[8][9]

    • Detection: UV or Fluorescence, depending on the derivative.

  • Quantification: Integrate the peak areas for the two enantiomers/diastereomers. The percentage of epimerization is calculated as: % Epimerization = [Area(undesired) / (Area(desired) + Area(undesired))] * 100.

Category 3: Ring Stability and Unwanted Rearrangements

While the pyrrolidine and morpholine rings are generally robust, certain reagents can induce unexpected ring-opening or ring-transformation reactions.

Question 3: During my reaction with a deoxyfluorinating agent (e.g., DAST), I isolated products with different ring sizes (e.g., piperidines) or oxazolidinones. What is causing this rearrangement?

Answer: This is a known side reaction when treating proline or serine derivatives (which share structural similarities to your scaffold) with deoxyfluorinating reagents like DAST or Deoxofluor.[10]

  • Mechanistic Cause: The reaction does not proceed via a simple Sₙ2 displacement of a hydroxyl group (if one were present). Instead, it involves the formation of a highly reactive aziridinium intermediate. This strained, three-membered ring is susceptible to nucleophilic attack. The nucleophile (e.g., fluoride ion) can attack either of the two carbons of the aziridinium ring, leading to either the expected product (ring retention) or a ring-expanded product (e.g., a piperidine derivative).[10] The choice of protecting group (N-Boc vs. N-Cbz) can influence the reaction pathway.[10]

  • Troubleshooting & Prevention:

    • Reagent Choice: Consider alternative fluorinating agents if possible. PyFluor, for example, has been reported to sometimes yield sulfonate derivatives instead of causing rearrangement.[10]

    • Protecting Group Strategy: The electronic nature of the nitrogen protecting group can influence the stability of the aziridinium intermediate. Experimenting with different protecting groups may alter the product distribution.

    • Careful Characterization: Be aware of this potential side reaction and use thorough characterization (NMR, MS) to identify all products formed.

Diagram 2: DAST-Induced Ring Rearrangement

G cluster_0 Hypothetical Prolinol Derivative cluster_1 Reaction Cascade cluster_2 Observed Products Start N-Protected Pyrrolidine-2-methanol DAST + DAST Aziridinium Aziridinium Intermediate (Strained) DAST->Aziridinium Attack + F⁻ (Nucleophile) Retained Fluorinated Pyrrolidine (Ring Retained) Attack->Retained Attack at Cα Expanded Fluorinated Piperidine (Ring Expanded) Attack->Expanded Attack at Cβ

Caption: Potential pathways for rearrangement.

Question 4: I'm observing dehydrogenation of the pyrrolidine ring, leading to a pyrrole-like byproduct. How can I prevent this?

Answer: The formation of an aromatic pyrrole ring from a pyrrolidine scaffold is an oxidative process known as dehydrogenation.

  • Mechanistic Cause: This side reaction is typically promoted by:

    • Transition Metal Catalysts: Catalysts like Palladium (Pd), Platinum (Pt), or Ruthenium (Ru), especially on a carbon support (e.g., Pd/C) at elevated temperatures, are classic dehydrogenation agents.[11]

    • Strong Oxidizing Agents: The presence of other oxidizing agents in the reaction mixture can lead to this byproduct.

    • Harsh Conditions: High temperatures over prolonged periods can sometimes induce dehydrogenation even without an explicit catalyst.[11] Pyrroles are aromatic and thus thermodynamically stable, making their formation favorable under forcing conditions.[12]

  • Troubleshooting & Prevention:

    • Re-evaluate Catalyst: If a metal catalyst is required for another transformation, consider a more selective, homogeneous catalyst or a metal-free alternative.

    • Optimize Temperature and Time: Run the reaction at the lowest temperature that provides a reasonable rate and monitor it closely to avoid extended heating after the primary reaction is complete.[11]

    • Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can help prevent oxidation from atmospheric oxygen.[11]

References

Technical Support Center: Synthesis of 4-(Pyrrolidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Pyrrolidin-2-ylmethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of this valuable morpholine-pyrrolidine scaffold.

Synthetic Overview

The most common and efficient pathway to synthesize this compound involves a two-step process:

  • Reductive Amination: Reaction of N-Boc-prolinal with morpholine to form the intermediate, N-Boc-2-(morpholinomethyl)pyrrolidine.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.

This guide will focus on troubleshooting and optimizing each of these critical steps.

Overall Synthetic Scheme

Synthetic_Scheme N-Boc-prolinol N-Boc-prolinol N-Boc-prolinal N-Boc-prolinal N-Boc-prolinol->N-Boc-prolinal Oxidation (e.g., DMP, SO3-Pyridine) N-Boc-2-(morpholinomethyl)pyrrolidine N-Boc-2-(morpholinomethyl)pyrrolidine N-Boc-prolinal->N-Boc-2-(morpholinomethyl)pyrrolidine Reductive Amination + Morpholine + NaBH(OAc)3 Morpholine Morpholine This compound This compound N-Boc-2-(morpholinomethyl)pyrrolidine->this compound Boc Deprotection (e.g., TFA, HCl in Dioxane)

Caption: General synthetic route for this compound.

Troubleshooting Guide: Reductive Amination

The reductive amination of N-Boc-prolinal with morpholine is a crucial step that significantly impacts the overall yield. Below are common issues and their solutions.

Q1: My reductive amination yield is low. What are the potential causes and how can I improve it?

A1: Low yields in reductive amination can stem from several factors. Here’s a breakdown of potential causes and troubleshooting steps:

Cause 1: Incomplete Imine/Iminium Ion Formation The first step of reductive amination is the formation of an imine or iminium ion intermediate. This is an equilibrium process, and if the equilibrium is unfavorable, the subsequent reduction will be inefficient.

  • Solution:

    • pH Adjustment: The optimal pH for imine formation is typically mildly acidic (pH 4-7).[1] You can add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.

    • Dehydrating Agents: The formation of the imine releases water. Removing this water can drive the equilibrium forward. Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves. For less reactive substrates, azeotropic removal of water with a Dean-Stark apparatus can be effective.[2]

Cause 2: Inefficient Reduction of the Imine/Iminium Ion The choice and handling of the reducing agent are critical for high yields.

  • Solution:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for one-pot reductive aminations due to its mildness and selectivity for the iminium ion over the aldehyde.[1][3] It is less toxic than sodium cyanoborohydride (NaBH₃CN).[4][5] If using sodium borohydride (NaBH₄), it's best to pre-form the imine before adding the reducing agent to prevent reduction of the starting aldehyde.[1][3]

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent, typically 1.2 to 1.5 equivalents relative to the limiting reagent.[6]

    • Temperature Control: Add the reducing agent portion-wise at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[1]

Cause 3: Side Reactions Several side reactions can compete with the desired reductive amination, leading to lower yields.

  • Solution:

    • Aldehyde Reduction: The starting aldehyde can be reduced to the corresponding alcohol by the reducing agent. Using a milder reducing agent like NaBH(OAc)₃ can minimize this.[3]

    • Over-alkylation: While less of a concern with a secondary amine like morpholine, primary amines can undergo dialkylation.[7] Using the amine in excess can sometimes mitigate this.

Experimental Protocol: Optimized Reductive Amination

  • To a solution of N-Boc-prolinal (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add morpholine (1.1-1.2 equiv).

  • Stir the mixture for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Q2: I am observing significant amounts of the corresponding alcohol of my starting aldehyde as a byproduct. How can I prevent this?

A2: The formation of the alcohol byproduct indicates that the reduction of the aldehyde is competing with the reductive amination pathway.

  • Primary Recommendation: Switch to a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically designed to be selective for the reduction of the iminium ion in the presence of an aldehyde.[3]

  • Stepwise Protocol: If you must use a less selective reducing agent like sodium borohydride (NaBH₄), it is crucial to perform the reaction in a stepwise manner.[1]

    • First, allow the imine to form completely by stirring the aldehyde and amine together, potentially with a catalytic amount of acid and a dehydrating agent.

    • Once imine formation is complete (as confirmed by a monitoring technique like TLC or ¹H NMR), then add the NaBH₄. This ensures that the concentration of the starting aldehyde is minimized when the reducing agent is introduced.

Q3: The purification of my product is difficult due to the presence of unreacted morpholine. How can I improve the workup?

A3: Excess morpholine can complicate purification. Here are some strategies for its removal:

  • Acidic Wash: During the workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or a saturated solution of ammonium chloride, NH₄Cl). Morpholine, being basic, will be protonated and move into the aqueous layer. Your Boc-protected product, being less basic, should remain in the organic layer. Be cautious not to use an overly concentrated acid, which could risk premature deprotection of the Boc group.

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use only a slight excess of morpholine (e.g., 1.05-1.1 equivalents) to minimize the amount of unreacted starting material.

Troubleshooting Guide: Boc Deprotection

The removal of the Boc protecting group is the final step to obtain this compound.

Q1: My Boc deprotection is incomplete. How can I drive the reaction to completion?

A1: Incomplete deprotection is a common issue and can often be resolved by adjusting the reaction conditions.

  • Stronger Acidic Conditions: The Boc group is cleaved under acidic conditions. If the reaction is sluggish, you can:

    • Increase the concentration of the acid. For example, instead of 20% trifluoroacetic acid (TFA) in DCM, you could try 50% TFA in DCM or neat TFA.[8]

    • Switch to a stronger acid system. A 4M solution of HCl in dioxane is a very effective reagent for Boc deprotection.[8]

  • Increased Reaction Time and Temperature: If a milder acid is preferred to avoid side reactions with other functional groups, increasing the reaction time or gently warming the reaction mixture can help drive the deprotection to completion.[8] However, monitor the reaction closely to avoid degradation.

  • Alternative Deprotection Methods: For substrates sensitive to strong acids, thermal deprotection by refluxing in a solvent like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be an effective alternative.[9][10][11] Microwave-assisted thermal deprotection can significantly shorten the reaction time.[10][11]

Q2: I am experiencing side reactions or degradation of my product during Boc deprotection. What are the likely causes and solutions?

A2: Product degradation during deprotection is often due to the harshness of the acidic conditions.

  • Milder Conditions: If you suspect your product is unstable in strong acid, try milder conditions.

    • Use a lower concentration of acid and run the reaction at a lower temperature (e.g., 0 °C).[8]

    • Consider using a milder acid, such as p-toluenesulfonic acid (p-TsOH) in a suitable solvent.[12]

  • Scavengers: During deprotection, the tert-butyl cation is formed, which can be a reactive electrophile and lead to side reactions. Adding a scavenger like triethylsilane (TES) or anisole can trap this cation and prevent unwanted alkylations.

  • Anhydrous Conditions: Ensure your reaction is performed under anhydrous conditions, as water can sometimes interfere with the reaction or promote side reactions. Using anhydrous solvents and reagents is recommended.[8]

Experimental Protocol: Optimized Boc Deprotection

  • Dissolve the N-Boc-2-(morpholinomethyl)pyrrolidine (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and neutralize by adding a saturated aqueous solution of NaHCO₃ or by passing it through a short plug of basic alumina.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product. Further purification can be achieved by distillation or crystallization if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the first step in the synthesis of this compound? A1: The synthesis typically begins with the oxidation of a readily available starting material, N-Boc-prolinol, to the corresponding aldehyde, N-Boc-prolinal.[13] Common oxidizing agents for this transformation include Dess-Martin periodinane (DMP) or a Swern oxidation using a sulfur trioxide-pyridine complex.[14][15]

Q2: Which solvents are best for the reductive amination step? A2: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices as they are compatible with most reducing agents and effectively dissolve the reactants.[6] For some applications, ethyl acetate (EtOAc) can also be used.[6]

Q3: How can I monitor the progress of my reactions? A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products.[6] For more quantitative analysis and to check for the presence of intermediates, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.[7]

Q4: My final product is an oil. How can I best purify it? A4: If the product is an oil, purification is typically achieved by flash column chromatography on silica gel.[6] If the product is volatile enough, vacuum distillation can also be an effective purification method.

Q5: Can I use other reducing agents for the reductive amination? A5: Yes, other reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) is effective but toxic.[3][4][5] Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) is a greener alternative but may require specialized equipment for handling hydrogen gas.[1][2]

Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield Observed check_imine Check Imine Formation (TLC/LC-MS) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine add_acid Add Catalytic Acid (AcOH) incomplete_imine->add_acid Yes check_reduction Check Reduction Step incomplete_imine->check_reduction No add_dehydrating Add Dehydrating Agent (MgSO4) add_acid->add_dehydrating add_acid->check_reduction add_dehydrating->check_reduction inefficient_reduction Inefficient Reduction check_reduction->inefficient_reduction change_reductant Switch to NaBH(OAc)3 inefficient_reduction->change_reductant Yes check_side_products Analyze Side Products inefficient_reduction->check_side_products No increase_equivalents Increase Reductant Equivalents change_reductant->increase_equivalents change_reductant->check_side_products increase_equivalents->check_side_products aldehyde_reduction Aldehyde Reduction Observed check_side_products->aldehyde_reduction use_milder_reductant Use Milder Reductant (NaBH(OAc)3) aldehyde_reduction->use_milder_reductant Yes optimize_workup Optimize Workup aldehyde_reduction->optimize_workup No use_milder_reductant->optimize_workup end Improved Yield optimize_workup->end

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Solubility issues of 4-(Pyrrolidin-2-ylmethyl)morpholine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Understanding and Overcoming Solubility Challenges in Organic Solvents

Welcome to the technical support center for 4-(Pyrrolidin-2-ylmethyl)morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their workflows. As Senior Application Scientists, we understand that unanticipated solubility issues can derail experiments, leading to delays and ambiguous results.

This document moves beyond simple data sheets to provide a foundational understanding of the molecule's structural properties and how they influence its behavior in various organic media. We present this information through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols, empowering you to make informed, causality-driven decisions in the laboratory.

Part 1: Foundational Understanding & FAQs

This section addresses the most common initial questions regarding the solubility of this compound, grounding the answers in its key structural and chemical features.

FAQ 1: What are the primary structural features of this compound that dictate its solubility?

This compound is a molecule that combines several functional groups, each contributing to its overall physicochemical profile. Understanding these components is key to predicting its solubility.

  • Morpholine Ring: This portion of the molecule contains an ether linkage and a tertiary amine. The oxygen atom can act as a hydrogen bond acceptor, which generally promotes solubility in protic and polar aprotic solvents.[1] The tertiary amine is basic and can also accept a hydrogen bond.

  • Pyrrolidine Ring: This feature includes a secondary amine, which is a critical contributor to its properties. The N-H group can act as a hydrogen bond donor , a property that strongly influences interactions with polar solvents.[2] Like the morpholine nitrogen, this secondary amine is also basic.

  • Aliphatic Linker: A single methylene (-CH2-) group connects the two heterocyclic rings. This linker provides rotational flexibility but adds to the non-polar surface area of the molecule.

The presence of two basic nitrogen atoms and a hydrogen-bond-donating N-H group suggests that the molecule is a Brønsted-Lowry base and will exhibit a general affinity for polar solvents. A related compound, 4-Methyl-2-(pyrrolidin-3-YL)morpholine, has a computed XLogP3 value of -0.1, indicating a high degree of hydrophilicity.[3] We can infer a similar polarity for this compound.

FAQ 2: I am observing poor solubility in a non-polar solvent like hexanes or toluene. Is this expected?

Yes, this is entirely expected. The principle of "like dissolves like" is fundamental here.[4] this compound is a polar molecule containing multiple heteroatoms capable of hydrogen bonding and dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Hexanes, Toluene): These solvents primarily engage in weak van der Waals forces (specifically, London dispersion forces). The energy required to break the strong intermolecular hydrogen bonds between molecules of this compound is not compensated by the weak interactions it would form with a non-polar solvent. Consequently, solubility is very low.

  • Polar Aprotic Solvents (e.g., THF, DCM, Acetone): These solvents possess dipole moments and can act as hydrogen bond acceptors. They are more likely to dissolve the compound than non-polar solvents. Dichloromethane (DCM) and tetrahydrofuran (THF) should be moderately effective. Solvents like acetone and ethyl acetate should also serve as viable options.[5]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are excellent hydrogen bond donors and acceptors. They are expected to be the most effective class of solvents for dissolving this compound under neutral conditions due to strong, favorable intermolecular interactions.[6]

FAQ 3: Can I improve the solubility of this compound in aqueous or highly polar media?

Absolutely. The presence of two basic amine functional groups is the key to manipulating its solubility. Amines can be protonated by acid to form ammonium salts. These ionic salts are significantly more polar than the neutral free base and exhibit dramatically increased solubility in water and other highly polar protic solvents.[7]

R₂NH + HCl ⟶ [R₂NH₂]⁺Cl⁻ (Free Base, Less Soluble) ⟶ (Ammonium Salt, More Soluble)

For practical applications, adding a stoichiometric amount of a dilute acid (e.g., 1M HCl, 1M Acetic Acid) can be a highly effective strategy to bring the compound into an aqueous solution. This technique is commonly used during reaction workups to extract basic impurities from an organic layer into an aqueous layer.[7]

Part 2: Troubleshooting and Experimental Protocols

When theoretical predictions are insufficient, a systematic experimental approach is necessary. This section provides logical workflows and step-by-step protocols to solve specific solubility challenges.

Troubleshooting Guide: My compound won't dissolve for my reaction. What should I do?

Encountering poor solubility can be frustrating. The following decision tree provides a logical workflow to diagnose and solve the problem.

Solubility_Troubleshooting A START: Compound has poor solubility in chosen reaction solvent B Is the solvent appropriate for the compound's polarity? A->B C No (e.g., using Hexanes) B->C No D Yes (e.g., using DCM or THF) B->D Yes E Action: Switch to a more polar solvent. Consult the Solvent Polarity Table. (e.g., try Acetonitrile, Methanol, or DMF) C->E F Is gentle heating (e.g., 40-50 °C) permissible for the reaction? D->F G Yes F->G Yes H No F->H No I Action: Apply gentle heat with stirring. Does the compound dissolve? G->I J Consider a co-solvent system. See Protocol 2. H->J K Yes, it dissolves. I->K Yes L No, it remains insoluble. I->L No N Consider solvent alternatives. Is a protic solvent (e.g., Ethanol) compatible? J->N M Proceed with the reaction. Monitor for precipitation upon cooling. K->M L->J O Is sonication an option? N->O Yes P Action: Use a high-polarity aprotic solvent like DMF or DMSO. N->P No Q Action: Sonicate the mixture for 5-15 minutes. O->Q

Figure 1. Troubleshooting workflow for poor solubility.
Data Presentation: Solvent Selection Guide

To aid in the decisions outlined above, the following table summarizes common organic solvents, ordered by polarity, along with their key physical properties. The predicted solubility of this compound is provided based on its chemical structure.

SolventPolarity IndexTypeBoiling Point (°C)Predicted SolubilityRationale & Comments
n-Hexane0.1Non-Polar69Very PoorLacks polarity for effective solvation.
Toluene2.4Non-Polar111Very PoorAromatic, but still lacks strong polar interactions.
Diethyl Ether2.8Polar Aprotic35Poor to ModerateEther can accept H-bonds, but hydrocarbon content is high.
Dichloromethane (DCM)3.1Polar Aprotic40Moderate to GoodGood general-purpose solvent for moderately polar compounds.
Tetrahydrofuran (THF)4.0Polar Aprotic66GoodCyclic ether, excellent for many organic reactions.
Acetone5.1Polar Aprotic56GoodKetone is a good H-bond acceptor.
Acetonitrile (ACN)5.8Polar Aprotic82GoodHighly polar, often used in chromatography.
Dimethylformamide (DMF)6.4Polar Aprotic153ExcellentHigh boiling point, powerful, highly polar solvent.
Dimethyl Sulfoxide (DMSO)7.2Polar Aprotic189ExcellentVery powerful solvent, can be difficult to remove.
Ethanol4.3Polar Protic78ExcellentCan donate and accept H-bonds.
Methanol5.1Polar Protic65ExcellentCan donate and accept H-bonds.
Water10.2Polar Protic100ModerateHigh polarity may be offset by non-polar hydrocarbon scaffold.
Experimental Protocol 1: Systematic Determination of Solubility

This protocol describes a straightforward "excess solid" method to quantify the solubility of this compound in a specific solvent.[8]

Objective: To determine the solubility (in mg/mL) of the compound at ambient temperature.

Materials:

  • This compound

  • Chosen organic solvent (e.g., Acetonitrile)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Vortex mixer or magnetic stirrer

  • 0.2 µm syringe filters (ensure compatibility with your solvent)

  • Syringes and needles

  • HPLC or UPLC system with a suitable detector (e.g., UV or ELSD)

Methodology:

  • Preparation: Add an excess amount of solid this compound to a 2 mL vial (e.g., add ~20-30 mg to 1 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.

  • Equilibration: Cap the vial tightly and agitate the slurry at a constant, ambient temperature for at least 24 hours. A vortex mixer or magnetic stirrer can be used to ensure thorough mixing. This period allows the solution to reach saturation equilibrium.

  • Phase Separation: Allow the vial to stand undisturbed for 1-2 hours to let the excess solid settle.

  • Sampling: Carefully draw the supernatant (the clear liquid above the solid) into a syringe. Avoid disturbing the solid material at the bottom.

  • Filtration: Attach a 0.2 µm syringe filter to the syringe and dispense the solution into a clean, pre-weighed HPLC vial. This step is critical to remove any fine particulates that could interfere with analysis.

  • Quantification:

    • Prepare a set of calibration standards of your compound with known concentrations in the same solvent.

    • Analyze the filtered, saturated solution and the calibration standards by HPLC.

    • Construct a calibration curve (Concentration vs. Peak Area).

    • Determine the concentration of the saturated solution by interpolating its peak area on the calibration curve. This concentration is the solubility of the compound.

Experimental Protocol 2: Developing a Co-Solvent System

If the compound has poor solubility in a single solvent required for a reaction, a co-solvent system can be an effective solution.

Objective: To find a miscible solvent mixture that dissolves the compound at the desired concentration.

Methodology:

  • Primary Solvent Selection: Start with the primary solvent required by your reaction chemistry (e.g., Toluene).

  • Co-Solvent Selection: Choose a highly effective, miscible "solubilizing" co-solvent in which the compound is known to be very soluble (e.g., DMF or THF).

  • Titration:

    • Suspend your compound in the primary solvent (e.g., 100 mg in 1 mL of Toluene).

    • While stirring, add the co-solvent dropwise (e.g., add THF in 50 µL increments).

    • Observe for complete dissolution.

  • Optimization: Note the minimum volume of co-solvent required to achieve a clear solution. It is best practice to use the smallest amount of co-solvent necessary, as it may affect the reaction kinetics or outcome. A common starting point is a 10:1 or 5:1 mixture of the primary solvent to the co-solvent.

References

Stability and storage conditions for 4-(Pyrrolidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for the stability and storage of 4-(Pyrrolidin-2-ylmethyl)morpholine, CAS 215503-90-5[1]. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data, chemical properties, and field-proven best practices to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the handling and storage of this compound.

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is influenced by its structural components: a pyrrolidine ring and a morpholine ring. Based on the known properties of these parent heterocycles, the primary factors affecting stability are:

  • Moisture/Water: Both morpholine and pyrrolidine moieties are hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to hydration and potentially catalyze degradation pathways.

  • Air (Oxygen): The amine functionalities in both rings can be susceptible to oxidation upon prolonged exposure to air. This can result in the formation of various oxides and other degradation byproducts, compromising sample purity.

  • Elevated Temperatures: As with most organic compounds, high temperatures can accelerate degradation. It is crucial to avoid storing this compound near heat sources.[2][3]

Q2: What is the recommended short-term storage condition for this compound if I am using it frequently?

A2: For short-term storage and frequent use, it is recommended to keep this compound in a tightly sealed vial, preferably with an inert gas headspace (e.g., argon or nitrogen), and stored in a desiccator at room temperature. This minimizes exposure to atmospheric moisture and oxygen.

Q3: For long-term storage, what conditions are optimal?

A3: For long-term storage, it is best to store this compound in a tightly sealed container, under an inert atmosphere, and at a reduced temperature. Storage in a refrigerator (2-8 °C) is generally recommended. For extended periods, storage in a freezer (-20 °C) may also be considered, but ensure the compound is brought to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

Q4: I've noticed a change in the color of my sample. What could be the cause?

A4: A change in color, such as yellowing, is often an indicator of degradation. This is likely due to oxidation from exposure to air or impurities. If you observe a color change, it is advisable to re-analyze the purity of the compound before proceeding with sensitive experiments.

Q5: Is this compound compatible with common laboratory solvents?

A5: While specific solubility data should be consulted, morpholine and pyrrolidine are generally soluble in a range of organic solvents. However, it is crucial to use anhydrous solvents for any stock solutions to prevent hydrolysis. When preparing solutions, do so under an inert atmosphere if possible and store them under the same conditions as the neat compound.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of this compound.

Problem Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify the purity of your sample using an appropriate analytical method (e.g., NMR, LC-MS). If degradation is confirmed, procure a fresh batch and adhere strictly to the recommended storage conditions.
Difficulty in dissolving the compound The compound may have absorbed moisture and become hydrated.Dry the compound under a high vacuum. For future use, ensure storage in a desiccator or under an inert atmosphere.
Precipitation observed in a stock solution The solvent may not have been anhydrous, or the solution may have been stored improperly, leading to degradation and precipitation of byproducts.Prepare fresh stock solutions using anhydrous solvents. Store solutions in tightly sealed vials with an inert gas overlay and at the recommended temperature.
Visible changes in physical appearance (e.g., clumping, discoloration) Exposure to moisture and/or air.Discard the affected sample and use a fresh, properly stored batch. Implement more stringent handling procedures to minimize atmospheric exposure.

Section 3: Experimental Protocols

Protocol for Handling and Storage of this compound

This protocol outlines the necessary steps to maintain the integrity of the compound.

Materials:

  • This compound

  • Inert gas (Argon or Nitrogen)

  • Schlenk line or glove box

  • Appropriate vials with septa or screw caps

  • Desiccator

  • Refrigerator/Freezer

Procedure:

  • Receiving the Compound: Upon receipt, inspect the container for any damage. If possible, transfer the compound to a pre-dried vial under an inert atmosphere, especially if the original packaging is not ideal for long-term storage.

  • Aliquoting: To avoid repeated opening of the main stock container, it is highly recommended to aliquot the compound into smaller, single-use vials. This should be done in a glove box or under a steady stream of inert gas.

  • Sealing: Ensure all vials are tightly sealed. For screw-cap vials, use caps with a chemically resistant liner. For vials with septa, ensure the septum provides a good seal.

  • Inerting: Before sealing, flush the headspace of the vial with an inert gas to displace any air and moisture.

  • Storage:

    • Short-term (days to weeks): Store the sealed and inerted vials in a desiccator at room temperature, away from direct light.

    • Long-term (months to years): Store the sealed and inerted vials in a refrigerator (2-8 °C) or a freezer (-20 °C).

  • Usage: When retrieving the compound from cold storage, allow the vial to warm to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold compound.

Visual Workflow for Storage Decision

The following diagram illustrates the decision-making process for the appropriate storage of this compound.

G start Compound Received aliquot Aliquot into smaller vials under inert atmosphere? start->aliquot seal Tightly seal vials start->seal No aliquot->seal Yes inert Flush with inert gas seal->inert storage_decision Storage Duration? inert->storage_decision short_term Short-term (< 1 month) storage_decision->short_term Short long_term Long-term (> 1 month) storage_decision->long_term Long store_rt Store in desiccator at Room Temperature short_term->store_rt store_cold Store at 2-8°C or -20°C long_term->store_cold use Ready for Use store_rt->use store_cold->use

Caption: Decision workflow for optimal storage of this compound.

Section 4: Summary of Key Storage Parameters

Parameter Condition Rationale
Temperature 2-8 °C (refrigerator) or -20 °C (freezer) for long-term; Room temperature for short-term.To slow down potential degradation reactions.[2][4]
Atmosphere Inert gas (Argon or Nitrogen).To prevent oxidation by atmospheric oxygen.[3]
Moisture Store in a dry environment (e.g., desiccator).The compound is likely hygroscopic and can be hydrolyzed.[5]
Light Store in an opaque vial or in the dark.To prevent potential photodegradation.
Container Tightly sealed glass vial with a chemically resistant cap.To prevent contamination and exposure to the atmosphere.[2][3][5]

References

Troubleshooting low conversion rates in 4-(Pyrrolidin-2-ylmethyl)morpholine couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting coupling reactions involving 4-(Pyrrolidin-2-ylmethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in their synthetic experiments. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the challenges associated with this sterically demanding secondary amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling yields when using this compound?

Low conversion rates in coupling reactions with this compound are most commonly attributed to a combination of two key factors inherent to its molecular structure:

  • Steric Hindrance: The molecule's bulky, three-dimensional structure, featuring both a pyrrolidine and a morpholine ring, physically obstructs the approach of the activated carboxylic acid to the secondary amine's nitrogen.[1][2] This steric bulk significantly slows down the rate of reaction.[2]

  • Reduced Nucleophilicity: The nitrogen atom of the pyrrolidine ring is a secondary amine. Secondary amines are generally less nucleophilic than primary amines due to the electron-donating effects and steric hindrance of the two attached alkyl groups.[1] This reduced nucleophilicity makes it a less effective reactant in amide bond formation.[1]

In-Depth Troubleshooting Guide

Q2: My coupling reaction with this compound is failing or showing very low yield. What specific issues should I investigate?

When encountering low yields, a systematic approach to troubleshooting is crucial. The following workflow diagram outlines the key decision points and experimental adjustments to consider.

G cluster_0 Initial Low Yield cluster_1 Reagent & Condition Evaluation cluster_2 Optimization Strategies cluster_3 Outcome start Low Conversion Rate Observed coupling_reagent Evaluate Coupling Reagent (e.g., DCC, EDC) start->coupling_reagent reaction_conditions Assess Reaction Conditions (Solvent, Base, Temp, Time) start->reaction_conditions potent_reagent Switch to Potent Onium-Salt Reagent (HATU, HBTU, PyAOP) coupling_reagent->potent_reagent If using standard carbodiimides optimize_conditions Optimize Conditions: - Solvent: NMP > DMF - Base: Non-nucleophilic (DIPEA) - Increase Time/Temp reaction_conditions->optimize_conditions pre_activation Implement Pre-activation of Carboxylic Acid potent_reagent->pre_activation acyl_fluoride For extreme cases: Convert Acid to Acyl Fluoride potent_reagent->acyl_fluoride If still low yield optimize_conditions->pre_activation success Improved Yield pre_activation->success acyl_fluoride->success

Caption: Troubleshooting workflow for low-yield couplings.

Q3: Which coupling reagent is most effective for a sterically hindered amine like this compound?

Standard carbodiimide reagents like DCC or EDC are often inefficient for sterically demanding couplings and can lead to low yields.[1][3] For hindered systems, more potent activating reagents are necessary.

Recommendation: Switch to a more powerful onium-salt reagent. These reagents form highly reactive esters with the carboxylic acid, which can overcome the steric barrier presented by the amine.[2]

Reagent Class Examples Suitability for Hindered Amines Key Considerations
Carbodiimides DCC, EDC, DICLowOften insufficient for hindered couplings.[2] Can lead to N-acylurea side products.[4]
Onium Salts (Aminium/Uronium) HATU , HBTU, HCTUHigh (Recommended) Highly effective as they form potent activated esters.[2] HATU is often the reagent of choice.
Onium Salts (Phosphonium) PyBOP, PyAOPHighAlso very effective. PyAOP can be superior for sequences prone to racemization.[1]
Acyl Fluoride Forming TFFH, DASTVery HighAn excellent strategy for extremely challenging couplings where other reagents fail.[2][4]
Q4: How can I optimize my reaction conditions to improve the conversion rate?

Optimizing reaction conditions is critical when dealing with slow-reacting, hindered substrates.

  • Solvent Choice: The solvent must effectively solvate the reactants. N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties, which can help prevent peptide aggregation.[2] For particularly difficult reactions, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[2]

  • Base Selection: Use a non-nucleophilic, sterically hindered base to minimize side reactions. Diisopropylethylamine (DIPEA) is a common choice.[1] Avoid using weaker bases like N-methylmorpholine (NMM) unless racemization is a major concern.[1]

  • Reaction Time and Temperature: Steric hindrance slows down the reaction rate.[2] Therefore, increasing the reaction time from a standard 1-2 hours to several hours or even overnight can significantly improve the yield.[2] Gentle heating (e.g., 40-50 °C) can also help overcome the activation energy barrier, but should be used cautiously to minimize the risk of racemization.[2]

Q5: I'm observing significant side product formation. What are these byproducts and how can I prevent them?

Side product formation is a common issue that competes with your desired reaction. The type of side product often depends on your choice of coupling reagent.

G cluster_0 cluster_1 RCOOH R-COOH ActivatedEster Activated Intermediate (e.g., O-acylisourea) RCOOH->ActivatedEster Amine R'-NH-R'' Amide Desired Amide Amine->Amide Guanidinylation Guanidinylation (HATU/HBTU) Amine->Guanidinylation CouplingReagent Coupling Reagent CouplingReagent->ActivatedEster CouplingReagent->Guanidinylation Reaction with Amine ActivatedEster->Amide NAcylurea N-Acylurea (Carbodiimides) ActivatedEster->NAcylurea Rearrangement

Caption: Desired reaction pathway vs. common side reactions.

  • N-Acylurea Formation: This is a primary side reaction when using carbodiimide reagents (DCC, EDC).[5] The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[5]

    • Solution: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or, more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) or Oxyma Pure. These additives form active esters that are more reactive towards the amine and less prone to side reactions.[1]

  • Guanidinylation of the Amine: With aminium/uronium reagents like HATU and HBTU, the reagent itself can react with the amine, forming a guanidinium byproduct and capping the amine.

    • Solution: Pre-activate the carboxylic acid.[6][7] Dissolve the carboxylic acid, coupling reagent, and base in the solvent and allow them to react for several minutes before adding the amine. This ensures the formation of the active ester and minimizes the concentration of free coupling reagent available to react with the amine.[6]

Recommended Experimental Protocols

Protocol 1: Optimized HATU Coupling for Hindered Amines

This protocol utilizes the high reactivity of HATU and pre-activation to maximize yield.

  • Preparation: In a reaction vessel, dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and a non-nucleophilic base such as DIPEA (2.0 eq.) in an appropriate solvent (NMP is recommended).

  • Pre-activation: Stir the mixture at room temperature for 5-15 minutes to allow for the formation of the active ester.[6]

  • Amine Addition: Add a solution of this compound (1.2 eq.) in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, the reaction may require an extended time (e.g., 4-24 hours).[1]

  • Work-up: Upon completion, proceed with a standard aqueous work-up to remove the urea byproduct and excess reagents.

Protocol 2: Acyl Fluoride Formation for Extremely Difficult Couplings

For cases where even potent onium salt reagents fail, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[2]

  • Acyl Fluoride Formation: In a separate vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM. Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq.) and a suitable base (e.g., DIPEA, 2.0 eq.). Stir for 15-30 minutes.

  • Coupling Reaction: Add the solution containing the acyl fluoride to a solution of this compound (1.2 eq.) in anhydrous DCM.

  • Reaction & Monitoring: Allow the reaction to proceed at room temperature. Reaction times can be significantly longer, and monitoring for completeness is crucial.

  • Work-up: Quench the reaction and proceed with an appropriate aqueous work-up.

References

Technical Support Center: Chiral Separation of 4-(Pyrrolidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the enantioselective separation of 4-(Pyrrolidin-2-ylmethyl)morpholine. This document is designed for researchers, analytical scientists, and process chemists who are developing and troubleshooting chiral separation methods for this and structurally related compounds. As a polar, basic molecule with two potential chiral centers (depending on the morpholine ring conformation, though the pyrrolidin-2-yl stereocenter is primary), it presents unique challenges that require a systematic approach. This guide provides field-proven insights and detailed protocols to help you achieve robust and reproducible separations.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, explaining the root causes and providing actionable solutions.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Symptom: Your chromatogram shows a single, broad peak or two poorly separated, co-eluting peaks for the enantiomers.

Question: I'm not seeing any separation of my enantiomers. Where do I start?

Answer: This is the most common challenge in chiral method development. The lack of resolution points to insufficient differential interaction between the enantiomers and the Chiral Stationary Phase (CSP). The issue can almost always be solved by systematically evaluating the core components of the separation: the column, the mobile phase, and the temperature.[1]

Troubleshooting Workflow:

  • Verify CSP Selection: The choice of CSP is the most critical parameter for achieving chiral resolution.[2]

    • Causality: Chiral recognition relies on a precise 3D interaction between the analyte and the chiral selector on the CSP. If the selector's structure is not complementary to your analyte, no separation will occur.

    • Solution: For a novel compound like this compound, a screening approach is essential. Start with polysaccharide-based CSPs (e.g., derivatized cellulose or amylose), as they are known for their broad enantioselectivity for a wide range of compounds.[1][3] If these fail, consider macrocyclic glycopeptide or cyclodextrin-based columns.

  • Optimize the Mobile Phase: The mobile phase modulates the interaction between the analyte and the CSP.

    • Causality: The type and concentration of the organic modifier (alcohol) and additives directly influence the hydrogen bonding, dipole-dipole, and steric interactions that govern chiral recognition.[4]

    • Solution:

      • Change the Alcohol Modifier: If you are using Normal Phase (NP) mode (e.g., Hexane/Ethanol), switch the alcohol. The enantioselectivity can change dramatically when moving from Ethanol (EtOH) to Isopropanol (IPA) or n-Butanol.

      • Adjust Modifier Concentration: Systematically vary the alcohol percentage. Lower concentrations often increase retention and can improve resolution, but run times will be longer.

      • Switch Separation Mode: If NP fails, try Polar Organic (PO) mode (e.g., Acetonitrile/Methanol) or Reversed-Phase (RP) mode (e.g., Acetonitrile/Buffered Water). The same column can yield completely different selectivity in a different mode.[4]

  • Adjust Column Temperature:

    • Causality: Chiral separations are often enthalpically driven. Lowering the temperature typically increases the strength of the differential interactions, leading to better resolution (though peaks will broaden and retention times will increase).

    • Solution: Decrease the column temperature in 5-10°C increments (e.g., from 25°C down to 15°C or 10°C). Conversely, sometimes higher temperatures can improve efficiency and provide a unique selectivity.

Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Symptom: Peaks are not symmetrical. They may have a "tail," a "front," or appear as split or shoulder peaks.[5]

Question: My peaks for both enantiomers are tailing significantly. What's causing this?

Answer: Peak tailing for a basic compound like this compound is almost always caused by secondary ionic interactions with acidic silanol groups on the silica surface of the stationary phase.[1]

  • Causality: The basic nitrogen atoms in your analyte become protonated and interact strongly with deprotonated, acidic silanols (Si-O⁻). This secondary interaction mechanism is strong and kinetically slow, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.

  • Solution: Add a Competing Base: Introduce a small amount of a basic additive to your mobile phase. This additive will compete with your analyte for the active silanol sites, effectively masking them and resulting in a sharp, symmetrical peak.

    • Recommended Additives:

      • For Normal Phase (NP) or Polar Organic (PO) modes: Add 0.1% to 0.2% Diethylamine (DEA) or Triethylamine (TEA).

      • For Reversed-Phase (RP) mode: Use a buffer to control pH (e.g., a phosphate or acetate buffer at pH > 7) or add a basic modifier like DEA.

Question: My peak looks like it's split into two, but I'm not sure if it's true resolution or an artifact. How can I tell?

Answer: Peak splitting can be caused by several factors, and it's important to diagnose it correctly.[5][6]

  • Causality & Solutions:

    • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to distort as it enters the column.[7]

      • Test: Dissolve your sample in the mobile phase itself or in a weaker solvent. If the peak shape improves, this was the cause.

    • Column Overload: Injecting too much mass on the column can saturate the stationary phase, leading to peak distortion and splitting.[1]

      • Test: Dilute your sample 10-fold and re-inject. If the peak shape becomes symmetrical, you were overloading the column.

    • Column Void or Contamination: A physical void at the head of the column or a blocked inlet frit can disrupt the flow path, causing the sample band to split.[6][7]

      • Test: Try reversing the column and flushing it with a strong solvent (check the column's instruction manual first, as not all columns can be backflushed). If performance improves, contamination was likely. If the problem persists, the column may be irreversibly damaged.

Frequently Asked Questions (FAQs)

Q1: Which chiral separation technique is better for this compound: HPLC or SFC?

A1: Both techniques are highly effective, but Supercritical Fluid Chromatography (SFC) often offers significant advantages for this type of compound.[8][9]

  • HPLC (High-Performance Liquid Chromatography): A robust and widely available technique. Normal Phase (NP) is a traditional starting point for many chiral separations. However, the use of non-polar solvents like hexane can be a drawback in terms of cost, safety, and environmental impact.

  • SFC (Supercritical Fluid Chromatography): Uses supercritical CO₂ as the main mobile phase, which is non-toxic, non-flammable, and inexpensive.[9] SFC often provides faster separations and equilibration times due to the low viscosity of the mobile phase.[2] For polar compounds, SFC can offer unique selectivity and is considered a "greener" alternative.[9] Given the polar nature of your analyte, SFC is highly recommended for screening.

Q2: What are the best starting conditions for a chiral method screening?

A2: A systematic screening across a few columns and mobile phases is the most efficient path to success.[10] The table below provides recommended starting points.

Parameter HPLC - Normal Phase (NP) HPLC - Polar Organic (PO) SFC (Supercritical Fluid Chromatography)
Columns CHIRALPAK® IA, IB, IC; CHIRALCEL® OD, OJCHIRALPAK® IA, IB, IC, IFCHIRALPAK® IA, IB, IC, ID, IE, IF
Mobile Phase Hexane/IPA (90/10, v/v) or Hexane/EtOH (90/10, v/v)ACN/MeOH (50/50, v/v) or ACN/EtOH (50/50, v/v)CO₂/MeOH (80/20, v/v) or CO₂/EtOH (80/20, v/v)
Additive 0.1% DEA (for peak shape)0.1% DEA (for peak shape)0.1% DEA (for peak shape)
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Temperature 25 °C25 °C40 °C
Back Pressure N/AN/A150 bar

Q3: Is derivatization necessary to separate the enantiomers of this compound?

A3: It is unlikely to be necessary but remains an option if direct methods fail. Polysaccharide-based CSPs are excellent at resolving underivatized amines.[11] Derivatization adds extra steps to your workflow (reaction, purification) and can introduce new chiral centers if not done carefully. It should be considered a last resort. Direct separation on a modern CSP is almost always achievable.

Q4: How do I transfer my analytical method to a preparative scale for isolating the enantiomers?

A4: Method transfer from analytical to preparative scale requires careful consideration of column loading. SFC is particularly advantageous for preparative work due to the ease of removing CO₂ during fraction collection, which simplifies product isolation.[9] The key steps are:

  • Develop a Robust Analytical Method: Ensure a resolution (Rs) of > 2.0.

  • Perform a Loading Study: On the analytical column, gradually increase the injection volume/concentration to determine the maximum load before resolution is lost.

  • Scale Up Geometrically: Use the loading study results to calculate the corresponding load and flow rate for your larger preparative column.

  • Optimize Collection: Fine-tune the fraction collection parameters to minimize cross-contamination of the enantiomers.

Experimental Protocols

Protocol 1: Generic Chiral Screening via HPLC (Normal Phase)

This protocol outlines a standard procedure for initial screening on a polysaccharide-based column.

  • Materials & Reagents:

    • Racemic this compound

    • HPLC-grade Hexane, Isopropanol (IPA), and Ethanol (EtOH)

    • Diethylamine (DEA)

    • Chiral Column (e.g., CHIRALPAK® IA, 250 x 4.6 mm, 5 µm)

  • Mobile Phase Preparation:

    • Mobile Phase A: Hexane / IPA (90:10, v/v) with 0.1% DEA. To prepare 1 L: mix 900 mL Hexane, 100 mL IPA, and 1 mL DEA.

    • Mobile Phase B: Hexane / EtOH (90:10, v/v) with 0.1% DEA. To prepare 1 L: mix 900 mL Hexane, 100 mL EtOH, and 1 mL DEA.

    • Degas all mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the racemic standard in the initial mobile phase (or a 50/50 mix of Hexane/IPA) to a concentration of approximately 1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC System Setup & Operation:

    • Column: CHIRALPAK® IA (or similar)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (as the molecule lacks a strong chromophore)

    • Injection Volume: 5 µL

    • Run Time: 30 minutes

  • Procedure:

    • Equilibrate the column with Mobile Phase A for at least 30 minutes.

    • Inject the sample and run the analysis.

    • If no or poor separation is observed, switch to Mobile Phase B and repeat the equilibration and analysis.

    • Evaluate chromatograms for any signs of separation (e.g., peak shoulders or partial resolution), which indicates potential for optimization.

Visualizations & Workflows

Diagram 1: Troubleshooting Poor Enantiomeric Resolution

G start Start: Poor Resolution (Rs < 1.5) csp_check Is the CSP appropriate? (e.g., Polysaccharide-based) start->csp_check screen_csp Action: Screen different CSPs (Amylose, Cellulose, etc.) csp_check->screen_csp No / Unknown mp_opt Optimize Mobile Phase csp_check->mp_opt Yes success Problem Solved: Achieved Baseline Resolution screen_csp->success Resolution Found change_alcohol Action: Change alcohol modifier (IPA -> EtOH -> n-BuOH) mp_opt->change_alcohol change_mode Action: Change separation mode (NP -> PO -> RP or SFC) mp_opt->change_mode temp_opt Optimize Temperature mp_opt->temp_opt Partial Improvement change_alcohol->success Resolution Found change_mode->success Resolution Found lower_temp Action: Lower temperature (e.g., to 15°C or 10°C) temp_opt->lower_temp overload_check Check for column overload temp_opt->overload_check Partial Improvement lower_temp->success Resolution Found dilute_sample Action: Inject 10x diluted sample overload_check->dilute_sample overload_check->success Peak shape improves dilute_sample->success

Caption: A decision-tree workflow for troubleshooting poor enantiomeric resolution.

Diagram 2: Chiral Method Development Strategy

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation screen_cols 1. Column Screening - 4-6 CSPs (Polysaccharide recommended) - HPLC & SFC screen_mp 2. Mobile Phase Screening - NP: Hex/EtOH, Hex/IPA - PO: ACN/MeOH - SFC: CO2/MeOH screen_cols->screen_mp eval 3. Evaluate Results Identify 'Hits' (Rs > 1.0) screen_mp->eval opt_params 4. Optimize Key Parameters - Modifier % - Additive Conc. - Temperature - Flow Rate eval->opt_params robust 5. Robustness Testing - Small changes to parameters opt_params->robust validate 6. Final Method Validation - Specificity, Linearity, Accuracy robust->validate

Caption: A phased strategy for systematic chiral method development.

References

Protecting group strategies for selective reactions on the pyrrolidine moiety

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrrolidine Moiety Functionalization

From the Desk of the Senior Application Scientist

Welcome to the technical support center for protecting group strategies in pyrrolidine chemistry. The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry and natural product synthesis, but its selective functionalization presents significant challenges.[1][2] The secondary amine is often the most reactive site, necessitating a robust protection strategy to achieve desired regioselectivity and chemoselectivity on the ring or its substituents.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. My goal is not just to provide protocols, but to explain the underlying chemical principles that govern success. A rational, mechanism-based approach is the most powerful tool in any synthetic chemist's arsenal.

Part 1: Frequently Asked Questions - Selecting Your N-Protecting Group

The choice of the nitrogen-protecting group is the most critical decision at the outset of your synthetic route. It dictates the reaction conditions your molecule can tolerate and the methods available for its eventual removal. An ideal protecting group is easily installed, stable to a wide range of conditions, and can be cleaved selectively in high yield without affecting other functional groups.[1][3]

Question 1: What are the primary N-protecting groups for pyrrolidine, and how do I choose between them?

Answer: The four most common N-protecting groups for pyrrolidines are carbamates—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—and the sulfonyl-based para-toluenesulfonyl (Ts) group. The choice depends entirely on the planned synthetic sequence and the stability of other functional groups in your molecule.

The core principle guiding your selection is orthogonality : the ability to remove one protecting group selectively in the presence of others.[4] For instance, if your molecule contains an acid-labile ester, using an acid-labile Boc group for the pyrrolidine nitrogen would be a poor choice.

To aid in this critical decision, their properties are summarized below.

Table 1: Comparison of Common N-Protecting Groups for Pyrrolidine Synthesis

Protecting Group Abbreviation Protection Conditions Deprotection Conditions Stable To Labile To
tert-Butyloxycarbonyl Boc (Boc)₂O, base (e.g., NEt₃, DMAP) Strong Acid (TFA, HCl)[5]; Heat[6] Base, Hydrogenolysis, Nucleophiles Strong Acid
Benzyloxycarbonyl Cbz or Z Cbz-Cl, base (e.g., NaHCO₃) Catalytic Hydrogenolysis (H₂, Pd/C)[7] Mild Acid, Base Hydrogenolysis, Strong Acid/Base
9-Fluorenylmethoxycarbonyl Fmoc Fmoc-Cl or Fmoc-OSu, base Secondary Amines (e.g., Piperidine, Pyrrolidine in DMF)[8][9] Acid, Hydrogenolysis Base

| para-Toluenesulfonyl | Ts or Tosyl | Ts-Cl, base (e.g., Pyridine) | Strong Reducing Agents (e.g., Na/NH₃) | Acid, Base, Oxidation, Hydrogenolysis | Harshest Reductive Cleavage |

Expert Insight: The electron-withdrawing nature of these groups significantly reduces the nucleophilicity and basicity of the pyrrolidine nitrogen. Sulfonyl groups like Tosyl have a strong electron-withdrawing effect, which can be leveraged in certain reactions.[10] Carbamates are generally preferred due to their milder removal conditions.

Question 2: My synthetic route requires the use of strong organometallic reagents (e.g., Grignard, organolithiums) or strong non-nucleophilic bases (e.g., LDA, NaHMDS). Which protecting group offers the best stability?

Answer: For reactions involving strong bases or organometallics, the Boc and Cbz groups are generally the most reliable choices.[11] They are stable to a wide range of nucleophilic and basic conditions.

The Fmoc group is explicitly designed to be base-labile and would be cleaved under these conditions.[8][12] The acidic α-protons on the tosyl group's methyl substituent can sometimes be problematic with very strong bases, although the sulfonamide itself is robust.

Question 3: My molecule contains a reducible functional group, such as an alkene, alkyne, or a nitro group. I'm concerned about using Cbz. What is a suitable orthogonal strategy?

Answer: This is a classic example of where orthogonality is crucial. The Cbz group is removed by catalytic hydrogenolysis, which would simultaneously reduce many other functional groups.[7][13]

In this scenario, you have two excellent options:

  • N-Boc Protection: This is the most common alternative. The Boc group is stable to hydrogenation but is cleanly removed with strong acid (e.g., trifluoroacetic acid, TFA), which will not affect your reducible groups.[14]

  • N-Fmoc Protection: If your molecule is also acid-sensitive, the Fmoc group provides another orthogonal pathway. It is stable to both hydrogenation and acidic conditions but is removed with a base like piperidine.[15][16]

The diagram below illustrates this concept of orthogonal deprotection.

Orthogonal_Strategy Diagram 1: Orthogonal Deprotection Workflow cluster_0 Selective Deprotection Pathways Start Multifunctional Pyrrolidine (N-Boc, O-TBDMS, Ester) Acid Add TFA (Acidic Conditions) Start->Acid N-Deprotection Base Add TBAF (Fluoride Source) Start->Base O-Deprotection Reducer Add LiAlH₄ (Reducing Agent) Start->Reducer Ester Reduction Result_Acid Free Pyrrolidine Amine (O-TBDMS, Ester Intact) Acid->Result_Acid Result_Base Free Hydroxyl Group (N-Boc, Ester Intact) Base->Result_Base Result_Reducer Ester Reduced to Alcohol (N-Boc, O-TBDMS Intact) Reducer->Result_Reducer

Caption: Diagram 1: Orthogonal Deprotection Workflow.

Part 2: Troubleshooting Guides for Common Experimental Issues

Even with the right protecting group, experimental challenges are common. This section addresses specific problems you may encounter during the deprotection step.

Question 4: My N-Boc deprotection with TFA is giving a low yield and a complex mixture of byproducts. What is happening and how can I fix it?

Answer: This is a frequent issue. The mechanism of Boc deprotection involves the formation of a tert-butyl cation, a highly reactive and potent electrophile.[5] If your substrate or solvent can be alkylated, this cation will generate byproducts.

Causality and Troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of TFA (typically 20-50% in a solvent like dichloromethane, DCM) and adequate reaction time (0.5-2 hours at room temperature is typical).

  • Electrophilic Side Reactions: The t-butyl cation can alkylate electron-rich aromatic rings (like tryptophan or tyrosine side chains in peptides) or sulfur-containing moieties.

  • The Fix - Cation Scavengers: The solution is to add a "scavenger" to your reaction mixture. The scavenger's role is to trap the t-butyl cation before it can react with your molecule. Common scavengers include triethylsilane (TES, 1-5 eq.), anisole, or water.

Boc_Deprotection Diagram 2: N-Boc Deprotection Troubleshooting Start Start: N-Boc Pyrrolidine Reaction Treat with TFA/DCM (e.g., 25% v/v, RT, 1h) Start->Reaction Workup Monitor by TLC/LCMS Reaction->Workup Decision Is reaction clean & complete? Workup->Decision Success Proceed to Aqueous Workup & Isolation Decision->Success Yes Failure Problem: Low yield / byproducts Decision->Failure No Troubleshoot Re-run with Scavenger (e.g., Add 2 eq. Triethylsilane) Failure->Troubleshoot Troubleshoot->Reaction Retry

Caption: Diagram 2: N-Boc Deprotection Troubleshooting.

Validated Protocol: N-Boc Deprotection with Scavenger

  • Dissolve the N-Boc protected pyrrolidine substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add triethylsilane (TES, 2-5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10-20 equivalents, often as a 25-50% solution in DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Co-evaporate with toluene (2-3 times) to remove residual TFA.

  • Purify the resulting amine salt, typically by precipitation, crystallization, or chromatography after neutralization.

Question 5: My N-Cbz deprotection via catalytic hydrogenolysis is slow and stalls before completion. What are the likely causes?

Answer: Sluggish Cbz hydrogenolysis is almost always due to catalyst poisoning or inefficient hydrogen delivery.

Causality and Troubleshooting:

  • Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning by sulfur compounds (thiols, thioethers), phosphines, and some nitrogen heterocycles. Even trace amounts can deactivate the catalyst.

  • Catalyst Activity: Ensure you are using a fresh, high-quality catalyst (10% Pd/C is standard). The loading can be increased from the typical 5-10 mol% if needed.

  • Hydrogen Pressure: While many hydrogenations run well under a balloon of H₂, some stubborn Cbz groups require higher pressure. Using a Parr shaker or autoclave at 50 psi can dramatically increase the reaction rate.

  • Solvent Choice: Methanol and ethanol are excellent solvents. Ensure they are deoxygenated. Adding a small amount of acid (e.g., a drop of acetic acid or HCl) can sometimes accelerate the reaction by ensuring the amine product is protonated and does not inhibit the catalyst.

  • Alternative: Transfer Hydrogenation: If you do not have access to a hydrogenation apparatus, transfer hydrogenation is an excellent alternative. Reagents like ammonium formate, cyclohexene, or 1,4-cyclohexadiene can serve as the hydrogen source in the presence of Pd/C.[7]

Validated Protocol: N-Cbz Deprotection via Hydrogenolysis

  • Dissolve the N-Cbz protected pyrrolidine in methanol or ethanol (approx. 0.1 M) in a flask suitable for hydrogenation.

  • Carefully add 10% Palladium on Carbon (Pd/C) under a nitrogen or argon atmosphere (typically 5-10 wt% of the substrate).

  • Securely attach a hydrogen balloon to the flask (or place the flask in a pressure vessel).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Stir the reaction vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction by TLC or LC-MS. Consumption of starting material and the appearance of toluene (a byproduct) are good indicators.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to yield the deprotected amine.

Question 6: I'm observing side reactions during the N-Fmoc deprotection of a proline-containing fragment. What is happening?

Answer: The standard Fmoc deprotection reagent, piperidine, is a secondary amine base that works via a β-elimination mechanism.[12][15]

Fmoc_Deprotection Diagram 3: N-Fmoc Deprotection Mechanism cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: Elimination & Trapping FmocN Fmoc-NR₂ Carbanion Fluorenyl Carbanion Intermediate FmocN->Carbanion + Base FmocN->Carbanion Proton H⁺ Base Base (e.g., Piperidine) Elimination β-Elimination Carbanion->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Amine Free Amine HNR₂ Elimination->Amine Adduct DBF-Base Adduct DBF->Adduct + Base

Caption: Diagram 3: N-Fmoc Deprotection Mechanism.

A common side reaction, especially with proline or other sterically unhindered N-terminal residues, is the formation of a diketopiperazine (DKP) if the second amino acid is also present. This intramolecular cyclization can compete with the desired next coupling step.

Causality and Troubleshooting:

  • Mechanism: After Fmoc removal, the newly freed N-terminal amine can attack the ester linkage of the second residue, especially if it is activated (e.g., on a solid-phase resin), leading to DKP formation and chain termination.

  • The Fix - Modified Conditions:

    • Use a Bulky Base: A more sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often at lower concentrations (e.g., 2% DBU in DMF), which can sometimes suppress side reactions.

    • Change the Solvent: Recent studies have shown that using pyrrolidine as the base in less polar solvent mixtures can be highly effective and can sometimes offer better crude peptide purities.[9]

    • Immediate Coupling: Minimize the time between deprotection and the next coupling step. Once the Fmoc group is removed and the resin is washed, immediately proceed with the next amino acid coupling to ensure the intermolecular reaction outcompetes the intramolecular DKP formation.

References

Minimizing byproducts in the synthesis of 4-(Pyrrolidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Pyrrolidin-2-ylmethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable morpholine derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.

Introduction to Synthetic Strategies

The synthesis of this compound typically proceeds via one of two primary routes: reductive amination or nucleophilic substitution. Each pathway has its own set of advantages and potential pitfalls, particularly concerning the formation of byproducts. This guide will focus on identifying and mitigating these side reactions to improve the purity and yield of your target compound.

Troubleshooting Guide: Reductive Amination Route

Reductive amination is a widely used method for the synthesis of this compound, typically involving the reaction of an N-protected pyrrolidine-2-carbaldehyde (e.g., N-Boc-prolinal) with morpholine, followed by reduction of the resulting iminium ion.

Diagram: Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Imine/Iminium Formation cluster_2 Reduction cluster_3 Work-up & Purification N-Boc-prolinal N-Boc-prolinal Reaction Mixture Reaction Mixture N-Boc-prolinal->Reaction Mixture Morpholine Morpholine Morpholine->Reaction Mixture Solvent (e.g., DCE) Solvent (e.g., DCE) Solvent (e.g., DCE)->Reaction Mixture Iminium Ion Intermediate Iminium Ion Intermediate Reaction Mixture->Iminium Ion Intermediate Stir at RT Crude Product Crude Product Iminium Ion Intermediate->Crude Product Addition of STAB Reducing Agent (STAB) Reducing Agent (STAB) Reducing Agent (STAB)->Crude Product Purified Product Purified Product Crude Product->Purified Product Aqueous Work-up Chromatography

Caption: Reductive amination workflow for this compound synthesis.

Common Issues and Solutions

Q1: My reaction is incomplete, and I observe a significant amount of unreacted N-Boc-prolinal after work-up. What could be the cause?

A1: This is a common issue that can arise from several factors related to the formation and reduction of the iminium ion intermediate.

  • Insufficient Reaction Time for Imine/Iminium Formation: The initial condensation between the aldehyde and morpholine to form the iminium ion is an equilibrium process. It's crucial to allow sufficient time for this equilibrium to be established before adding the reducing agent.

    • Recommendation: Stir the mixture of N-Boc-prolinal and morpholine in the solvent for at least 1-2 hours at room temperature before introducing the reducing agent. Monitoring the reaction by TLC or LC-MS at this stage can confirm the consumption of the aldehyde.

  • Hydrolysis of the Iminium Ion: The iminium ion is susceptible to hydrolysis, which can be exacerbated by the presence of water in the reaction mixture. This will revert the intermediate back to the starting aldehyde and morpholine.

    • Recommendation: Ensure that your solvent and reagents are anhydrous. Using a drying agent such as magnesium sulfate or molecular sieves can be beneficial. Sodium triacetoxyborohydride (STAB) is a suitable reducing agent as it can be used in a one-pot procedure where the imine formation and reduction occur concurrently, minimizing the time the iminium ion is present before being reduced.[1][2][3]

  • Inactive Reducing Agent: The potency of hydride reducing agents can degrade over time, especially with improper storage.

    • Recommendation: Use a fresh bottle of sodium triacetoxyborohydride (STAB) or test the activity of your current batch.

Q2: I have a significant amount of N-Boc-prolinol as a byproduct. How can I avoid this?

A2: The formation of the corresponding alcohol, N-Boc-prolinol, is a result of the reduction of the starting aldehyde, N-Boc-prolinal.

  • Choice of Reducing Agent: This side reaction is more prevalent with less selective reducing agents like sodium borohydride (NaBH₄), which can reduce both the iminium ion and the aldehyde.[4]

    • Recommendation: The use of sodium triacetoxyborohydride (STAB) is highly recommended for reductive aminations.[1][2][3] It is a milder reducing agent that selectively reduces the iminium ion over the aldehyde, significantly minimizing the formation of the alcohol byproduct.

  • Reaction Conditions: Even with STAB, prolonged reaction times or elevated temperatures can lead to some reduction of the aldehyde.

    • Recommendation: Perform the reaction at room temperature and monitor its progress by TLC or LC-MS to avoid unnecessarily long reaction times.

Q3: How can I effectively remove unreacted morpholine from my final product?

A3: Morpholine has a relatively high boiling point and can be challenging to remove by simple evaporation. Its basic nature, however, allows for effective removal through acid-base extraction.

  • Aqueous Acid Wash: During the work-up, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or a saturated solution of ammonium chloride) will protonate the unreacted morpholine, making it water-soluble and facilitating its removal into the aqueous phase. The desired product, being a tertiary amine, will also be protonated, so careful pH control is necessary.

  • Chromatographic Purification: If residual morpholine persists, column chromatography on silica gel is an effective purification method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane/methanol or ethyl acetate/heptane with triethylamine), can separate the product from the more polar morpholine.

Byproduct/Impurity Formation Mechanism Prevention/Minimization Strategy Purification Method
N-Boc-prolinolReduction of starting aldehydeUse a selective reducing agent like STAB.Column chromatography
Unreacted N-Boc-prolinalIncomplete reaction or hydrolysis of iminium ionEnsure anhydrous conditions, allow sufficient time for imine formation.Column chromatography
Unreacted MorpholineExcess reagent usedUse a stoichiometric amount or slight excess of morpholine.Aqueous acid wash, column chromatography

Troubleshooting Guide: Nucleophilic Substitution Route

This alternative route involves the reaction of an N-protected 2-(halomethyl)pyrrolidine or 2-(tosyloxymethyl)pyrrolidine with morpholine.

Diagram: Nucleophilic Substitution Workflow

G cluster_0 Reactant Preparation cluster_1 Substitution Reaction cluster_2 Purification N-Boc-prolinol N-Boc-prolinol N-Boc-2-(tosyloxymethyl)pyrrolidine N-Boc-2-(tosyloxymethyl)pyrrolidine N-Boc-prolinol->N-Boc-2-(tosyloxymethyl)pyrrolidine Activation Activating Agent (e.g., TsCl) Activating Agent (e.g., TsCl) Activating Agent (e.g., TsCl)->N-Boc-2-(tosyloxymethyl)pyrrolidine Crude Product Crude Product N-Boc-2-(tosyloxymethyl)pyrrolidine->Crude Product Reaction with Morpholine Purified Product Purified Product Crude Product->Purified Product Work-up and Chromatography Morpholine Morpholine Morpholine->Crude Product

Caption: Nucleophilic substitution workflow for this compound synthesis.

Common Issues and Solutions

Q1: I am observing the formation of an elimination byproduct. How can I suppress this side reaction?

A1: Elimination reactions, leading to the formation of an alkene, can compete with the desired nucleophilic substitution, especially with hindered substrates or strong bases.

  • Choice of Base and Solvent: The use of a non-nucleophilic, sterically hindered base can favor elimination. Morpholine itself acts as both the nucleophile and the base in this reaction.

    • Recommendation: Use morpholine as the limiting reagent if possible, or use a milder, non-nucleophilic base to scavenge the acid byproduct (e.g., H-TsOH). Running the reaction at a lower temperature can also favor the substitution pathway, which generally has a lower activation energy than the elimination pathway.

  • Leaving Group: The nature of the leaving group can also influence the ratio of substitution to elimination.

    • Recommendation: While tosylates are excellent leaving groups, you might consider using a halide (e.g., iodide) which can be generated in situ via a Finkelstein reaction to promote substitution.

Q2: My reaction is very slow and gives a low yield. What can I do to improve it?

A2: Slow reaction rates in nucleophilic substitutions can be due to several factors.

  • Reaction Temperature: Increasing the temperature will generally increase the reaction rate. However, this must be balanced with the potential for increased byproduct formation.

    • Recommendation: Gradually increase the reaction temperature while monitoring the reaction for the appearance of byproducts.

  • Solvent: A polar aprotic solvent such as DMF or DMSO can accelerate SN2 reactions by solvating the cation and leaving the nucleophile more "naked" and reactive.

  • Catalyst: The addition of a catalytic amount of an iodide salt (e.g., NaI or KI) can accelerate the reaction if you are using a chloride or bromide as the leaving group, through the formation of a more reactive alkyl iodide intermediate.

Frequently Asked Questions (FAQs)

Q: What is the role of the Boc protecting group on the pyrrolidine nitrogen?

A: The tert-butoxycarbonyl (Boc) protecting group serves two critical functions:

  • It prevents the pyrrolidine nitrogen from acting as a nucleophile and undergoing self-reaction or other undesired side reactions.

  • It deactivates the pyrrolidine ring towards certain side reactions and can influence the stereochemical outcome of the reaction.

The Boc group is typically removed in a final step using acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

Q: Which synthetic route, reductive amination or nucleophilic substitution, is generally preferred?

A: The reductive amination route is often preferred due to its operational simplicity (it can be performed as a one-pot reaction) and the generally milder reaction conditions. The starting materials, particularly N-Boc-prolinal, are also readily accessible. The nucleophilic substitution route requires the pre-formation of an activated pyrrolidine derivative, which adds an extra step to the synthesis. However, for certain substrates, it may offer better control over specific byproducts.

Q: What are the best analytical techniques to monitor the reaction and identify byproducts?

A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To get more accurate information on the conversion and to identify the molecular weights of the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and for identifying and quantifying impurities after purification.[5]

Q: I have an unknown impurity in my final product. How can I go about identifying it?

A: The first step is to analyze the impurity using mass spectrometry to determine its molecular weight. This can provide clues as to its identity (e.g., is it related to the starting materials or the product?). If the impurity can be isolated, NMR spectroscopy will be crucial for its structural determination.[6][7] Comparing the spectral data to that of the expected byproducts discussed in this guide is a good starting point.

Experimental Protocols

Protocol 1: Synthesis of 4-((1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methyl)morpholine via Reductive Amination

  • To a solution of N-Boc-L-prolinal (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.1 M), add morpholine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of the Boc Group

  • Dissolve the purified 4-((1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methyl)morpholine in dichloromethane.

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the final product.

References

Validation & Comparative

A Senior Application Scientist's Guide to a Novel Chemical Scaffold: Comparative Analysis Framework for 4-(Pyrrolidin-2-ylmethyl)morpholine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The convergence of privileged pharmacophores into novel molecular frameworks is a cornerstone of modern drug discovery. This guide focuses on the untapped potential of 4-(Pyrrolidin-2-ylmethyl)morpholine, a scaffold combining the stereochemical complexity and biological relevance of the pyrrolidine ring with the advantageous pharmacokinetic properties frequently conferred by the morpholine moiety. A comprehensive literature search reveals this chemical space is largely unexplored, with no publicly available structure-activity relationship (SAR) or direct comparative studies. This document, therefore, serves not as a retrospective analysis, but as a prospective guide for researchers, scientists, and drug development professionals. We provide a strategic framework for the design, synthesis, and systematic evaluation of novel analogs. This includes proposed synthetic routes, detailed protocols for key in vitro assays to establish biological activity and pharmacokinetic profiles, and a blueprint for structuring a rigorous comparative analysis.

Introduction: The Rationale for a Novel Scaffold

In medicinal chemistry, the strategic combination of well-characterized structural motifs is a powerful approach to generating novel drug candidates with optimized properties. The this compound core represents a compelling fusion of two such motifs.

  • The Pyrrolidine Ring: This saturated five-membered heterocycle is a cornerstone of numerous natural products and FDA-approved drugs. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling efficient exploration of pharmacophore space and stereospecific interactions with biological targets.[1] Pyrrolidine derivatives have shown significant activity across a range of therapeutic areas, notably as muscarinic acetylcholine receptor (MR) antagonists and cholinesterase inhibitors for central nervous system (CNS) disorders.[2][3]

  • The Morpholine Ring: The morpholine heterocycle is widely regarded as a "privileged" structure in drug design.[4][5] Its inclusion in a molecule often confers favorable pharmacokinetic (PK) properties. The weak basicity of the nitrogen atom (pKa ~8.4) and the presence of the ether oxygen can enhance aqueous solubility, improve metabolic stability, and facilitate permeability across the blood-brain barrier (BBB)—a critical attribute for CNS-targeted agents.[6][7]

The logical hypothesis is that conjugating these two scaffolds could yield novel compounds with unique biological activities derived from the pyrrolidine portion and a favorable drug-like profile endowed by the morpholine moiety. Given the known activities of related compounds, initial therapeutic exploration could logically focus on neurodegenerative diseases like Alzheimer's disease, where both cholinesterase inhibition and muscarinic receptor modulation are validated therapeutic strategies.[8]

Proposed Synthetic Strategy

As this is a novel class of compounds, a robust and flexible synthetic route is required to generate a diverse library of analogs for SAR studies. A logical and efficient approach is the nucleophilic substitution of a suitable N-protected 2-(halomethyl)pyrrolidine with morpholine, followed by deprotection and optional N-alkylation/acylation of the pyrrolidine nitrogen.

General Synthetic Workflow Diagram

G cluster_0 Step 1: Preparation of Pyrrolidine Intermediate cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection & Diversification Proline L-Proline BocProOH Boc-L-Proline Proline->BocProOH Boc₂O, Base BocProlinol Boc-L-Prolinol BocProOH->BocProlinol Reduction (e.g., BH₃·THF) BocPyrrCl Boc-2-(chloromethyl)pyrrolidine BocProlinol->BocPyrrCl Chlorination (e.g., SOCl₂) CoupledProd Boc-4-(pyrrolidin-2-ylmethyl)morpholine BocPyrrCl->CoupledProd Base (e.g., K₂CO₃) Solvent (e.g., ACN) Morpholine Morpholine Morpholine->CoupledProd DeprotProd This compound (Parent Scaffold) CoupledProd->DeprotProd Acid (e.g., TFA or HCl) FinalAnalogs Final Analogs (R-substituted) DeprotProd->FinalAnalogs Reductive Amination (R-CHO, NaBH(OAc)₃) or Acylation (R-COCl, Base)

Caption: Proposed general synthetic workflow for analog synthesis.

Experimental Protocol: Synthesis of Parent Scaffold

Causality Statement: This protocol employs a standard, high-yielding sequence. L-Proline is chosen as a readily available, chiral starting material. The Boc (tert-butyloxycarbonyl) group is an ideal protecting group for the pyrrolidine nitrogen as it is stable to the reduction and chlorination conditions but is easily removed with acid, preventing side reactions. Reductive amination is then chosen for diversification as it is a robust and versatile reaction for introducing a wide range of substituents (R-groups) onto the pyrrolidine nitrogen.[9][10]

  • Step 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (Boc-L-Prolinol)

    • To a solution of Boc-L-proline (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add borane-THF complex (1.5 equiv., 1 M solution in THF) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-L-Prolinol, which can be used without further purification.

  • Step 2: Synthesis of (S)-tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate

    • Dissolve Boc-L-Prolinol (1.0 equiv.) in anhydrous dichloromethane (DCM) containing pyridine (1.2 equiv.) at 0 °C.

    • Add thionyl chloride (1.2 equiv.) dropwise, maintaining the temperature at 0 °C.[11]

    • Stir the reaction at 0 °C for 1 hour, then at room temperature for 3 hours. Monitor by TLC.

    • Quench the reaction with ice-water and extract with DCM. Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

  • Step 3: Synthesis of (S)-tert-butyl 2-(morpholinomethyl)pyrrolidine-1-carboxylate

    • To a solution of (S)-tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate (1.0 equiv.) in acetonitrile, add morpholine (1.5 equiv.) and potassium carbonate (2.0 equiv.).

    • Heat the mixture to 60 °C and stir for 12-18 hours until TLC indicates completion of the reaction.

    • Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield the Boc-protected coupled product.

  • Step 4: Synthesis of 4-((S)-pyrrolidin-2-ylmethyl)morpholine

    • Dissolve the product from Step 3 (1.0 equiv.) in DCM.

    • Add trifluoroacetic acid (TFA) (5.0 equiv.) and stir at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure. Redissolve in DCM and wash with 1 M NaOH to neutralize. Extract the aqueous layer with DCM.

    • Combine organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final parent scaffold.

Framework for a Systematic Comparative Analysis

With no existing data, a systematic approach to analog design and evaluation is critical. The goal is to establish a foundational Structure-Activity Relationship (SAR).

Design of an Initial Analog Library

A focused library should be synthesized to probe the chemical space around the core scaffold. Modifications should be made systematically at key positions.

G cluster_0 Core Scaffold cluster_1 R¹ Modifications (Pyrrolidine N) cluster_2 R² Modifications (Pyrrolidine Ring) cluster_3 R³ Modifications (Morpholine Ring) Core R1_H H (Parent) Core->R1_H R2_4F 4-Fluoro Core->R2_4F R3_2Me 2-Methyl Core->R3_2Me R1_Me Methyl R1_Bn Benzyl R1_Phenethyl Phenethyl R1_Ac Acetyl R2_4OH 4-Hydroxy R2_3OH 3-Hydroxy R3_3Me 3,3-Dimethyl R3_26diMe 2,6-Dimethyl (cis)

Caption: Proposed SAR exploration strategy for the initial analog library.

  • Rationale for R¹ Modifications: Varying the substituent on the pyrrolidine nitrogen directly impacts basicity, lipophilicity, and potential interactions with the target protein. Small alkyl (Methyl), aromatic (Benzyl, Phenethyl), and neutral (Acetyl) groups provide a good initial probe.[12]

  • Rationale for R² Modifications: Substituents on the pyrrolidine ring can alter the ring pucker and introduce new hydrogen bonding opportunities (e.g., Hydroxy) or modify electronics (e.g., Fluoro).

  • Rationale for R³ Modifications: Substituents on the morpholine ring can introduce steric bulk and affect the overall conformation and solubility of the molecule.

Primary Screening: Biological Activity Assays

Based on the activities of related scaffolds, cholinesterase inhibition and muscarinic receptor binding are the most logical starting points for primary screening.

Causality Statement: Ellman's assay is a robust, inexpensive, and widely adopted colorimetric method for measuring cholinesterase activity.[13][14] It relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion whose absorbance can be measured spectrophotometrically. The rate of color change is proportional to enzyme activity, and its reduction in the presence of a test compound indicates inhibition.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • DTNB Solution: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in Assay Buffer.

    • Substrate Solution: 10 mM Acetylthiocholine Iodide (ATCI) in deionized water.

    • Enzyme Solution: Human recombinant AChE diluted in Assay Buffer to a working concentration (e.g., 0.1 U/mL).

    • Test Compounds: 10 mM stock solutions in DMSO, serially diluted to desired concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of Assay Buffer

      • 20 µL of DTNB Solution

      • 10 µL of Test Compound solution (or DMSO for control)

    • Mix and pre-incubate for 5 minutes at 25 °C.

    • Add 10 µL of Enzyme Solution to each well to initiate the reaction.

    • Immediately add 20 µL of Substrate Solution.

    • Measure the absorbance at 412 nm every 60 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (mOD/min).

    • Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot % Inhibition vs. log[Compound Concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality Statement: Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor subtype.[15][16] This protocol uses a competitive binding format where the test compound competes with a known high-affinity radioligand (e.g., [³H]-N-methylscopolamine) for binding to membranes prepared from cells expressing a specific human muscarinic receptor subtype (M1-M5). The amount of radioactivity displaced is proportional to the affinity of the test compound.

  • Materials:

    • Cell membranes expressing the human muscarinic receptor of interest (e.g., M1, M2, M3).

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

    • Non-specific binding control: Atropine (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • 96-well filter plates (GF/B) and vacuum manifold.

    • Scintillation cocktail and liquid scintillation counter.

  • Assay Procedure:

    • In a 96-well plate, combine:

      • 50 µL of Assay Buffer (for total binding) or 10 µM Atropine (for non-specific binding) or Test Compound at various concentrations.

      • 50 µL of Radioligand ([³H]-NMS at a concentration near its Kd, e.g., 0.5 nM).

      • 100 µL of cell membrane suspension (e.g., 10-20 µg protein/well).

    • Incubate for 60 minutes at 25 °C with gentle shaking.

    • Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold Assay Buffer.

    • Allow filters to dry, add scintillation cocktail to each well, and count radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Secondary Screening: In Vitro ADME/PK Profiling

Promising hits from the primary screen should be evaluated for their drug-like properties.

Causality Statement: Poor solubility is a major cause of compound failure. A kinetic solubility assay provides a high-throughput method to rank-order compounds early in the discovery process.[17][18][19] This protocol involves adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration of dissolved compound after a short incubation period.

  • Procedure:

    • Prepare 10 mM stock solutions of test compounds in DMSO.

    • In a 96-well plate, add 5 µL of the DMSO stock to 245 µL of phosphate-buffered saline (PBS), pH 7.4. (Final DMSO concentration: 2%).

    • Seal the plate and shake at room temperature for 2 hours.

    • Filter the samples through a 96-well solubility filter plate.

    • Quantify the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve.

Causality Statement: Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. Liver microsomes contain the major Phase I drug-metabolizing enzymes (Cytochrome P450s).[20][21] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes and the necessary cofactor (NADPH), providing an estimate of intrinsic clearance.

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes (e.g., human, 0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4).

    • Add the test compound to the mixture at a final concentration of 1 µM. Pre-incubate at 37 °C for 5 minutes.

    • Initiate the reaction by adding an NADPH-regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percent remaining compound versus time.

    • Determine the slope (k) of the linear portion of the curve.

    • Calculate the half-life (t½): t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) in µL/min/mg protein.

Data Presentation for Comparative Analysis

All quantitative data should be summarized in a structured table to facilitate direct comparison between analogs and identify SAR trends.

Table 1: Template for Comparative Data Summary of this compound Analogs

Compound IDR¹ SubstituentR² SubstituentR³ SubstituentAChE IC₅₀ (µM)M₁ Ki (µM)M₂ Ki (µM)Solubility (µg/mL)t½ HLM (min)
Parent-01 HHH
R1-01 MethylHH
R1-02 BenzylHH
R2-01 H4-FluoroH
R3-01 HH2,6-diMe
ControlDonepezil--0.01>10>10~50>60
ControlAtropine-->1000.0010.001>100>60

HLM: Human Liver Microsomes

Conclusion and Future Directions

The this compound scaffold represents a novel and promising, yet unexplored, area of medicinal chemistry. The lack of existing data necessitates a foundational research effort, for which this guide provides a comprehensive strategic framework. By systematically synthesizing a focused library of analogs and evaluating them through the detailed biochemical and pharmacokinetic protocols provided, researchers can efficiently establish the initial SAR for this compound class.

Initial findings from this work will be critical in validating the therapeutic hypothesis—likely in the area of neurodegenerative disease—and guiding the design of next-generation analogs. Subsequent work should focus on in vivo pharmacokinetic studies, efficacy testing in relevant animal models, and off-target liability screening for the most promising lead compounds identified through this systematic comparative approach.

References

A Comparative Guide to the Structure-Activity Relationship of 4-(Pyrrolidin-2-ylmethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Therapeutic Potential of the Pyrrolidin-2-ylmethyl)morpholine Scaffold

In the landscape of medicinal chemistry, the morpholine and pyrrolidine rings are privileged scaffolds, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties.[1][2] The combination of these two heterocyclic systems in the form of 4-(Pyrrolidin-2-ylmethyl)morpholine presents a unique structural motif with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders and receptor modulation. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of this compound derivatives. Due to a lack of direct, extensive SAR studies on this specific scaffold, this guide employs a comparative approach, drawing insights from closely related analogues to elucidate the key structural determinants of activity. We will delve into the functional significance of the morpholine and pyrrolidin moieties, explore the impact of substitutions, and provide detailed experimental protocols for the biological evaluation of these compounds, with a focus on their potential as muscarinic receptor modulators.

The Core Scaffold: A Synergy of Favorable Properties

The this compound core combines the advantageous features of both its constituent rings. The morpholine ring, with its ether oxygen, often improves aqueous solubility and metabolic stability, and can act as a hydrogen bond acceptor.[3] The pyrrolidine ring, a common feature in many biologically active compounds, provides a basic nitrogen atom crucial for receptor interactions and can introduce stereochemical complexity that influences selectivity.[2] The methylene linker between the two rings provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its biological target.

Comparative SAR Analysis: Insights from Related Structures

To build a predictive SAR model for this compound derivatives, we will examine the SAR of two key classes of related compounds: N-substituted morpholine derivatives and substituted pyrrolidine analogues.

Impact of N-Substitution on the Morpholine Ring

The nitrogen atom of the morpholine ring is a key point for chemical modification. Studies on various N-substituted morpholine derivatives reveal that the nature of the substituent dramatically influences biological activity. For instance, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, the stereochemistry and substitution pattern on the aryl rings were found to be critical for serotonin and noradrenaline reuptake inhibition.[4] This highlights the importance of the spatial arrangement of substituents on the morpholine ring system. When considering the attachment of a pyrrolidin-2-ylmethyl group to the morpholine nitrogen, the following SAR trends can be hypothesized:

  • Stereochemistry of the Pyrrolidine Ring: The stereochemistry at the 2-position of the pyrrolidine ring is likely to be a critical determinant of activity and selectivity. Different stereoisomers will present the pyrrolidine nitrogen and any substituents in distinct spatial orientations, leading to differential interactions with the target protein.

  • Substitution on the Pyrrolidinyl Ring: Modifications to the pyrrolidine ring, such as the introduction of hydroxyl or alkyl groups, can modulate polarity, lipophilicity, and the ability to form hydrogen bonds, thereby influencing binding affinity and functional activity.

  • Nature of the Linker: While a methylene linker is the focus here, variations in linker length or rigidity (e.g., introducing double bonds or other functional groups) would be expected to significantly alter the conformational freedom of the molecule and its interaction with a binding site.

The Role of the Pyrrolidine Moiety in Receptor Recognition

The pyrrolidine ring is a well-established pharmacophore in ligands for various receptors, including muscarinic acetylcholine receptors (mAChRs).[5][6] SAR studies of pyrrolidine-containing compounds offer valuable insights:

  • The Basic Nitrogen: The nitrogen atom of the pyrrolidine ring is typically protonated at physiological pH and forms a key ionic interaction with an acidic residue (e.g., aspartate) in the binding pocket of many receptors.[7]

  • N-Substitution on the Pyrrolidine: In many cases, substitution on the pyrrolidinyl nitrogen with a methyl group is optimal for activity. Larger alkyl groups can lead to a decrease in potency due to steric hindrance.[7]

  • Ring Conformation: The non-planar, puckered conformation of the pyrrolidine ring allows its substituents to adopt specific three-dimensional arrangements, which is crucial for stereoselective recognition by the receptor.[2]

Hypothesized SAR for this compound Derivatives as Muscarinic Agonists

Based on the comparative analysis, we can propose a hypothetical SAR model for this compound derivatives acting as muscarinic agonists. Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine and are important drug targets for various diseases.

Table 1: Postulated Structure-Activity Relationships for this compound Derivatives at Muscarinic Receptors

Molecular FeaturePostulated Impact on ActivityRationale
Pyrrolidine Nitrogen Essential for activityForms a key ionic bond with an aspartate residue in the receptor binding pocket.[7]
N-Methyl on Pyrrolidine Likely optimal for potencySmall alkyl groups on the basic nitrogen are often preferred for muscarinic agonists.[7]
(R)-Stereochemistry at Pyrrolidin-2-yl May confer higher potencyStereochemistry is often a critical determinant of activity for muscarinic ligands.
Morpholine Oxygen May enhance solubility and act as H-bond acceptorImproves pharmacokinetic properties and can interact with polar residues in the binding site.[3]
Substitutions on Morpholine Ring Could modulate selectivityBulky substituents may introduce steric clashes or favorable interactions with subtype-specific residues.

Experimental Protocols for Biological Evaluation

To validate the hypothesized SAR and characterize the pharmacological profile of novel this compound derivatives, a series of in vitro assays are essential. The following are detailed protocols for key experiments.

Muscarinic Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of the test compounds for the different muscarinic receptor subtypes (M1-M5). It measures the ability of a compound to displace a radiolabeled antagonist from the receptor.[8]

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing one of the human muscarinic receptor subtypes (e.g., CHO-K1 cells).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Radioligand: A commonly used radioligand is [³H]-N-methylscopolamine ([³H]-NMS).

  • Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein) with a fixed concentration of [³H]-NMS (e.g., 0.5 nM) and varying concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) in a total volume of 200 µL.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

  • Equilibration: Incubate the plates at room temperature for 2 hours with gentle shaking.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Calcium Mobilization Assay (Functional Assay for M1, M3, M5 Receptors)

This assay measures the functional activity of compounds at Gq-coupled muscarinic receptors (M1, M3, and M5), which signal through the release of intracellular calcium.[9][10][11]

Protocol:

  • Cell Culture: Plate cells expressing the target muscarinic receptor subtype in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

  • Compound Addition: Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. For agonists, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximum efficacy (Emax).

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the hypothesized SAR, a typical experimental workflow, and the muscarinic receptor signaling pathway.

SAR_Hypothesis cluster_core This compound Core cluster_mods Structural Modifications Core Core Scaffold Biological_Activity Biological_Activity Core->Biological_Activity Influences Pyrrolidine_N Pyrrolidine N-Substitution Pyrrolidine_N->Biological_Activity Modulates Potency Pyrrolidine_Stereo Pyrrolidin-2-yl Stereochemistry Pyrrolidine_Stereo->Biological_Activity Affects Selectivity Morpholine_Sub Morpholine Ring Substitution Morpholine_Sub->Biological_Activity Impacts PK & Selectivity

Caption: Hypothesized SAR for this compound derivatives.

Experimental_Workflow Start Compound Synthesis & Purification Binding_Assay Muscarinic Receptor Binding Assay (Ki determination) Start->Binding_Assay Functional_Assay Calcium Mobilization Assay (EC50 & Emax determination) Binding_Assay->Functional_Assay Active Compounds Data_Analysis SAR Analysis & Lead Optimization Functional_Assay->Data_Analysis End Candidate Selection Data_Analysis->End

Caption: General experimental workflow for evaluating novel derivatives.

Muscarinic_Signaling Agonist Agonist M1_M3_M5 M1/M3/M5 Receptor Agonist->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular_Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled muscarinic receptor signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents, particularly those targeting muscarinic receptors. While direct SAR studies on this specific chemical series are limited, a comparative analysis of related structures provides a strong foundation for rational drug design. The key takeaways from this guide are the critical importance of the pyrrolidine nitrogen for receptor interaction, the likely influence of stereochemistry on potency and selectivity, and the role of the morpholine moiety in fine-tuning physicochemical properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to validate the SAR hypotheses presented here. This should include the exploration of different stereoisomers and a variety of substituents on both the pyrrolidine and morpholine rings. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of compounds.

References

The Morpholine vs. Piperidine Moiety: A Comparative Bioassay Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of heterocyclic scaffolds is a pivotal decision that profoundly influences the pharmacological profile of a drug candidate. Among the most utilized saturated heterocycles are morpholine and piperidine. While structurally similar, the substitution of a methylene group in piperidine with an oxygen atom in morpholine introduces significant alterations to their physicochemical properties and, consequently, their biological activity. This guide provides an in-depth comparison of the bioactivity of molecules containing a 4-(pyrrolidin-2-ylmethyl)morpholine scaffold versus their piperidine analogs, leveraging available experimental data from analogous systems to inform rational drug design.

Chemical Structures of Interest

To establish a clear framework for this comparison, let's first visualize the core structures of this compound and its corresponding piperidine analog.

Figure 1: Chemical structures of the compounds of interest.

Case Study: Comparative Cytotoxicity of Morpholine and Piperidine-Substituted Quinoxalines

A study on 2-(benzimidazol-2-yl)-3-arylquinoxalines provides a compelling case for the differential bioactivity of morpholine and piperidine analogs.[1] In this research, various derivatives bearing either a morpholine or a piperidine moiety were synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines.

The results demonstrated that the nature of the heterocyclic ring significantly influenced the anticancer potency. Specifically, the replacement of an N-substituted piperazine fragment with a piperidine or morpholine fragment led to a notable decrease or complete loss of cytotoxic activity in some instances.[1] However, when comparing the piperidine and morpholine analogs directly, nuanced differences emerged. For example, in one series of compounds, the piperidine-containing regioisomer exhibited a selective cytotoxic effect against lung adenocarcinoma (A549) with an IC50 value of 26.3 µM.[1] Conversely, the introduction of a morpholine fragment in a related analog resulted in decreased activity against most cancer cell lines, with the exception of HuTu 80 and A549 cells.[1]

This data suggests that the piperidine moiety, in this particular scaffold, may be more favorable for achieving potent and selective anticancer activity compared to the morpholine ring. The underlying reasons for this difference are likely multifaceted, stemming from variations in lipophilicity, hydrogen bonding capacity, and overall conformational preferences that affect target binding.

Summary of Comparative Cytotoxicity Data
Compound SeriesHeterocyclic MoietyCancer Cell LineIC50 (µM)
2-(benzimidazol-2-yl)-3-arylquinoxalinesPiperidineA549 (Lung Adenocarcinoma)26.3[1]
2-(benzimidazol-2-yl)-3-arylquinoxalinesMorpholineGenerally decreased activity[1]Not specified

In Silico Bioactivity Prediction of 1-((Pyrrolidin-2-yl)methyl)piperidine

In the absence of experimental data for the direct piperidine analog, in silico methods offer a valuable approach to hypothesize its potential biological targets and pharmacokinetic properties. A computational analysis of 1-(piperidin-2-ylmethyl)piperidine suggests potential inhibitory activity against several targets, including the Sigma-1 Receptor, Acetylcholinesterase, and the Dopamine D2 Receptor.[2]

Furthermore, the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties indicate that this piperidine analog possesses favorable drug-like characteristics, with good predicted oral absorption and no violations of Lipinski's Rule of Five.[2] However, the in silico model also predicts potential inhibition of Cytochrome P450 enzymes CYP2C9 and CYP2D6, suggesting a possible risk of drug-drug interactions that would require experimental validation.[2]

Predicted ADMET Properties of 1-((Pyrrolidin-2-yl)methyl)piperidine
PropertyPredicted ValueImplication
Oral AbsorptionGoodFavorable for oral administration[2]
Lipinski's Rule of Five0 violationsGood drug-likeness[2]
CYP2C9 InhibitionYesPotential for drug-drug interactions[2]
CYP2D6 InhibitionYesPotential for drug-drug interactions[2]

Experimental Protocols

To ensure scientific integrity and reproducibility, it is crucial to detail the methodologies used in the cited bioassays. The following is a representative protocol for a cytotoxicity assay, similar to what would be used to generate the data in the case study.

Protocol: MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound and piperidine analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Workflow Diagram:

G start Start seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with compounds (various concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Figure 2: Workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed the desired cancer cell line into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (both the morpholine and piperidine analogs) in complete cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The choice between a morpholine and a piperidine scaffold in drug design is not trivial and can significantly impact the biological activity of a compound. While direct comparative data for this compound and its piperidine analog is currently lacking, the analysis of analogous systems, such as the quinoxaline derivatives, provides valuable insights. In that specific context, the piperidine moiety appeared to confer more potent and selective anticancer activity.

In silico predictions for the piperidine analog suggest a favorable drug-like profile but also highlight the potential for drug-drug interactions, underscoring the necessity of experimental validation. The provided cytotoxicity assay protocol offers a standardized method for researchers to conduct their own comparative studies.

Ultimately, the optimal choice between these two privileged scaffolds will be target-dependent and will require empirical determination through rigorous bioassay screening. This guide serves as a foundational resource, grounded in available scientific evidence, to aid researchers in making more informed decisions in the early stages of drug discovery.

References

A Guide to the Stereoselective Biological Activity of 4-(Pyrrolidin-2-ylmethyl)morpholine Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the spatial arrangement of atoms within a molecule is a critical determinant of its pharmacological profile. The subtle, yet profound, differences between stereoisomers can dictate not only the potency of a drug candidate but also its selectivity, metabolic stability, and toxicological footprint. This guide delves into the pivotal role of stereochemistry in the biological activity of molecules containing the 4-(pyrrolidin-2-ylmethyl)morpholine scaffold. While specific comparative data for the stereoisomers of this compound itself is not extensively available in public literature, this guide will provide a comprehensive comparison of structurally related compounds, offering valuable insights for researchers, scientists, and drug development professionals. By examining the differential activities of stereoisomers of analogous pyrrolidine and morpholine-containing compounds, we can extrapolate the guiding principles that likely govern the pharmacology of this chemical class.

The Significance of Chirality in Pyrrolidine and Morpholine-Containing Scaffolds

The pyrrolidine ring, a five-membered nitrogen heterocycle, and the morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen, are prevalent motifs in a vast array of biologically active compounds.[1][2] Their utility in medicinal chemistry stems from their ability to introduce desirable physicochemical properties, such as improved aqueous solubility and metabolic stability, and to serve as versatile scaffolds for exploring chemical space in three dimensions.[3][4] The non-planar nature of these rings and the presence of one or more stereogenic centers give rise to multiple stereoisomers, each with a unique three-dimensional shape that can dramatically influence its interaction with chiral biological macromolecules like receptors and enzymes.[1][5]

The differential biological activity of stereoisomers is a well-established principle in pharmacology. For instance, studies on chiral fomocaine alkylmorpholine derivatives have demonstrated that enantiomers can exhibit notable differences in their pharmacokinetic properties and toxicity, even when their primary anesthetic activity is similar.[6] This underscores the necessity of synthesizing and evaluating each stereoisomer of a chiral drug candidate independently to identify the eutomer (the more active isomer) and to characterize the complete pharmacological profile of the racemate.

Stereoselective Synthesis: A Cornerstone of Modern Drug Development

The synthesis of enantiomerically pure compounds is a fundamental challenge and a critical step in drug development. Several strategies have been developed for the stereoselective synthesis of pyrrolidine and morpholine derivatives. Chiral pool synthesis, which utilizes readily available, enantiomerically pure starting materials such as the amino acid L-proline, is a common approach for accessing chiral pyrrolidine-containing molecules.[7][8] Asymmetric catalysis, employing chiral catalysts to induce stereoselectivity in a reaction, offers another powerful method for the synthesis of specific stereoisomers.

The following diagram illustrates a generalized workflow for the stereoselective synthesis and subsequent evaluation of chiral compounds, emphasizing the importance of separating and individually testing each stereoisomer.

G cluster_0 Synthesis & Purification cluster_1 Stereoisomer Characterization cluster_2 Comparative Analysis Racemic Synthesis Racemic Synthesis Chiral Resolution Chiral Resolution Racemic Synthesis->Chiral Resolution e.g., Chiral HPLC Stereoisomer A Stereoisomer A Chiral Resolution->Stereoisomer A Stereoisomer B Stereoisomer B Chiral Resolution->Stereoisomer B Asymmetric Synthesis Asymmetric Synthesis Purification Purification Asymmetric Synthesis->Purification e.g., Crystallization Purification->Stereoisomer A Purification->Stereoisomer B Biological Evaluation Biological Evaluation Stereoisomer A->Biological Evaluation Stereoisomer B->Biological Evaluation Pharmacodynamics (PD) Pharmacodynamics (PD) Biological Evaluation->Pharmacodynamics (PD) Pharmacokinetics (PK) Pharmacokinetics (PK) Biological Evaluation->Pharmacokinetics (PK) Data Analysis Data Analysis Pharmacodynamics (PD)->Data Analysis Pharmacokinetics (PK)->Data Analysis Lead Candidate Selection Lead Candidate Selection Data Analysis->Lead Candidate Selection

Caption: A generalized workflow for the synthesis, separation, and evaluation of stereoisomers.

Comparative Biological Activities of Structurally Related Stereoisomers

To illustrate the profound impact of stereochemistry, we will examine the biological activities of stereoisomers from structurally related compounds containing pyrrolidine and morpholine moieties.

Case Study 1: Chiral Fomocaine Alkylmorpholine Derivatives

A study on two new chiral fomocaine alkylmorpholine derivatives, designated OW3 and OW13, revealed significant differences between their enantiomers in terms of their interaction with cytochrome P450 (CYP) enzymes and their acute toxicity.[6]

CompoundStereoisomerInhibition of CYP-mediated reactionsAcute Toxicity (LD50)Local Anesthetic Capacity
OW3 (-)-enantiomerLess effective inhibitorLower toxicityNo clear dissimilarities
(+)-enantiomerMore effective inhibitorHigher toxicityNo clear dissimilarities
OW13 (-)-enantiomerMore effective inhibitorHigher toxicityNo clear dissimilarities
(+)-enantiomerLess effective inhibitorLower toxicityNo clear dissimilarities

Data summarized from Lupp et al., 2006.[6]

These findings are crucial as they demonstrate that even when the desired pharmacological effect (local anesthesia) is not stereoselective, the safety profile and drug-drug interaction potential can be significantly influenced by the stereochemistry of the molecule.[6]

Case Study 2: Diastereomeric and Enantiomeric Isomers of a Fentanyl Analogue

In a study of the four stereoisomers of a cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, a complex molecule with structural similarities to fentanyl, dramatic differences in receptor binding and in vivo potency were observed.[9]

Isomerµ-Opioid Receptor Affinity ([³H]DAMGO)In Vivo Analgesic Potency (vs. Morphine)
1a High~20,000 - 50,000x
1b HighSignificantly less potent than 1a
1c HighSignificantly less potent than 1a
1d LowWeak µ antagonist

Data summarized from Zimmerman et al., 1995.[9]

This example highlights the exquisite stereoselectivity of opioid receptors, where subtle changes in the spatial arrangement of functional groups lead to orders of magnitude differences in binding affinity and functional activity.[9] Isomer 1a was identified as one of the most potent opiates known, while isomer 1d acted as a weak antagonist, a complete reversal of functional effect.[9]

Experimental Protocols

To facilitate the replication and extension of such studies, detailed experimental protocols are essential.

Receptor Binding Assay (General Protocol)

This protocol describes a general method for assessing the binding affinity of test compounds to a specific receptor using a radioligand binding assay.

  • Membrane Preparation:

    • Homogenize tissue known to express the target receptor (e.g., rat brain cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of membrane protein, a specific radioligand (e.g., [³H]DAMGO for µ-opioid receptors), and varying concentrations of the test compound.

    • For determining non-specific binding, include wells with an excess of a known, unlabeled ligand.

    • Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

G Membrane Preparation Membrane Preparation Incubation Incubation Membrane Preparation->Incubation Filtration Filtration Incubation->Filtration Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (IC50/Ki) Data Analysis (IC50/Ki) Scintillation Counting->Data Analysis (IC50/Ki)

Caption: Workflow for a competitive radioligand binding assay.

Conclusion: The Imperative of Stereochemical Characterization

The evidence from structurally related compounds strongly suggests that the different stereoisomers of this compound are likely to exhibit distinct biological profiles. It is plausible that they will differ in their binding affinities for various receptors and enzymes, their functional activities (agonist, antagonist, or modulator), and their pharmacokinetic and toxicological properties. Therefore, for any research or drug development program involving this scaffold, the individual synthesis and evaluation of each stereoisomer is not merely a recommendation but a scientific necessity. A thorough characterization of all stereoisomers will de-risk the development process, optimize the therapeutic potential, and ultimately lead to safer and more effective medicines. The principles and experimental approaches outlined in this guide provide a robust framework for undertaking such a critical investigation.

References

A Comparative Guide to the Synthetic Routes of 4-(Pyrrolidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidin-2-ylmethyl)morpholine is a chiral saturated heterocyclic compound incorporating both a pyrrolidine and a morpholine moiety. This structural motif is of significant interest in drug discovery, as the pyrrolidine ring is a common feature in numerous biologically active natural products and pharmaceuticals, while the morpholine group can enhance aqueous solubility and metabolic stability. The stereochemistry at the 2-position of the pyrrolidine ring is often crucial for biological activity, with the (S)-enantiomer being the most frequently utilized isomer in pharmaceutical development. Consequently, efficient and stereoselective synthetic routes to this compound are highly sought after.

This guide will compare three primary synthetic approaches to this compound:

  • Reductive Amination of a Proline-Derived Aldehyde: A convergent approach that forms the key C-N bond between the pyrrolidine and morpholine fragments in a single step.

  • Nucleophilic Substitution (Alkylation) of Morpholine: A straightforward method involving the alkylation of morpholine with an electrophilic pyrrolidine derivative.

  • Multi-step Synthesis from Prolinol: A linear synthesis commencing from a readily available chiral precursor, (S)-prolinol.

Each route will be evaluated based on factors such as overall yield, number of synthetic steps, availability and cost of starting materials, and operational simplicity.

Route 1: Reductive Amination

This strategy hinges on the reductive amination between a proline-derived aldehyde and morpholine. A common precursor for this is N-protected (S)-prolinal. The tert-butyloxycarbonyl (Boc) group is a suitable protecting group for this purpose due to its stability under the reaction conditions and its facile removal.

Causality of Experimental Choices

The choice of a reducing agent is critical in reductive amination. Sodium triacetoxyborohydride [NaBH(OAc)₃] is often preferred due to its mildness and high chemoselectivity for iminium ions over carbonyls, which minimizes side reactions such as the reduction of the starting aldehyde. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) which effectively solubilizes the reactants and intermediates.

G cluster_0 Route 1: Reductive Amination N-Boc-(S)-prolinal N-Boc-(S)-prolinal Morpholine Morpholine Imnium_Intermediate Iminium Intermediate Protected_Product_1 N-Boc-4-((S)-pyrrolidin-2-ylmethyl)morpholine Final_Product_1 4-((S)-Pyrrolidin-2-ylmethyl)morpholine

Synthetic Pathway for Route 1.

Experimental Protocol: Reductive Amination

Step 1: Synthesis of tert-butyl (S)-2-(morpholinomethyl)pyrrolidine-1-carboxylate

To a solution of tert-butyl (S)-2-formylpyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M) is added morpholine (1.2 eq). The mixture is stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature for 12-16 hours. Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Deprotection to yield 4-((S)-Pyrrolidin-2-ylmethyl)morpholine

The purified tert-butyl (S)-2-(morpholinomethyl)pyrrolidine-1-carboxylate (1.0 eq) is dissolved in DCM (0.1 M). Trifluoroacetic acid (TFA, 10 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours. After complete deprotection (monitored by TLC), the solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a minimal amount of DCM and neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the final product.

Route 2: Alkylation of Morpholine

This approach involves the direct formation of the C-N bond through a nucleophilic substitution reaction. Morpholine, acting as the nucleophile, displaces a leaving group on the methyl side chain of a suitably protected pyrrolidine derivative. A common electrophile for this purpose is (S)-1-Boc-2-(chloromethyl)pyrrolidine.

Causality of Experimental Choices

The choice of a base is important to neutralize the acid generated during the reaction and to deprotonate the morpholine, increasing its nucleophilicity. A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to avoid competing with the morpholine nucleophile. The reaction is often heated to accelerate the rate of the S(_N)2 reaction. Acetonitrile is a good solvent choice as it is polar aprotic and can facilitate the substitution reaction.

G cluster_1 Route 2: Alkylation Starting_Material_2 (S)-1-Boc-2-(chloromethyl)pyrrolidine Morpholine_2 Morpholine Protected_Product_2 N-Boc-4-((S)-pyrrolidin-2-ylmethyl)morpholine Final_Product_2 4-((S)-Pyrrolidin-2-ylmethyl)morpholine

Synthetic Pathway for Route 2.

Experimental Protocol: Alkylation

Step 1: Synthesis of tert-butyl (S)-2-((morpholinomethyl)pyrrolidine-1-carboxylate)

A mixture of (S)-1-Boc-2-(chloromethyl)pyrrolidine (1.0 eq), morpholine (1.5 eq), and potassium carbonate (2.0 eq) in acetonitrile (0.2 M) is heated at reflux for 12-24 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Step 2: Deprotection to yield 4-((S)-Pyrrolidin-2-ylmethyl)morpholine

The protected product is dissolved in a solution of 4 M HCl in 1,4-dioxane (excess) and stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the hydrochloride salt of the product. The free base can be obtained by neutralizing with a suitable base as described in Route 1.

Route 3: Multi-step Synthesis from (S)-Prolinol

This linear synthesis commences with the readily available and relatively inexpensive chiral building block, (S)-prolinol. The synthesis involves protection of the pyrrolidine nitrogen, activation of the primary alcohol, nucleophilic substitution with morpholine, and final deprotection. The trityl (Tr) group is often used for N-protection in this sequence as it can be removed under acidic conditions that are compatible with the final product.

Causality of Experimental Choices

The choice of the N-protecting group is crucial. The trityl group is advantageous due to its bulk, which can direct subsequent reactions, and its lability under mildly acidic conditions. Activation of the primary alcohol as a mesylate or tosylate creates a good leaving group for the subsequent nucleophilic substitution by morpholine. The final deprotection with a mild acid like formic acid or dilute HCl allows for the selective removal of the trityl group without affecting the rest of the molecule.[1]

G cluster_2 Route 3: From (S)-Prolinol Prolinol (S)-Prolinol N_Trityl_Prolinol (S)-N-Tritylprolinol Mesylate (S)-N-Tritylprolinol Mesylate Protected_Product_3 (S)-4-((1-tritylpyrrolidin-2-yl)methyl)morpholine Final_Product_3 4-((S)-Pyrrolidin-2-ylmethyl)morpholine

Synthetic Pathway for Route 3.

Experimental Protocol: From (S)-Prolinol

Step 1: Synthesis of (S)-1-tritylpyrrolidin-2-yl)methanol

To a solution of (S)-prolinol (1.0 eq) and triethylamine (1.5 eq) in DCM (0.2 M) at 0 °C, trityl chloride (1.1 eq) is added portion-wise. The reaction is stirred at room temperature for 12-16 hours. The reaction is quenched with water, and the layers are separated. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Step 2: Synthesis of ((S)-1-tritylpyrrolidin-2-yl)methyl methanesulfonate

To a solution of (S)-1-tritylpyrrolidin-2-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in DCM (0.2 M) at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 1-2 hours. The reaction is quenched with water, and the layers are separated. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude mesylate is used in the next step without further purification.

Step 3: Synthesis of (S)-4-((1-tritylpyrrolidin-2-yl)methyl)morpholine

A mixture of the crude mesylate from the previous step (1.0 eq), morpholine (3.0 eq), and potassium carbonate (3.0 eq) in acetonitrile (0.2 M) is heated at reflux for 12-24 hours. The reaction is cooled, filtered, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Step 4: Deprotection to yield 4-((S)-Pyrrolidin-2-ylmethyl)morpholine

The trityl-protected product is dissolved in 90% aqueous formic acid and stirred at room temperature for 1-2 hours.[1] The formic acid is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether to remove triphenylmethanol. The aqueous layer is then basified with solid potassium carbonate and extracted with DCM. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product.

Comparative Analysis

FeatureRoute 1: Reductive AminationRoute 2: AlkylationRoute 3: From (S)-Prolinol
Number of Steps 224
Starting Materials N-Boc-(S)-prolinal, Morpholine(S)-1-Boc-2-(chloromethyl)pyrrolidine, Morpholine(S)-Prolinol, Trityl chloride, MsCl, Morpholine
Reagent Availability N-Boc-(S)-prolinal may require synthesis from N-Boc-proline.(S)-1-Boc-2-(chloromethyl)pyrrolidine is commercially available.(S)-Prolinol and other reagents are readily available.
Overall Yield Moderate to GoodGoodModerate
Key Advantages Convergent, fewer steps from advanced intermediate.Utilizes a commercially available key intermediate.Starts from an inexpensive chiral pool material.
Key Disadvantages The aldehyde starting material can be prone to racemization.The alkylating agent can be lachrymatory.Longer synthetic sequence.
Stereocontrol Good, if the starting aldehyde is enantiopure.Excellent, as the chiral center is pre-formed and unaffected.Excellent, as the synthesis starts from an enantiopure material.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.

  • Route 1 (Reductive Amination) is an attractive option due to its convergency. However, the stability and enantiopurity of the N-Boc-prolinal starting material are critical considerations.

  • Route 2 (Alkylation) offers a reliable and straightforward approach, particularly for smaller-scale syntheses where the commercially available (S)-1-Boc-2-(chloromethyl)pyrrolidine can be utilized. This route generally provides good yields and excellent stereocontrol.

  • Route 3 (From Prolinol) is a cost-effective option for large-scale synthesis, as it begins with the inexpensive (S)-prolinol. While it involves more steps, the reagents are common and the procedures are robust, making it a viable industrial route.

Ultimately, the selection of the synthetic strategy should be made after careful consideration of the specific requirements of the research or development project. This guide provides the necessary foundational information to make an informed decision.

References

A Researcher's Guide to Evaluating the In Vitro ADME Properties of 4-(Pyrrolidin-2-ylmethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for the 4-(Pyrrolidin-2-ylmethyl)morpholine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The this compound core represents a thoughtful hybridization of two well-regarded heterocycles: morpholine and pyrrolidine. The morpholine ring is frequently incorporated into drug candidates to enhance their pharmacokinetic profile, often improving aqueous solubility and metabolic stability.[1][2] Its oxygen atom can act as a hydrogen bond acceptor, aiding in target engagement, while the saturated nature of the ring can provide a three-dimensional structure that is beneficial for potency and selectivity.[3]

The pyrrolidine moiety, a five-membered saturated heterocycle, is also a common feature in a multitude of biologically active compounds.[4] The pyrrolidine ring's non-planar, puckered conformation allows for a precise spatial arrangement of substituents, which can be critical for optimizing interactions with biological targets.[5]

The combination of these two scaffolds in the this compound framework presents a compelling starting point for the development of novel therapeutics. However, the promising biological activity of any new chemical entity must be balanced with a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile to ensure it can reach its target in sufficient concentration and for an appropriate duration without causing undue toxicity. This guide provides a comprehensive overview of the essential in vitro ADME assays that should be performed on a series of this compound derivatives to assess their drug-like properties and guide further optimization.

Metabolic Stability: Predicting In Vivo Clearance

One of the primary determinants of a drug's half-life and oral bioavailability is its susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[6] An in vitro metabolic stability assay provides an early assessment of a compound's metabolic fate, allowing for the ranking of derivatives and the identification of metabolic liabilities.[7] The morpholine ring is generally considered to be relatively metabolically stable, though it is not inert.[8] The pyrrolidine ring's metabolic fate can be more varied.[9] Therefore, understanding the metabolic stability of this combined scaffold is crucial.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol details a common method for assessing metabolic stability using pooled human liver microsomes (HLMs), which are rich in CYP enzymes.[10][11]

A. Materials and Reagents:

  • Test compounds (this compound derivatives)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

B. Step-by-Step Procedure:

  • Preparation: Thaw the HLMs and NADPH regenerating system on ice. Prepare a working solution of HLMs in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL in the incubation).[12]

  • Compound Incubation: In a 96-well plate, add the test compounds and positive controls to the HLM solution. Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[12] This provides the necessary cofactor for CYP enzyme activity.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.

  • Sample Processing: Once all time points are collected, centrifuge the 96-well plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

C. Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the resulting line provides the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

  • t½ = 0.693 / k

  • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Visualizing the Workflow

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Thaw HLMs and NADPH System prep2 Prepare HLM Working Solution in Buffer prep1->prep2 inc1 Add Test Compounds to HLM Solution prep2->inc1 inc2 Pre-incubate at 37°C inc1->inc2 inc3 Initiate Reaction with NADPH System inc2->inc3 samp1 Collect Aliquots at Time Points (0-60 min) inc3->samp1 samp2 Quench with Cold Acetonitrile + IS samp1->samp2 an1 Centrifuge to Pellet Protein samp2->an1 an2 Analyze Supernatant by LC-MS/MS an1->an2 an2->an2 an3 Calculate t½ and CLint an2->an3

Caption: Workflow for the in vitro liver microsomal stability assay.

Interpreting Metabolic Stability Data

The following table provides a hypothetical comparison to illustrate how data for new this compound derivatives might be presented and interpreted.

Compoundt½ (min)CLint (µL/min/mg protein)Predicted In Vivo Clearance
Derivative A > 60< 10Low
Derivative B 2527.7Moderate
Derivative C 886.6High
Verapamil 5138.6High
Warfarin > 60< 5Low
  • Low Clearance: Generally desirable, suggesting a longer half-life in the body.

  • High Clearance: May indicate rapid elimination, potentially leading to poor oral bioavailability and a short duration of action.

Permeability: Assessing Oral Absorption Potential

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.[13][14] Caco-2 cells, when grown as a monolayer, differentiate into enterocyte-like cells that form tight junctions and express key efflux transporters, such as P-glycoprotein (P-gp), providing a robust model of the intestinal barrier.[15][16]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

This protocol allows for the determination of both passive permeability and active efflux.[17][18]

A. Materials and Reagents:

  • Caco-2 cells

  • 24-well Transwell plates (with permeable supports)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Test compounds

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a P-gp substrate)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

B. Step-by-Step Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the permeable supports of the Transwell plates and culture for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Prior to the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Additionally, perform a Lucifer yellow permeability test; low permeability of this fluorescent marker confirms the presence of intact tight junctions.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the test and control compounds (dissolved in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 60 and 120 minutes), take samples from the basolateral chamber and replenish with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the same procedure as above but add the compounds to the basolateral chamber and sample from the apical chamber. This measures the rate of efflux.

  • Sample Analysis: Quantify the concentration of the compounds in all samples using LC-MS/MS.

C. Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions using the following equation:

  • Papp (cm/s) = (dQ/dt) / (A * C0)

    • dQ/dt = rate of appearance of the compound in the receiver chamber

    • A = surface area of the permeable support

    • C0 = initial concentration of the compound in the donor chamber

The efflux ratio (ER) is then calculated:

  • ER = Papp (B to A) / Papp (A to B)

Visualizing the Workflow

Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_integrity Monolayer Integrity Check cluster_assay Bidirectional Permeability Assay cluster_analysis Analysis culture1 Seed Caco-2 Cells on Transwell Inserts culture2 Culture for 21 Days to Form Monolayer culture1->culture2 integrity1 Measure TEER culture2->integrity1 integrity2 Lucifer Yellow Assay integrity1->integrity2 assay1 Add Compound to Apical (A) or Basolateral (B) integrity2->assay1 assay2 Incubate at 37°C assay1->assay2 assay3 Sample from Receiver Chamber at Time Points assay2->assay3 analysis1 Quantify Compound by LC-MS/MS assay3->analysis1 analysis2 Calculate Papp (A>B) and Papp (B>A) analysis1->analysis2 analysis3 Determine Efflux Ratio (ER) analysis2->analysis3

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Interpreting Permeability Data
CompoundPapp (A to B) (10⁻⁶ cm/s)Papp (B to A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Derivative X 0.81.01.25Low
Derivative Y 12.513.01.04High
Derivative Z 2.58.03.2Moderate (P-gp Substrate)
Atenolol < 1.0< 1.0~1Low
Propranolol > 10.0> 10.0~1High
Digoxin < 2.0> 6.0> 3Low (P-gp Substrate)
  • High Papp (A to B) (>10 x 10⁻⁶ cm/s): Suggests good passive permeability and high potential for oral absorption.

  • Low Papp (A to B) (<1 x 10⁻⁶ cm/s): Indicates poor permeability and likely low oral absorption.

  • Efflux Ratio (>2): An ER greater than 2 is a strong indicator that the compound is a substrate of an efflux transporter like P-gp, which actively pumps the compound back into the intestinal lumen, reducing net absorption.

Plasma Protein Binding: Understanding Drug Distribution and Efficacy

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin for acidic and neutral drugs, and α1-acid glycoprotein for basic drugs.[19] Only the unbound (free) fraction of the drug is available to distribute into tissues, interact with its target, and be cleared from the body.[20] Therefore, determining the extent of plasma protein binding (PPB) is critical for interpreting pharmacokinetic and pharmacodynamic data.[21] Equilibrium dialysis is considered the gold standard for measuring PPB.[1][22]

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

This method physically separates the free drug from the protein-bound drug using a semipermeable membrane.[23][24]

A. Materials and Reagents:

  • 96-well equilibrium dialysis apparatus (e.g., HTDialysis or Thermo Scientific RED device)

  • Semipermeable dialysis membranes (e.g., 12-14 kDa MWCO)

  • Plasma from relevant species (e.g., human, rat, mouse)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds

  • Control compounds (e.g., warfarin for high binding, atenolol for low binding)

  • Acetonitrile

  • LC-MS/MS system

B. Step-by-Step Procedure:

  • Device Assembly: Assemble the 96-well dialysis unit with the dialysis membranes, creating two chambers per well.

  • Sample Preparation: Spike the test and control compounds into plasma at a defined concentration (e.g., 1 µM).

  • Loading the Device: Add the compound-spiked plasma to one chamber (the plasma chamber) and an equal volume of PBS to the other chamber (the buffer chamber).[22]

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours, or until equilibrium is reached. During this time, the unbound compound will diffuse across the membrane into the buffer chamber until its concentration is equal on both sides.

  • Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, add an equal volume of blank PBS to the plasma samples and an equal volume of blank plasma to the buffer samples. This ensures that both sets of samples have the same final matrix composition.

  • Sample Analysis: Precipitate the proteins with acetonitrile and analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations.

C. Data Analysis: The fraction unbound (fu) and percent bound are calculated as follows:

  • fu = C_buffer / C_plasma

    • C_buffer = Concentration in the buffer chamber at equilibrium (unbound concentration)

    • C_plasma = Concentration in the plasma chamber at equilibrium (total concentration)

  • Percent Bound = (1 - fu) * 100

Visualizing the Workflow

PPB_Workflow cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_sampling Sampling cluster_analysis Analysis prep1 Assemble Dialysis Device prep2 Spike Compound into Plasma prep1->prep2 dial1 Load Plasma and Buffer into Chambers prep2->dial1 dial2 Incubate at 37°C until Equilibrium dial1->dial2 samp1 Collect Aliquots from Plasma & Buffer Chambers dial2->samp1 samp2 Matrix Match Samples samp1->samp2 an1 Protein Precipitation samp2->an1 an2 Analyze by LC-MS/MS an1->an2 an3 Calculate Fraction Unbound (fu) an2->an3

Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.

Interpreting Plasma Protein Binding Data
CompoundFraction Unbound (fu)Percent Bound (%)Potential Implications
Derivative M 0.2575Moderate binding
Derivative N 0.00899.2High binding; small changes in binding can significantly alter free drug levels.
Derivative O 0.5545Low binding; large free fraction available for distribution and clearance.
Warfarin < 0.01> 99Very high binding; susceptible to drug-drug interactions.
Atenolol > 0.80< 20Very low binding.
  • High Binding (>99%): A very small fraction of the drug is free. This can lead to a longer half-life but also increases the risk of drug-drug interactions, where one drug displaces another from plasma proteins, leading to a sudden increase in the free concentration of the displaced drug.

  • Low Binding (<90%): A larger fraction of the drug is free to exert its pharmacological effect and be cleared. These compounds are less susceptible to protein binding-related drug interactions.

Conclusion: Synthesizing the Data for a Holistic ADME Profile

The in vitro ADME assays described in this guide—metabolic stability, permeability, and plasma protein binding—form the cornerstone of early drug discovery. For a novel series of compounds like the this compound derivatives, a systematic evaluation of these properties is not merely a box-ticking exercise; it is a critical component of the iterative design-make-test-analyze cycle.

By objectively comparing the performance of different derivatives in these assays, researchers can build a comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR). This allows for the selection of lead candidates with a balanced profile of potency, selectivity, and drug-like properties, ultimately increasing the probability of success in later, more complex in vivo studies and clinical development. The protocols and interpretive guidance provided herein offer a robust framework for any research team embarking on the characterization of this or any other novel chemical series.

References

A Comparative Guide to the Basicity of Morpholine and Pyrrolidine Nitrogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of heterocyclic chemistry, morpholine and pyrrolidine represent two ubiquitous scaffolds, each holding a significant position in the realms of medicinal chemistry, organic synthesis, and materials science.[1][2] Morpholine, a six-membered heterocycle containing both nitrogen and oxygen, is often incorporated into drug candidates to fine-tune their physicochemical properties.[3][4][5] Pyrrolidine, its five-membered carbocyclic analogue, is a fundamental component of numerous natural products, pharmaceuticals, and is a cornerstone of organocatalysis.[6][7]

While structurally similar as cyclic secondary amines, the basicity of their respective nitrogen atoms differs profoundly. This guide provides an in-depth comparison of the basicity of morpholine and pyrrolidine, exploring the underlying electronic principles, presenting quantitative experimental data, detailing a protocol for its determination, and discussing the practical implications of this difference in scientific research and development.

Structural and Electronic Overview

At first glance, both molecules feature a secondary amine nitrogen within a saturated ring system. However, the introduction of an oxygen atom into the morpholine ring at the 4-position relative to the nitrogen creates a critical electronic distinction.

Structures cluster_pyrrolidine Pyrrolidine cluster_morpholine Morpholine p1 p4 p1->p4 p2 N p2->p1 p3 H p2->p3 p5 p4->p5 p6 p5->p6 p6->p2 m1 m6 m1->m6 m2 N m2->m1 m3 H m2->m3 m4 m5 O m7 m5->m7 m6->m5 m7->m2

Caption: Chemical structures of Pyrrolidine and Morpholine.

Quantitative Comparison of Basicity

The basicity of an amine is most accurately expressed by the acid dissociation constant (pKa) of its conjugate acid (BH⁺). A higher pKa value for the conjugate acid corresponds to a stronger base, indicating that the lone pair of electrons on the nitrogen is more readily available to accept a proton.

CompoundConjugate AcidpKa ValueRelative Basicity
Pyrrolidine Pyrrolidinium ion~11.3Strong Base
Morpholine Morpholinium ion~8.4Weak Base

pKa values are approximate and can vary slightly with experimental conditions.

The experimental data clearly show that pyrrolidine is a significantly stronger base than morpholine by nearly three orders of magnitude.

The Decisive Factor: The Inductive Effect

The substantial difference in basicity is almost entirely attributable to the inductive effect of the oxygen atom in the morpholine ring.[8]

  • Pyrrolidine: As a simple dialkyl amine, the nitrogen atom in pyrrolidine is flanked by electron-donating alkyl groups. This enhances the electron density on the nitrogen, making its lone pair highly available for protonation. Its basicity is therefore high, comparable to other saturated cyclic amines like piperidine (pKa ≈ 11.2).[9][10]

  • Morpholine: Oxygen is a highly electronegative atom. It exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma (σ) bonds of the ring.[9][11][12] This effect pulls electron density away from the carbon atoms and, consequently, from the nitrogen atom. This withdrawal of electron density makes the nitrogen's lone pair less available and less nucleophilic, thereby reducing its ability to accept a proton.[11][12] As a result, morpholine is a much weaker base.[9]

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a robust and widely used method for the precise determination of pKa values.[13][14][15] The procedure involves monitoring the pH of a solution of the amine as a strong acid is incrementally added. The pKa is the pH at the half-equivalence point, where 50% of the amine has been protonated.

Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 buffers) PrepAmine Prepare 0.1 M Amine Solution (Pyrrolidine or Morpholine) PrepAcid Prepare & Standardize 0.1 M HCl Titrant PrepSalt Prepare 0.15 M KCl (for Ionic Strength) Setup Combine Amine Solution and KCl in Beaker PrepSalt->Setup Immerse Immerse Calibrated pH Electrode Setup->Immerse Titrate Add HCl Titrant in Small Increments Immerse->Titrate Record Record pH After Each Addition Titrate->Record Plot Plot pH (y-axis) vs. Volume of HCl (x-axis) Record->Plot FindEP Identify Equivalence Point (Steepest Inflection) Plot->FindEP Calc_pKa Determine pKa (pH at 1/2 Equivalence Volume) FindEP->Calc_pKa

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology
  • Apparatus and Reagent Preparation:

    • Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[15]

    • Prepare a standardized 0.1 M solution of the titrant (hydrochloric acid, HCl).

    • Prepare a 0.1 M solution of the amine to be analyzed (morpholine or pyrrolidine).

    • Prepare a 0.15 M solution of potassium chloride (KCl) to maintain a constant ionic strength throughout the titration.[15]

  • Titration Procedure:

    • In a reaction vessel equipped with a magnetic stirrer, combine a known volume (e.g., 20 mL) of the 0.1 M amine solution with an equal volume of the 0.15 M KCl solution.

    • Immerse the calibrated pH electrode into the solution.

    • Fill a burette with the standardized 0.1 M HCl solution.

    • Begin the titration by adding the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[16]

    • Continue this process until the pH drops significantly and then levels off, indicating that the equivalence point has been passed.

    • Perform the titration in triplicate to ensure reproducibility.[15]

  • Data Analysis and pKa Calculation:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Identify the equivalence point, which is the point of steepest inflection on the curve. This can be determined more accurately by plotting the first derivative of the curve (ΔpH/ΔV vs. V).

    • The volume of titrant at the half-equivalence point is exactly half the volume required to reach the equivalence point.

    • The pKa of the conjugate acid is equal to the pH of the solution at this half-equivalence point.

Implications in Drug Development and Organic Synthesis

The difference in basicity between these two heterocycles is not merely an academic curiosity; it is a critical parameter that medicinal chemists and process chemists strategically manipulate.

  • Drug Design and Pharmacokinetics: A compound's pKa dictates its ionization state at physiological pH (approximately 7.4), which in turn governs its solubility, permeability, and target engagement.

    • Morpholine (pKa ≈ 8.4): Its weaker basicity means that at pH 7.4, a substantial portion of morpholine-containing molecules will exist in their neutral, lipophilic form. This property is often exploited to enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[4] Its inclusion can improve metabolic stability and overall pharmacokinetic profiles, making it a "privileged structure" in drug design.[1][3][17]

    • Pyrrolidine (pKa ≈ 11.3): Its strong basicity ensures that it is almost completely protonated and positively charged at physiological pH. This can be advantageous for forming strong ionic bonds with acidic residues in a biological target or for enhancing aqueous solubility. However, very high basicity can sometimes be associated with promiscuous binding to off-targets (e.g., phospholipids) or lead to poor oral absorption.[6]

  • Organic Synthesis: The basicity and nucleophilicity of these amines define their roles as reagents and catalysts.

    • Pyrrolidine: It is a classic nucleophilic catalyst used to form enamines from ketones and aldehydes, most notably in the Stork enamine alkylation.[2] Its strong basicity also makes it a useful acid scavenger.

    • Morpholine: It is often employed as a milder, non-nucleophilic base in reactions where stronger bases like pyrrolidine or triethylamine could cause undesired side reactions, such as deprotonation or polymerization.

Conclusion

Pyrrolidine is a significantly stronger base than morpholine, a fundamental difference dictated by the powerful electron-withdrawing inductive effect of the oxygen atom within the morpholine ring. This electronic disparity reduces the availability of the nitrogen's lone pair for protonation in morpholine. This guide has quantified this difference through pKa values, provided a standard experimental protocol for their determination, and highlighted the strategic importance of this property. For scientists in drug discovery and chemical development, a thorough understanding of this principle is essential for the rational design of molecules with tailored physicochemical and pharmacological properties.

References

A Comparative Guide to the Cross-Reactivity Profiling of 4-(Pyrrolidin-2-ylmethyl)morpholine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Double-Edged Sword of a Privileged Scaffold

The 4-(pyrrolidin-2-ylmethyl)morpholine core represents a fascinating confluence of two structural motifs frequently celebrated in medicinal chemistry. Both the morpholine and pyrrolidine rings are considered "privileged scaffolds" due to their prevalence in approved drugs and bioactive molecules.[1][2] The morpholine ring, with its advantageous physicochemical and metabolic properties, is often incorporated to improve pharmacokinetics, while the pyrrolidine ring is a versatile building block found in numerous natural products and synthetic drugs.[2][3]

Our interest lies in a novel investigational compound, CMPD-A , which features this core scaffold. Based on its structural similarity to known kinase inhibitors and CNS-active agents, CMPD-A is being developed as a potential therapeutic. However, the very features that make this scaffold attractive also present a significant challenge: the potential for cross-reactivity, or "off-target" binding.[4] Unintended interactions with other proteins can lead to a range of adverse effects, undermining the therapeutic potential of an otherwise promising compound.

This guide provides a comprehensive framework for the cross-reactivity profiling of this compound-based compounds, using CMPD-A as our central case study. We will objectively compare its hypothetical performance with two alternative compounds, ALT-1 (a close structural analog with a different linker) and ALT-2 (a compound with a different heterocyclic system but a similar pharmacological target). This guide is intended for researchers, scientists, and drug development professionals to illustrate a robust, multi-pronged approach to de-risking novel chemical entities. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present supporting, albeit hypothetical, experimental data to guide decision-making.

The Imperative of Early and Comprehensive Off-Target Profiling

Identifying potential safety liabilities early in the drug discovery process is paramount for selecting viable lead compounds and mitigating late-stage attrition.[5] In vitro safety pharmacology profiling against a broad range of targets associated with adverse drug reactions is a critical first step.[5][6] This proactive approach allows for selectivity-focused structure-activity relationship (SAR) studies to engineer out off-target effects while preserving on-target potency.[5]

Our profiling strategy for CMPD-A and its alternatives is built on three pillars:

  • Broad Kinome Screening: Given that many morpholine-containing compounds are kinase inhibitors, assessing the selectivity of our compounds across the human kinome is a primary objective.[7][8]

  • Focused Safety Pharmacology Panels: Screening against a panel of targets with known safety liabilities, particularly those related to the central nervous system (CNS) and cardiovascular system, is essential.[9][10]

  • In Silico Profiling: Computational methods provide a cost-effective way to predict potential off-target interactions and prioritize experimental testing.[11]

The following sections will detail the methodologies and present a comparative analysis of our three compounds of interest.

Comparative Analysis of On-Target and Off-Target Activities

The following table summarizes the hypothetical inhibitory activities of CMPD-A and the two alternative compounds against their intended target and a panel of representative off-target kinases and G-protein coupled receptors (GPCRs).

CompoundTarget IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Off-Target GPCR 1 Ki (nM)Selectivity Score (Off-Target 1 / Target)
CMPD-A 121,800>10,0002,500150
ALT-1 255008,000>10,00020
ALT-2 880>10,0001,20010

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher IC50 value indicates lower potency. Ki values represent the inhibition constant for receptor binding. A higher Ki value indicates lower binding affinity. The selectivity score is a simple ratio of off-target to on-target activity; a higher score is desirable.

From this hypothetical data, CMPD-A demonstrates a favorable balance of on-target potency and selectivity. While ALT-2 is more potent against the target, its significantly lower selectivity score raises a red flag for potential off-target effects mediated by Off-Target Kinase 1. ALT-1 shows weaker on-target potency and moderate selectivity.

Visualizing Cellular Pathways and Experimental Workflows

To contextualize our findings, it is crucial to understand the signaling pathways in which our target and potential off-targets are involved. The diagram below illustrates a hypothetical signaling cascade where our target kinase plays a key role. Unintended inhibition of Off-Target Kinase 1 could disrupt a parallel pathway, leading to unforeseen cellular consequences.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Off_Target_Kinase_1 Off-Target Kinase 1 Receptor->Off_Target_Kinase_1 Substrate_A Substrate A Target_Kinase->Substrate_A Phosphorylation Substrate_B Substrate B Off_Target_Kinase_1->Substrate_B Phosphorylation Downstream_Effector_A Downstream Effector A Substrate_A->Downstream_Effector_A Downstream_Effector_B Downstream Effector B Substrate_B->Downstream_Effector_B Cellular_Response_A Desired Cellular Response Downstream_Effector_A->Cellular_Response_A Cellular_Response_B Adverse Cellular Response Downstream_Effector_B->Cellular_Response_B CMPD-A CMPD-A CMPD-A->Target_Kinase Inhibits ALT-2 ALT-2 ALT-2->Target_Kinase Inhibits ALT-2->Off_Target_Kinase_1 Inhibits

Hypothetical signaling pathway for the target kinase.

To assess the selectivity of a compound, it is screened against a broad panel of kinases. The following workflow illustrates this process.

G cluster_0 Compound Preparation cluster_1 Assay Plate Preparation cluster_2 Data Acquisition & Analysis Compound_Stock Test Compound (CMPD-A, ALT-1, ALT-2) in DMSO Serial_Dilution Serial Dilution Plate Compound_Stock->Serial_Dilution Assay_Plate 384-well Assay Plate Serial_Dilution->Assay_Plate Compound Transfer Plate_Reader Luminescence Plate Reader Assay_Plate->Plate_Reader Readout Kinase_Panel Kinase Panel (e.g., KINOMEscan) Kinase_Panel->Assay_Plate Substrate Substrate & ATP Substrate->Assay_Plate Data_Analysis Data Analysis (% Inhibition, IC50) Plate_Reader->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Workflow for in vitro kinase panel screening.

Experimental Protocols

The following protocols describe common methods for kinase selectivity profiling and GPCR binding assays.

Protocol 1: In Vitro Kinase Selectivity Profiling (ADP-Glo™ Assay)

This protocol is adapted from established methods for determining kinase inhibition.[12]

Objective: To determine the inhibitory effect of test compounds on the activity of a panel of protein kinases by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase Panel: A selection of purified protein kinases (e.g., from Reaction Biology or a custom panel).[13]

  • Substrates: Specific peptide or protein substrates for each kinase.

  • Test Compounds: CMPD-A, ALT-1, and ALT-2, dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Transfer 1 µL of each compound dilution to the assay plate. Include DMSO-only wells as a negative control (100% activity) and a known broad-spectrum kinase inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix for each kinase in the panel according to the manufacturer's instructions.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value for each compound against each kinase by fitting the data to a dose-response curve.

Protocol 2: GPCR Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for a specific GPCR.

Materials:

  • Cell membranes expressing the GPCR of interest.

  • Radioligand specific for the GPCR (e.g., ³H-labeled).

  • Test Compounds: CMPD-A, ALT-1, and ALT-2, dissolved in DMSO.

  • Assay buffer (e.g., Tris-HCl with appropriate salts).

  • Non-specific binding control (a high concentration of a known, unlabeled ligand).

  • Glass fiber filter mats.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or a dilution of the test compound.

    • The final assay volume is typically 100-200 µL.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter mats in scintillation vials with scintillation fluid.

    • Count the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of specific binding inhibition for each concentration of the test compound.

    • Calculate the IC50 value from the dose-response curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion and Forward Look

This guide has outlined a comprehensive strategy for profiling the cross-reactivity of compounds based on the this compound scaffold. Through a combination of broad-panel in vitro screening and targeted safety pharmacology assays, a detailed picture of a compound's selectivity can be established. Our hypothetical case study of CMPD-A, ALT-1, and ALT-2 demonstrates how comparative data can guide lead optimization efforts, prioritizing candidates with the best balance of on-target potency and a clean off-target profile.

The morpholine and pyrrolidine moieties are undoubtedly valuable tools in the medicinal chemist's arsenal.[1][3] However, their privileged status necessitates a rigorous and early assessment of potential liabilities. By embracing the principles and methodologies outlined in this guide, drug discovery teams can navigate the complexities of cross-reactivity and develop safer, more effective medicines.

References

The Morpholine Moiety: A Privileged Scaffold in Modern Drug Discovery - An Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Morpholine Ring in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in contemporary drug design, recognized for its capacity to enhance the pharmacological profiles of a diverse array of therapeutic agents.[1] Its advantageous physicochemical properties, including metabolic stability and the ability to improve aqueous solubility and bioavailability, have led to its classification as a "privileged structure" in medicinal chemistry.[1] The morpholine ring's unique structural features, such as its optimal basicity (pKa ≈ 8.7) and hydrogen bonding capabilities, allow for favorable interactions with biological targets, often leading to improved potency and pharmacokinetic properties.[2] This guide provides an in-depth, data-driven comparison of the efficacy of prominent drugs containing a morpholine moiety across key therapeutic areas, offering researchers and drug development professionals a comprehensive resource for evaluating their performance against relevant alternatives.

I. Oncology: Targeting EGFR in Non-Small Cell Lung Cancer

The epidermal growth factor receptor (EGFR) is a critical target in the treatment of non-small cell lung cancer (NSCLC).[3] The morpholine-containing drugs Gefitinib (a first-generation EGFR inhibitor) and Osimertinib (a third-generation inhibitor) have revolutionized the management of EGFR-mutated NSCLC.

Mechanism of Action: A Tale of Two Inhibitors

Gefitinib acts as a reversible inhibitor, competing with ATP at the EGFR tyrosine kinase domain's ATP-binding site.[4] In contrast, Osimertinib is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (C797) within the ATP-binding pocket of the EGFR kinase.[5][6] This irreversible binding contributes to its high potency and selectivity for mutant EGFR, including the T790M resistance mutation, which is a common mechanism of acquired resistance to first-generation TKIs like Gefitinib.[5][6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib (Reversible) Gefitinib->EGFR Osimertinib Osimertinib (Irreversible) Osimertinib->EGFR Ribosome_Inhibition cluster_ribosome Bacterial Ribosome Ribosome_50S 50S Subunit Protein Protein Synthesis Ribosome_50S->Protein Ribosome_30S 30S Subunit Ribosome_30S->Ribosome_50S Forms 70S Initiation Complex mRNA mRNA mRNA->Ribosome_30S tRNA tRNA tRNA->Ribosome_50S Linezolid Linezolid Linezolid->Ribosome_50S Prevents formation of 70S initiation complex NET_Inhibition cluster_synapse Synapse Presynaptic Presynaptic Neuron NE Norepinephrine Presynaptic->NE Postsynaptic Postsynaptic Neuron NE->Postsynaptic Binds to receptors NET NET NE->NET Reuptake NET->Presynaptic Reboxetine Reboxetine Reboxetine->NET NK1_Antagonism cluster_brain Brain (Vomiting Center) NK1_Receptor NK1 Receptor Emesis Nausea & Vomiting NK1_Receptor->Emesis Activates Substance_P Substance P Substance_P->NK1_Receptor Binds to Aprepitant Aprepitant Aprepitant->NK1_Receptor

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Pyrrolidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and developers at the forefront of science, our responsibility extends beyond discovery to ensuring the safety of our laboratories and the protection of our environment. The proper management and disposal of chemical waste are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(Pyrrolidin-2-ylmethyl)morpholine, grounded in established safety principles and regulatory standards. While specific data for this compound is limited, its structural components—a pyrrolidine ring and a morpholine moiety—provide a strong basis for assessing its potential hazards and dictating appropriate handling procedures.

The causality behind these protocols is clear: this compound is presumed to share hazards with its parent structures, morpholine and pyrrolidine, which are known to be flammable, corrosive, and toxic.[1][2][3][4] Therefore, we must treat it with the highest degree of caution.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the potential risks is essential. Based on data from analogous compounds, this compound should be considered hazardous.

Inferred Physicochemical and Toxicological Properties:

Hazard ClassInferred Classification & Hazard StatementRationale & Authoritative Source
Flammability Flammable Liquid (Category 3) - H226: Flammable liquid and vapor.Morpholine and Pyrrolidine are both classified as flammable liquids. Vapors may form explosive mixtures with air and can travel to an ignition source.[2][3][5]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Morpholine is classified as harmful if swallowed and toxic in contact with skin.[1][3][4] Pyrrolidine is harmful if swallowed or inhaled.[2]
Skin Corrosion Causes severe skin burns and eye damage (Category 1B) - H314.Both morpholine and pyrrolidine are highly corrosive and can cause severe burns and permanent eye damage upon contact.[1][2][6]
Eye Damage Causes serious eye damage (Category 1).Direct contact can be extremely destructive to eye tissue, potentially leading to blindness.[1][7]
Aquatic Hazard Harmful to aquatic life.Pyrrolidine is known to be harmful to aquatic life.[2][8] Release into the environment must be avoided.

Pre-Disposal: Safe Handling and Storage of Waste

Proper disposal begins with correct handling and segregation of waste from the point of generation.

Personal Protective Equipment (PPE)

A risk assessment mandates the use of comprehensive PPE to prevent any contact.[7]

  • Eye/Face Protection: Wear chemical safety goggles and a full face shield.[1][9]

  • Skin Protection: Use a flame-retardant, anti-static lab coat or a complete chemical-resistant suit.[2][3]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or laminate film). Always inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[3]

  • Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood.[1] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and amines is required.[1][6]

Waste Storage
  • Container: Use only designated, properly labeled, and chemically compatible waste containers. Keep containers tightly closed in a dry, cool, and well-ventilated area.[1][2][10]

  • Segregation: Store waste containers away from incompatible materials, particularly strong oxidizing agents, acids, acid chlorides, and sources of ignition.[1][5][9]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard pictograms (e.g., Flammable, Corrosive, Toxic).

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent injury and environmental contamination.

  • Small Spills (<100 mL):

    • Ensure all non-essential personnel evacuate the area.

    • Remove all sources of ignition.[1][9]

    • Wearing full PPE, contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[7][9] Do not use combustible materials like paper towels without prior neutralization.

    • For amines, you can cautiously neutralize the spill by covering it with sodium bisulfate before absorption.[11]

    • Using only spark-proof tools, carefully collect the absorbed material and place it into a labeled hazardous waste container.[1][5]

    • Clean the spill area with a 5% acetic acid solution, followed by water, collecting all cleaning materials for disposal as hazardous waste.[7]

  • Large Spills (>100 mL):

    • Evacuate the laboratory immediately and alert emergency responders.[9]

    • Isolate the area and prevent entry.

    • If it is safe to do so, remove ignition sources and shut off power to the area.

    • Prevent the spill from entering drains or waterways.[3][9]

Step-by-Step Disposal Procedure

Disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]

The following workflow provides a self-validating system to ensure compliant disposal.

Caption: Disposal decision workflow for this compound.

Procedural Steps:

  • Characterize Waste: Confirm the identity of the waste stream. If mixed with other solvents or reagents, the entire mixture must be treated as hazardous.

  • Segregate and Contain: At the point of generation, transfer the waste into a designated hazardous waste container that is properly sealed and labeled.

  • Neutralization (Expert Use Only): For small quantities in solution, a trained chemist may consider neutralization. This is a hazardous operation that generates heat and should only be performed in a fume hood with appropriate controls. For most laboratory settings, this step should be bypassed.

  • Absorption: Absorb liquid waste with a non-combustible absorbent material like vermiculite or sand.

  • Final Packaging: Place the absorbed material, along with any contaminated consumables (e.g., gloves, wipes), into a heavy-duty, sealable container. Ensure the exterior of the container is clean.

  • Professional Disposal: The final and most critical step is to contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[1][6][8] The preferred method of destruction for this type of organic amine is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like NOx.[8]

Emergency and First Aid

In case of accidental exposure, immediate action is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][7]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][7] Seek immediate medical attention, preferably from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][6] Call a physician or poison control center immediately.[1]

By adhering to these scientifically-grounded procedures, you ensure a self-validating system of safety and compliance, protecting yourself, your colleagues, and the integrity of our shared environment.

References

Safeguarding Your Research: A Practical Guide to Handling 4-(Pyrrolidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

As a novel compound in the landscape of drug development and scientific research, 4-(Pyrrolidin-2-ylmethyl)morpholine presents both unique opportunities and handling challenges. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective handling, grounded in the principles of chemical causality and risk mitigation.

Hazard Assessment: Understanding the Risks

Based on the hazardous properties of pyrrolidine and morpholine, this compound should be treated as a substance that is potentially:

  • Corrosive: Amines as a class, and specifically pyrrolidine and morpholine, are known to cause severe skin burns and eye damage.[2][3][4][5]

  • Toxic: Harmful if swallowed, inhaled, or in contact with skin.[3][4][5][6]

  • Flammable: Many amines, including pyrrolidine and morpholine, are flammable liquids and vapors.[4][5][6]

  • Irritating to the Respiratory System: Inhalation of vapors may cause respiratory irritation.[3][7]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound.[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The following table outlines the recommended PPE for handling this compound, based on general guidance for handling amines and related compounds.[8][9][10][11][12]

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Goggles should be worn at all times to protect from splashes. A face shield provides an additional layer of protection and is crucial when handling larger quantities or when there is a higher risk of splashing.[2][11]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Always inspect gloves for signs of degradation or perforation before use. It is critical to consult the glove manufacturer's compatibility chart for specific breakthrough times. Change gloves immediately if they become contaminated.[10][11][12]
Skin and Body Protection A long-sleeved laboratory coat and, for larger quantities, a chemical-resistant apron. Flame-retardant and antistatic protective clothing is also recommended.A fully buttoned lab coat is the minimum requirement. An apron provides additional protection against splashes. Given the flammability risk associated with similar compounds, flame-retardant clothing is a prudent additional measure.[2]
Respiratory Protection Work in a certified chemical fume hood. A respirator may be necessary in certain situations.All handling of this compound should be conducted in a chemical fume hood to prevent the inhalation of vapors.[10] If exposure limits are exceeded or in poorly ventilated areas, a full-face respirator with appropriate cartridges for organic vapors and amines should be used.[2][11]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Conduct Risk Assessment & Review SDS of Analogs Gather_PPE Gather and Inspect All Necessary PPE Prep->Gather_PPE Work_in_Hood Work Exclusively in a Certified Chemical Fume Hood Gather_PPE->Work_in_Hood Proceed to Handling Don_PPE Don PPE in Correct Sequence Work_in_Hood->Don_PPE Handle_Chem Handle Chemical Away from Ignition Sources Don_PPE->Handle_Chem Doff_PPE Doff PPE and Wash Hands Thoroughly Handle_Chem->Doff_PPE Complete Work Clean_Area Clean and Decontaminate Work Area Doff_PPE->Clean_Area Dispose_Waste Dispose of Waste in Designated Containers Clean_Area->Dispose_Waste

Caption: A streamlined workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Storage: Upon receipt, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[9] The storage area should be designated for flammable liquids.

  • Preparation: Before handling, ensure a safety shower and eyewash station are readily accessible. All work should be conducted within a certified chemical fume hood.[10]

  • Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge, a potential ignition source.[13]

    • Use only non-sparking tools.[13]

    • Avoid breathing vapors and prevent contact with skin and eyes.[7]

    • Do not eat, drink, or smoke in the handling area.[7]

  • Spill Management:

    • Minor Spill: In the event of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[7][14] Place the contaminated material in a sealed, suitable container for hazardous waste disposal. Ventilate the area.

    • Major Spill: Evacuate the area immediately. Alert emergency responders.[14]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be disposed of in a designated hazardous waste container.[10]

  • Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriate hazardous waste containers.[10]

All waste disposal must be carried out in accordance with local, regional, and national regulations.[13]

By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the scientific potential of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.